5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole
Description
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Properties
IUPAC Name |
5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(10)6-2-8-9(15-4-14-8)3-7(6)11(12)13/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSESGFWDNDACQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551078-87-5 | |
| Record name | 5-(1-bromoethyl)-6-nitro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to confidently utilize this compound in their work.
Core Compound Profile
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a substituted benzodioxole derivative. The presence of a bromoethyl group and a nitro functional group on the benzodioxole core makes it a valuable precursor for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 1551078-87-5 | [1] |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| IUPAC Name | 5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | [1] |
| Canonical SMILES | CC(C1=CC2=C(C=C1[O-])OCO2)Br | [1] |
Synthesis Pathway: A Multi-Step Approach
The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the initial formation of the benzodioxole framework, followed by nitration and subsequent bromoethylation.[1] While a specific protocol for this exact molecule is not widely published, a scientifically sound approach can be extrapolated from the synthesis of similar compounds, such as 5-Bromo-6-nitro-1,3-benzodioxole.[2]
Caption: A plausible synthetic workflow for 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Experimental Protocol: A Proposed Synthesis
This protocol is a hypothetical adaptation based on established methodologies for similar compounds.[2]
Step 1: Synthesis of 5-Bromo-1,3-benzodioxole
-
Reaction Setup: In a round-bottom flask, dissolve 1,3-benzodioxole (1.0 equivalent) in dichloromethane.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.2 equivalents) portion-wise at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole
-
Nitration: In a separate flask, suspend 5-Bromo-1,3-benzodioxole (1 equivalent) in a suitable solvent like glacial acetic acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid.
-
Reaction Control: Maintain the temperature and monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture over ice and collect the precipitate by filtration. Wash the solid with water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield 5-Bromo-6-nitro-1,3-benzodioxole as a crystalline solid.[3]
Step 3 & 4 (Hypothetical): Ethylation and Subsequent Bromination
The introduction of the ethyl group and its subsequent bromination would likely proceed via standard organic transformations. Ethylation could potentially be achieved through a cross-coupling reaction, followed by a radical bromination on the ethyl side chain using NBS and a radical initiator.
Structural Characterization
A comprehensive characterization of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is crucial to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of the target compound.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, and the protons of the bromoethyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm.[1][3]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Key signals will correspond to the carbons of the benzodioxole ring, the nitro-substituted carbon, the bromo-substituted carbon, and the methyl group.[3]
-
Mass Spectrometry (MS): Electron impact mass spectrometry would likely show a molecular ion peak corresponding to the mass of the compound (m/z 274). Characteristic fragmentation patterns would include the loss of a bromine atom and the nitro group.[1][3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹), the C-Br bond, and the C-O-C stretches of the benzodioxole ring.[3]
Applications in Drug Development
The unique structural features of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole make it a promising scaffold for the development of novel therapeutic agents.
Anticancer Potential
The benzodioxole moiety is present in numerous compounds with demonstrated biological activities, including anticancer properties.[4][5][6] Derivatives of 1,3-benzodioxole have been shown to exhibit cytotoxic effects against various cancer cell lines.[7] The presence of the nitro group can also contribute to biological activity, as some nitroaromatic compounds are known to have antimicrobial and anticancer effects.[1] The bromoethyl group serves as a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for screening.
Caption: A typical drug discovery workflow utilizing the target compound.
Versatility in Organic Synthesis
The bromo and nitro functionalities of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole provide multiple avenues for synthetic transformations.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, creating structural diversity for drug discovery programs.[8][9][10][11][12][13]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry flask under an inert atmosphere, combine 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Work-up: After completion, cool the mixture, add water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
-
Hazard Identification: Nitroaromatic compounds can be explosive under certain conditions and should be handled with caution. Bromoethyl compounds may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[14][17]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
Caption: A summary of the safety protocol for handling the target compound.
Conclusion
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a valuable building block for synthetic and medicinal chemists. Its versatile reactivity and the biological relevance of its core structure provide a strong foundation for the development of novel compounds with potential therapeutic applications, particularly in the field of oncology. This guide provides the necessary technical information and procedural insights to enable researchers to effectively and safely utilize this compound in their research endeavors.
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5-(1-Bromoethyl)-6-nitrobenzo[d][1][9]dioxole - Smolecule. (2023, August 16).
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- Experimental procedures for the functionalization of 6-Bromonicotinonitrile - Benchchem.
- Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis - Benchchem.
- Application Notes and Protocols for 5-Bromo-6-nitro-1,3-benzodioxole - Benchchem.
- 5-Bromo-6-nitro-1,3-benzodioxole CAS number and molecular formula. - Benchchem.
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- Handling Hazardous Chemicals In A Labor
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
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- Ali, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(15), 4992.
- Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol - Benchchem.
- Yadav, M. R., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(37), 12947–12950.
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Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of bis-benzo[d][1][9]dioxol-5-yl thiourea derivatives with molecular docking study. Bioorganic chemistry, 91, 103088.
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A Technical Guide to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
Abstract
This technical guide provides a comprehensive overview of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, a functionalized heterocyclic compound of interest to medicinal chemistry and synthetic organic chemistry. The 1,3-benzodioxole core is a privileged scaffold found in numerous biologically active molecules.[1][2] The strategic placement of a nitro group and a reactive bromoethyl side chain on this core makes 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole a versatile intermediate for the synthesis of novel chemical entities.[3] This document details its fundamental physicochemical properties, with a focus on its molecular weight, outlines a plausible synthetic pathway with mechanistic considerations, describes the spectroscopic techniques required for its structural elucidation, and discusses its potential applications and safety protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their work.
Introduction to the Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a prominent structural feature in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] Its unique electronic and conformational properties make it a valuable building block in drug discovery programs.[4][5] 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (Figure 1) is a derivative that capitalizes on this core structure. It is functionalized with two key groups that dictate its reactivity and potential:
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it activates the aromatic ring, influencing its reactivity in nucleophilic aromatic substitution reactions.[6] Furthermore, nitroaromatic compounds are known to possess a range of biological activities, often linked to their bioreduction into reactive intermediates.[3][7]
-
The 1-Bromoethyl Group (-CH(Br)CH₃): This alkyl halide provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for straightforward molecular elaboration and the introduction of diverse functional groups.[3]
The combination of these features makes this compound a promising starting material for generating libraries of complex molecules for screening in drug discovery campaigns.[1][3]
Figure 1. Chemical structure of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Physicochemical and Molecular Properties
A precise understanding of a compound's physical and chemical properties is foundational for its application in research and development. The key identifiers and properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole are summarized in Table 1.
Table 1: Physicochemical Properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrNO₄ | [3][8][9] |
| Molecular Weight | 274.07 g/mol | [3][8] |
| CAS Number | 1551078-87-5 | [3][8][9] |
| IUPAC Name | 5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | [3][8] |
| Physical State | Solid | [8] |
| Melting Point | 79.1°C | [8] |
| Predicted Boiling Point | 377.8 ± 42.0 °C | [9] |
| Predicted Density | 1.721 ± 0.06 g/cm³ | [9] |
Elucidation of Molecular Weight
The molecular weight is a critical parameter, essential for stoichiometric calculations in synthesis and for confirmation via mass spectrometry. It is calculated by summing the atomic weights of each atom in the molecular formula (C₉H₈BrNO₄).
-
Carbon (C): 9 × 12.011 u = 108.099 u
-
Hydrogen (H): 8 × 1.008 u = 8.064 u
-
Bromine (Br): 1 × 79.904 u = 79.904 u
-
Nitrogen (N): 1 × 14.007 u = 14.007 u
-
Oxygen (O): 4 × 15.999 u = 63.996 u
Synthesis and Mechanistic Insights
The synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.[3] The general strategy involves the sequential functionalization of a 1,3-benzodioxole precursor.
Proposed Synthetic Workflow
A logical synthetic route begins with a commercially available precursor like 5-ethyl-1,3-benzodioxole, followed by nitration and subsequent bromination.
Caption: Proposed synthetic workflow for 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Nitration of 5-Ethyl-1,3-benzodioxole
This step introduces the nitro group onto the aromatic ring. The ethyl group is an ortho-, para-director; however, the dioxole oxygen atoms strongly direct to the 6-position.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Reagent Addition: Slowly add 5-ethyl-1,3-benzodioxole (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 5°C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. The use of a nitrating mixture under controlled temperature is critical to prevent over-nitration and side reactions.
-
Reaction Monitoring & Work-up: Stir the mixture at 0-5°C for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield crude 5-ethyl-6-nitro-1,3-benzodioxole. Further purification can be achieved by recrystallization from ethanol.
Step 2: Benzylic Bromination
This step utilizes a radical substitution reaction to selectively brominate the benzylic position of the ethyl group.
-
Reaction Setup: Dissolve the nitrated intermediate (1 equivalent) in a suitable solvent like carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents), which serves as a source of bromine radicals, and a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction is driven by the formation of the relatively stable benzylic radical.
-
Work-up: After completion (monitored by TLC), cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford pure 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Spectroscopic Characterization and Structural Elucidation
Confirming the molecular structure is a critical, self-validating step in synthesis. A combination of spectroscopic methods provides unambiguous evidence for the final product.
Caption: Analytical workflow for the structural confirmation of the target compound.
-
Mass Spectrometry (MS): Electron impact mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (274.07 g/mol ).[3] Key fragmentation patterns would include the loss of a bromine atom (M-Br) and the nitro group (M-NO₂), providing strong evidence of their presence.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environments.[3]
-
Aromatic Protons: Two singlets are expected in the aromatic region (~7.0-8.0 ppm).
-
Dioxole Protons: A characteristic singlet for the -OCH₂O- group around 6.1-6.2 ppm.[1]
-
Bromoethyl Protons: A quartet for the methine proton (-CH(Br)-) coupled to the methyl group, and a doublet for the methyl protons (-CH₃) coupled to the methine proton.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of 9 distinct carbon atoms, including signals for the aromatic carbons, the dioxole carbon, and the two carbons of the bromoethyl side chain.
-
Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Expected characteristic absorption bands include strong asymmetric and symmetric stretches for the nitro group (~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹, respectively) and a C-Br stretching vibration (~500-600 cm⁻¹).
Potential Applications and Reactivity
The synthetic utility of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole stems from the reactivity of its functional groups.
-
Medicinal Chemistry: It serves as an excellent intermediate for creating derivatives for drug discovery.[3] The bromoethyl group can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to build a library of analogues for structure-activity relationship (SAR) studies.[3] The nitro group can be reduced to an amine, which can then be further functionalized.[1]
-
Organic Synthesis: This compound is a valuable building block for constructing more complex heterocyclic systems.[1][3]
Safety and Handling
Proper handling of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is crucial. The compound possesses hazards associated with its functional groups.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Precautionary Phrases |
| GHS07: Harmful/Irritant[8] | Warning [8] | H315: Causes skin irritation.[8] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8]P302+P352: IF ON SKIN: Wash with plenty of water.[8] |
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Specific Hazards:
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined molecular weight of 274.07 g/mol and distinct physicochemical properties make it a reliable starting material. The presence of orthogonally reactive bromoethyl and nitro functional groups on the biologically relevant benzodioxole scaffold provides multiple avenues for the synthesis of diverse and complex molecules. Through controlled synthesis and rigorous spectroscopic confirmation, this compound can serve as a valuable tool for researchers and drug developers aiming to create next-generation therapeutics.
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Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane - Chemos GmbH&Co.KG. (2024-02-08). Chemos GmbH&Co.KG. [Link]
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Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives - ResearchGate. (2002-08-06). ResearchGate. [Link]
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5-(1-Bromoethyl)-6-nitrobenzo[d][3][9]dioxole, 97% Purity, C9H8BrNO4, 250 mg - LabAlley. LabAlley. [Link]
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1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - MDPI. (2022-06-21). MDPI. [Link]
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The Multifaceted Applications of 1,3-Benzodioxole in Chemical Research and Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022-06-09). Frontiers. [Link]
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An In-depth Technical Guide to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, a heterocyclic compound with significant potential in synthetic organic chemistry and medicinal chemistry. Drawing upon available data and established chemical principles, this document details its chemical and physical properties, outlines a plausible synthetic route, explores its reactivity, and discusses its potential applications. This guide is intended to serve as a foundational resource for researchers looking to explore the utility of this versatile molecule.
Introduction
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a substituted benzodioxole derivative characterized by the presence of a bromoethyl group at the 5-position and a nitro group at the 6-position of the benzodioxole ring.[1] The unique arrangement of these functional groups—an electrophilic benzylic bromide and an electron-withdrawing nitro group on an aromatic core—renders it a highly reactive and versatile intermediate for the synthesis of more complex molecular architectures.[1] The benzodioxole moiety itself is a key structural feature in many natural products and pharmacologically active compounds, suggesting that derivatives of 5-(1-bromoethyl)-6-nitrobenzo[d]dioxole could be of significant interest in drug discovery and materials science.[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is presented in Table 1. It is important to note that while some data is available from chemical suppliers, other properties such as boiling point and density have not been experimentally determined and are therefore not included.
Table 1: Physicochemical Properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
| Property | Value | Source(s) |
| CAS Number | 1551078-87-5 | [1][2] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2] |
| Molecular Weight | 274.07 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 79.1°C | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Insoluble in water. (Predicted based on structure) | |
| Purity | Typically available at ≥90% | [2] |
Synthesis
General Synthetic Pathway
The proposed synthesis commences with the bromination of 1,3-benzodioxole to yield 5-bromo-1,3-benzodioxole. This is followed by nitration to introduce the nitro group at the 6-position, yielding 5-bromo-6-nitro-1,3-benzodioxole. The final step involves a Friedel-Crafts acylation followed by reduction and bromination to install the 1-bromoethyl group.
Representative Experimental Protocol
The following is a representative, unverified protocol for the synthesis of 5-(1-bromoethyl)-6-nitrobenzo[d]dioxole. This protocol is hypothetical and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Step 1: Synthesis of 5-Bromo-1,3-benzodioxole [3]
-
To a solution of 1,3-benzodioxole (1.0 equiv.) in anhydrous dichloromethane, add N-bromosuccinimide (1.2 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 5 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole [3]
-
Suspend 5-bromo-1,3-benzodioxole (1.0 equiv.) in water.
-
With vigorous stirring at 20°C, add concentrated nitric acid (approx. 2.0 equiv.) dropwise.
-
Monitor the reaction by TLC; the reaction is typically complete within 30 minutes.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with saturated sodium bicarbonate solution and then with distilled water until the filtrate is neutral.
-
Dry the product to obtain 5-bromo-6-nitro-1,3-benzodioxole as a yellow solid.
Step 3 & 4 & 5: Synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (Proposed)
-
Friedel-Crafts Acylation: To a solution of 5-bromo-6-nitro-1,3-benzodioxole (1.0 equiv.) and acetyl chloride (1.1 equiv.) in a suitable solvent (e.g., nitrobenzene or CS₂), add anhydrous aluminum chloride (1.2 equiv.) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by pouring it onto ice and extract with an organic solvent. Wash, dry, and concentrate to yield the ketone.
-
Reduction: Dissolve the resulting ketone (1.0 equiv.) in methanol and cool to 0°C. Add sodium borohydride (1.5 equiv.) portion-wise. Stir for 1-2 hours or until completion. Quench with water, and extract the product. Dry and concentrate to yield the alcohol.
-
Bromination: Dissolve the alcohol (1.0 equiv.) in a suitable solvent (e.g., diethyl ether) and cool to 0°C. Add phosphorus tribromide (0.5 equiv.) dropwise. Stir for several hours. Quench with ice water, separate the organic layer, wash with bicarbonate solution and brine, dry, and concentrate to yield the final product, which can be further purified by chromatography or recrystallization.
Chemical Reactivity
The reactivity of 5-(1-bromoethyl)-6-nitrobenzo[d]dioxole is dominated by the bromoethyl and nitro functional groups. The benzylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the ring.
Nucleophilic Substitution at the Bromoethyl Group
The benzylic bromide is readily displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position.
Example Reaction: Hydrolysis Treatment of 5-(1-bromoethyl)-6-nitrobenzo[d]dioxole with a hydroxide source, such as sodium hydroxide, will lead to the corresponding alcohol via a nucleophilic substitution reaction.[1]
C₉H₈BrNO₄ + NaOH → C₉H₉NO₅ + NaBr[1]
This transformation highlights the compound's utility as a precursor for various derivatives. Other nucleophiles such as amines, thiols, and cyanides are also expected to react readily.
Reactivity of the Aromatic Ring
While the bromoethyl group is the most reactive site, the aromatic ring also possesses interesting reactivity. The nitro group can be reduced to an amine, which can then undergo a plethora of further transformations. The bromine atom on the aromatic ring of the precursor, 5-bromo-6-nitro-1,3-benzodioxole, is known to participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4] It is plausible that similar reactivity could be harnessed with the title compound, although the presence of the bromoethyl group might require protective group strategies.
Spectral Characterization
While specific spectral data for 5-(1-bromoethyl)-6-nitrobenzo[d]dioxole is not widely published, the expected spectral characteristics can be inferred based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) for the two aromatic protons. The methylene protons of the dioxole ring would appear as a singlet around 6.0 ppm. The methine proton of the bromoethyl group would likely be a quartet coupled to the methyl protons, and the methyl protons would be a doublet.[1]
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the dioxole methylene carbon, and the two carbons of the bromoethyl group.
-
FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (around 1520 and 1340 cm⁻¹), C-Br stretching, aromatic C-H stretching, and the C-O-C stretching of the dioxole ring.[1]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and the nitro group.[1]
Potential Applications
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a promising building block for several fields:
-
Medicinal Chemistry: As an intermediate, it can be used to synthesize a variety of more complex molecules for biological screening.[1] The benzodioxole scaffold is present in many bioactive compounds, and the functional handles on this molecule allow for the generation of diverse chemical libraries. The nitro group is a known pharmacophore in some antimicrobial and anticancer agents.[1]
-
Organic Synthesis: Its utility as a versatile intermediate allows for the construction of complex heterocyclic systems and other novel organic molecules.[1]
-
Materials Science: The unique electronic and structural features of this compound could be exploited in the development of new organic materials, such as dyes or electronic components.[1]
Safety and Handling
As a bromoethyl and nitroaromatic compound, 5-(1-bromoethyl)-6-nitrobenzo[d]dioxole should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Nitroaromatic compounds can be thermally unstable and potentially explosive under certain conditions.[1] Bromoethyl compounds are often irritants to the skin, eyes, and respiratory system.[1] A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this chemical.
Conclusion
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a chemical compound with significant untapped potential. Its rich functionality makes it an attractive starting material for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and its expected reactivity. It is hoped that this document will serve as a valuable resource and a catalyst for further research into the chemistry and applications of this intriguing molecule.
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A Technical Guide to the Physicochemical Properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, a functionalized aromatic compound with potential applications in medicinal chemistry and organic synthesis.[1] This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's molecular identity, core physicochemical characteristics, and a full spectroscopic profile. We present detailed, field-proven experimental protocols for its characterization, underpinned by an explanation of the causal relationships between molecular structure and analytical output. All data is supported by authoritative references and methodologies to ensure scientific integrity and reproducibility.
Molecular Identity and Core Properties
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a substituted benzodioxole derivative featuring two key functional groups: an electron-withdrawing nitro group and a reactive 1-bromoethyl side chain.[1] These substitutions create a molecule with significant potential for synthetic diversification and potential biological activity.[1][2] The presence of a chiral center in the bromoethyl group implies the compound exists as a racemic mixture unless a stereospecific synthesis is employed.
Chemical Structure and Identifiers
-
Canonical SMILES: CC(Br)C1=CC2=C(C=C1[O-])OCO2[3]
Physicochemical Data Summary
The core physicochemical properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole are summarized in the table below. These values are critical for handling, formulation, and reaction planning.
| Property | Value | Source(s) |
| Physical State | Solid | [3] |
| Melting Point | 79.1°C | [3] |
| Boiling Point (Predicted) | 377.8 ± 42.0 °C | [4] |
| Density (Predicted) | 1.721 ± 0.06 g/cm³ | [4] |
| Purity (Typical) | ≥90.0% | [3] |
Comprehensive Spectroscopic and Chromatographic Profile
A thorough characterization is essential for confirming the identity and purity of a compound. The following sections detail the expected spectroscopic signature of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole and a general workflow for its analysis.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard technique for the structural elucidation of small organic molecules.[5] Based on the known effects of its constituent functional groups, a predicted NMR profile is presented.
The ¹H NMR spectrum is anticipated to show distinct signals for each proton environment. The two aromatic protons are expected to appear as singlets due to their isolation from other protons on the ring. The dioxole methylene protons will present as a characteristic singlet, while the bromoethyl side chain will exhibit a quartet-doublet splitting pattern due to spin-spin coupling.[2]
Table 2.1: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.75 | Singlet | 1H | Ar-H (H-7) | Deshielded by adjacent nitro group. |
| ~ 7.25 | Singlet | 1H | Ar-H (H-4) | Less deshielded aromatic proton. |
| ~ 6.15 | Singlet | 2H | -O-CH₂ -O- | Characteristic shift for benzodioxole methylene group.[2] |
| ~ 5.20 | Quartet | 1H | -CH (Br)CH₃ | Deshielded by adjacent bromine and aromatic ring. |
| ~ 2.10 | Doublet | 3H | -CH(Br)CH₃ | Coupled to the methine proton. |
Table 2.2: Predicted ¹³C NMR (126 MHz, CDCl₃) Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 151.0 | C -O (dioxole) | Quaternary carbon of the dioxole ring. |
| ~ 148.0 | C -O (dioxole) | Quaternary carbon of the dioxole ring. |
| ~ 145.0 | C -NO₂ | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~ 135.0 | C -CH(Br)CH₃ | Aromatic carbon bearing the bromoethyl substituent. |
| ~ 110.0 | Ar-C H (C-7) | Aromatic methine carbon. |
| ~ 109.0 | Ar-C H (C-4) | Aromatic methine carbon. |
| ~ 102.5 | -O-C H₂-O- | Methylene carbon of the dioxole ring.[6] |
| ~ 45.0 | -C H(Br)CH₃ | Methine carbon deshielded by bromine. |
| ~ 25.0 | -CH(Br)C H₃ | Methyl carbon of the ethyl side chain. |
Infrared (IR) Spectroscopy Profile
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within the molecule. The spectrum is dominated by strong absorptions corresponding to the nitro group and various C-O, C-H, and C=C bonds.
Table 2.3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃, CH) |
| ~ 1530 | Strong | Asymmetric NO₂ Stretch[7] |
| ~ 1480 | Strong | Aromatic C=C Stretch |
| ~ 1350 | Strong | Symmetric NO₂ Stretch[7] |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch (Dioxole Ring) |
| ~ 1040 | Strong | Symmetric C-O-C Stretch (Dioxole Ring) |
| ~ 930 | Medium | O-CH₂-O Bend |
| ~ 650 | Medium-Weak | C-Br Stretch |
Mass Spectrometry (MS) Fragmentation Pattern
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides a reproducible molecular fingerprint.[8] The mass spectrum of a nitroaromatic compound typically shows a detectable molecular ion peak.[3] Key fragmentation pathways involve the loss of the bromine atom and cleavage related to the nitro and ethyl groups.
Table 2.4: Predicted Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 273/275 | [M]⁺ | Molecular ion peak (isotopic pattern due to Br). |
| 194 | [M - Br]⁺ | Loss of the bromine atom, a common and facile fragmentation.[1] |
| 227/229 | [M - NO₂]⁺ | Loss of the nitro group. |
| 178 | [M - Br - NO₂]⁺ | Subsequent loss of both bromine and the nitro group. |
| 164 | [M - Br - CH₂CH₃]⁺ | Loss of bromine and the ethyl radical. |
Experimental Methodologies
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended for the characterization of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Workflow for Physicochemical Characterization
The logical flow for a comprehensive analysis of a novel or synthesized batch of the target compound is outlined below. This workflow ensures that identity, purity, and key properties are systematically determined.
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An In-Depth Technical Guide to the Safety and Hazards of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted safety considerations and hazards associated with 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole. As a complex organic molecule incorporating a nitroaromatic system, a halogenated alkyl chain, and a benzodioxole core, this compound warrants a cautious and well-informed handling approach. This document is intended to empower researchers with the necessary knowledge to mitigate risks in a laboratory setting.
Compound Profile and Hazard Summary
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a multifaceted organic compound with potential applications in medicinal chemistry and organic synthesis.[1] Its structure combines several functional groups, each contributing to its overall hazard profile. The nitro group on the aromatic ring suggests potential for high reactivity and toxicity. The bromoethyl group introduces lability and potential for alkylating activity, while the benzodioxole core is a common scaffold in biologically active molecules.
A summary of the key physicochemical properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is provided in the table below. It is critical to note that where experimental data is unavailable, predicted values are provided to guide risk assessment.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | [1] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 79.1°C | [2] |
| Boiling Point | 377.8 ± 42.0 °C (Predicted) | [3] |
| Density | 1.721 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Data not available. Expected to be soluble in organic solvents. |
The primary hazards associated with this compound are categorized by the Globally Harmonized System (GHS) as follows:
Toxicological Profile: A Mechanistic Perspective
The Nitroaromatic Moiety: A Hub of Toxicity
Nitroaromatic compounds (NACs) are a class of chemicals known for their potential mutagenic and carcinogenic effects.[4] The toxicity of NACs is often initiated by the enzymatic reduction of the nitro group within biological systems, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can form adducts with DNA and proteins, leading to genotoxicity and cellular damage.
The presence of the nitro group in 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole strongly suggests that this compound should be handled as a potential mutagen and carcinogen. Therefore, minimizing exposure is of utmost importance.
The Bromoethyl Group: An Alkylating Agent
The bromoethyl functional group introduces the potential for this molecule to act as an alkylating agent. The carbon-bromine bond can be susceptible to nucleophilic attack, leading to the transfer of the ethyl-benzodioxole moiety to biological macromolecules. Alkylating agents are a well-known class of genotoxic compounds.
Benzodioxole Core: Metabolic Considerations
The 1,3-benzodioxole ring system is found in numerous natural and synthetic compounds. In biological systems, this group can be metabolized by cytochrome P450 enzymes, which can influence the overall toxicokinetic profile of the molecule.
Reactivity and Stability: A Guide to Safe Handling and Storage
Understanding the chemical reactivity and stability of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is crucial for preventing accidental and hazardous reactions in the laboratory.
Thermal Stability and Decomposition
Nitroaromatic compounds can be thermally sensitive and may decompose exothermically, particularly at elevated temperatures. While specific data for this compound is unavailable, it should be handled with caution regarding heat, friction, and shock. It is prudent to avoid heating the compound unnecessarily and to be aware of the potential for decomposition.
Chemical Incompatibility
Due to its functional groups, 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole may be incompatible with a range of common laboratory reagents:
-
Strong Oxidizing Agents: May react violently with the organic structure.
-
Strong Reducing Agents: Can reduce the nitro group, potentially leading to the formation of hazardous intermediates.
-
Strong Bases: May promote elimination or substitution reactions at the bromoethyl group.
-
Nucleophiles: The bromoethyl group is susceptible to nucleophilic substitution.
It is recommended to consult chemical compatibility charts and to perform any new reactions on a small scale with appropriate safety precautions.
Experimental Protocol: Safe Handling in a Laboratory Setting
A rigorous and well-defined protocol is essential for the safe handling of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole. The following step-by-step methodology should be adapted to specific laboratory conditions and procedures.
Engineering Controls
-
Fume Hood: All work with 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of personal safety. The following diagram outlines the recommended PPE for handling this compound.
Caption: A logical workflow for risk assessment and mitigation.
Emergency Procedures
In the event of an emergency, a swift and appropriate response is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Waste Disposal
Waste containing 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole must be treated as hazardous waste.
-
Segregation: Collect all waste materials, including contaminated PPE, in a designated and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the associated hazards.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this chemical down the drain. [5]
Conclusion
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a compound that demands a high level of respect and caution in the laboratory. Its hazard profile is dominated by the presence of the nitroaromatic and bromoethyl functional groups, suggesting potential for irritation, mutagenicity, and reactivity. By adhering to the principles of good laboratory practice, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following a well-defined risk assessment and mitigation strategy, researchers can handle this compound in a safe and responsible manner.
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Mass Spectrometric Fragmentation Patterns of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometric (EI-MS) fragmentation behavior of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole. As a molecule incorporating a benzodioxole core, a nitro aromatic system, and a bromoalkyl substituent, its fragmentation is governed by a confluence of competing and sequential pathways. This document elucidates the primary cleavage mechanisms, including benzylic C-Br bond scission, alpha-cleavage of the ethyl side chain, and characteristic losses associated with the aromatic nitro group. We will explore the formation of key diagnostic ions and their subsequent decompositions, providing a predictive framework for the structural confirmation of this compound and related analogues in research, synthesis, and drug development contexts. A detailed experimental protocol for data acquisition is also presented to ensure methodological integrity.
Introduction
Chemical Identity and Significance
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a substituted benzodioxole with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol .[1] Its structure combines three key functionalities that dictate its chemical reactivity and mass spectrometric fate: the stable benzodioxole ring, the electron-withdrawing nitro group, and a reactive bromoethyl side chain at a benzylic position. Compounds within this class are of interest in medicinal chemistry and organic synthesis, often serving as intermediates for more complex molecular targets.[1] Understanding their fragmentation is crucial for reaction monitoring, purity assessment, and structural elucidation.
The Role of Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique that provides structural information by analyzing the mass-to-charge ratio (m/z) of a molecule and its fragments. Upon bombardment with high-energy electrons (typically 70 eV), the molecule is ionized to form a molecular ion (M+•), which is a radical cation. The excess energy imparted during ionization induces the M+• to undergo a series of predictable bond cleavages, generating a unique fragmentation pattern that serves as a molecular fingerprint. The analysis of this pattern allows for the confirmation of molecular weight and the deduction of a molecule's constituent parts.
The Molecular Ion and Isotopic Signature
The initial ionization of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole yields a molecular ion (M+•). A key feature of this compound's mass spectrum is the presence of a distinct molecular ion cluster, a direct result of the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3][4] Consequently, the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 274 (containing ⁷⁹Br) and m/z 276 (containing ⁸¹Br). The intensity of this M+• cluster is typically low to medium, as the radical cation is prone to rapid fragmentation due to the presence of the labile C-Br bond and the energetic nitro group.[1]
Primary Fragmentation Pathways
The excess energy of the molecular ion is dissipated through the cleavage of its weakest bonds and the formation of stable neutral or charged species. For 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, three principal fragmentation pathways are predicted to dominate the spectrum.
Pathway A: Benzylic C-Br Cleavage (Formation of the Base Peak)
The most facile fragmentation is the cleavage of the carbon-bromine bond.[1][5] This is a heterolytic cleavage driven by the electronegativity of bromine and, most importantly, the formation of a highly stabilized secondary benzylic carbocation.[6][7][8]
-
Mechanism: The M+• loses a bromine radical (•Br).
-
Resulting Ion: [M-Br]⁺ at m/z 195 .
-
Significance: The exceptional stability of the resulting carbocation, where the positive charge is delocalized across the aromatic ring, suggests that the ion at m/z 195 will be the base peak (the most abundant ion) in the spectrum. The absence of an isotopic partner peak at m/z 197 confirms the loss of the bromine atom.
Pathway B: Alpha-Cleavage of the Ethyl Side Chain
Alpha-cleavage, the breaking of a bond adjacent to a functional group or heteroatom, is a common fragmentation mechanism.[9] In this molecule, cleavage can occur at the C-C bond of the ethyl group, which is alpha to the aromatic ring.
-
Mechanism: The M+• loses a methyl radical (•CH₃).
-
Resulting Ion: [M-CH₃]⁺ at m/z 259/261 .
-
Significance: This pathway results in a bromine-containing cation, which will therefore appear as a characteristic 1:1 isotopic doublet at m/z 259 and m/z 261. While this cleavage is mechanistically sound, it competes with the more favorable loss of the bromine radical, and this peak is expected to be of lower intensity than the m/z 195 peak.
Pathway C: Fragmentation Involving the Nitro Group
Aromatic nitro compounds exhibit characteristic fragmentation patterns, primarily involving the loss of oxygen-containing species.[10][11]
-
Mechanism 1: Loss of Nitrogen Dioxide: The M+• can undergo cleavage of the C-N bond to eliminate a neutral nitrogen dioxide radical (•NO₂).
-
Resulting Ion: [M-NO₂]⁺ at m/z 228/230 . This fragment retains the bromine atom and will appear as a 1:1 isotopic doublet.
-
-
Mechanism 2: Loss of Nitric Oxide: A rearrangement can occur where an oxygen from the nitro group is transferred to the ring, followed by the loss of a nitric oxide radical (•NO).
-
Resulting Ion: [M-NO]⁺ at m/z 244/246 . This fragment also retains the bromine atom and will present as a 1:1 doublet.
-
Secondary Fragmentation and Cascade
The primary fragment ions, particularly the abundant [M-Br]⁺ ion, possess sufficient internal energy to undergo further fragmentation, leading to a cascade of smaller ions that provide deeper structural confirmation.
Fragmentation of the [M-Br]⁺ Ion (from m/z 195)
The stable benzylic carbocation at m/z 195 is a key intermediate. Its subsequent fragmentation can proceed via two main routes:
-
Loss of NO₂: The ion at m/z 195 can lose a nitro radical, resulting in a fragment at m/z 149 ([C₉H₈O₂]⁺).
-
Loss of Ethene (McLafferty-type rearrangement): Loss of a neutral ethene molecule (C₂H₄) via rearrangement can lead to a fragment at m/z 167 .
Convergence of Pathways
It is noteworthy that multiple fragmentation pathways can converge to form the same ion. For example, the ion at m/z 149 can be formed not only from the [M-Br]⁺ ion but also by the loss of a bromine radical from the [M-NO₂]⁺ primary fragment (m/z 228 -> m/z 149). This convergence reinforces the signal intensity at m/z 149, making it a significant peak in the spectrum.
Summary of Key Diagnostic Fragment Ions
The following table summarizes the principal ions predicted to appear in the EI mass spectrum of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
| m/z (Mass-to-Charge Ratio) | Proposed Structure / Identity | Fragmentation Origin |
| 274 / 276 | [C₉H₈BrNO₄]⁺• (Molecular Ion) | Initial Electron Ionization |
| 259 / 261 | [M - CH₃]⁺ | Alpha-cleavage of methyl radical |
| 228 / 230 | [M - NO₂]⁺ | Loss of nitro radical |
| 195 | [M - Br]⁺ | Benzylic cleavage of bromine radical (likely Base Peak) |
| 167 | [M - Br - C₂H₄]⁺ | Loss of ethene from m/z 195 |
| 149 | [M - Br - NO₂]⁺ or [M - NO₂ - Br]⁺ | Loss of NO₂ from m/z 195 or loss of Br from m/z 228 |
Visualizing the Fragmentation Cascade
The logical relationship between the molecular ion and its primary and secondary fragments can be visualized using a fragmentation diagram.
Caption: Predicted EI-MS fragmentation pathway for 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Standard Operating Protocol for EI-MS Analysis
This protocol provides a self-validating methodology for acquiring a high-quality mass spectrum of the title compound.
-
Sample Preparation:
-
1.1 Prepare a stock solution of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole at a concentration of 1 mg/mL in a volatile, high-purity solvent (e.g., methanol or acetonitrile).
-
1.2 Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution. The final concentration should be optimized to avoid detector saturation.
-
-
Instrumentation and Parameters (Typical GC-MS or Direct Infusion Probe):
-
2.1 Ion Source: Electron Ionization (EI).
-
2.2 Ion Source Temperature: 200-230 °C.
-
2.3 Electron Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.
-
2.4 Trap Current: 50-150 µA (instrument dependent).
-
2.5 Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
2.6 Scan Range: Set a wide scan range to capture the molecular ion and all significant fragments (e.g., m/z 40-350).
-
2.7 Solvent Delay (for GC-MS): Set an appropriate delay (e.g., 2-3 minutes) to allow the solvent to pass through the source without being analyzed, preventing filament damage.
-
-
Data Acquisition:
-
3.1 Inject an appropriate volume (e.g., 1 µL for GC-MS) or introduce the sample via a direct insertion probe.
-
3.2 Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for low-abundance ions.
-
3.3 Acquire a background spectrum (e.g., of the solvent blank) immediately before or after the sample run.
-
-
Data Analysis:
-
4.1 Perform background subtraction on the acquired sample spectrum to remove contributions from column bleed (GC-MS) or ambient air.
-
4.2 Identify the molecular ion cluster at m/z 274/276 and confirm the ~1:1 isotopic ratio.
-
4.3 Identify the base peak and other major fragment ions, comparing their m/z values to the predicted fragments in Section 5.0.
-
4.4 Analyze the isotopic patterns of all fragments to determine which ones retain the bromine atom.
-
Conclusion
The mass spectrometric fragmentation of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a predictable process governed by the chemical nature of its functional groups. The spectrum is expected to be dominated by a base peak at m/z 195, corresponding to the facile loss of the bromine atom to form a stable benzylic carbocation. Other key diagnostic ions arising from alpha-cleavage and losses from the nitro group provide complementary structural information. The clear isotopic signature of bromine serves as an invaluable tool for identifying bromine-containing fragments. This comprehensive guide provides researchers with the foundational knowledge to interpret the mass spectrum of this molecule, aiding in its unambiguous identification and characterization.
References
-
Bulusu, S., & Axenrod, T. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841-852. [Link]
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. chem.arizona.edu. [Link]
-
Seibl, J., & Völlmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3617. [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]
-
Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry Steps. (n.d.). Alpha (α) Cleavage. Chemistry Steps. [Link]
-
De Hoffmann, E., & Stroobant, V. (2007). The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry: Principles and Applications. John Wiley & Sons, Ltd. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. [Link]
-
Organic Chemistry. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Lumen Learning. [Link]
Sources
- 1. Buy 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole | 1551078-87-5 [smolecule.com]
- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 3. savemyexams.com [savemyexams.com]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. youtube.com [youtube.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 10. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Multi-Step Organic Synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole: An Application and Protocol Guide
Introduction
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a benzodioxole core substituted with both a nitro group and a bromoethyl moiety, presents multiple avenues for synthetic diversification. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic substitution, while the bromoethyl group serves as a reactive handle for the introduction of various functional groups. Preliminary studies suggest that the structural components of 5-(1-bromoethyl)-6-nitrobenzo[d]dioxole may impart significant biological activity, with the nitro group often associated with antimicrobial and anti-inflammatory properties.[1] This guide provides a comprehensive overview of a reliable multi-step synthesis of this compound, complete with detailed experimental protocols, safety considerations, and characterization data to support researchers in its preparation and application.
Synthetic Strategy Overview
The synthesis of 5-(1-bromoethyl)-6-nitrobenzo[d]dioxole can be efficiently achieved in a three-step sequence starting from the commercially available precursor, piperonal (3,4-methylenedioxybenzaldehyde). The overall synthetic workflow is depicted below.
Figure 1: Proposed three-step synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
The synthesis commences with the regioselective nitration of piperonal to introduce the nitro group at the 6-position. Subsequently, the aldehyde functionality of 6-nitropiperonal is converted to a secondary alcohol via a Grignard reaction with methylmagnesium bromide. The final step involves the bromination of the resulting alcohol to yield the target compound.
Experimental Protocols
PART 1: Synthesis of 6-Nitropiperonal
The nitration of piperonal is a critical first step that requires careful control of reaction conditions to achieve the desired regioselectivity and avoid over-nitration.
Reaction Scheme:
Figure 2: Nitration of piperonal to 6-nitropiperonal.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Piperonal | 150.13 | 15.0 g | 0.10 |
| Fuming Nitric Acid (90%) | 63.01 | 7.0 mL | ~0.16 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Ice | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (20 mL). Cool the flask in an ice-salt bath to maintain a temperature between -5 and 0 °C.
-
Addition of Piperonal: Slowly add piperonal (15.0 g, 0.10 mol) to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not rise above 5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (7.0 mL) to a small amount of concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the piperonal solution via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring. A yellow precipitate will form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization and Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from ethanol to afford 6-nitropiperonal as a yellow crystalline solid.
Expected Yield: 75-85%
Characterization of 6-Nitropiperonal:
-
Appearance: Yellow crystalline solid.
-
Melting Point: 93-94 °C.[2]
-
¹H NMR (400 MHz, CDCl₃): δ 10.45 (s, 1H, -CHO), 7.85 (s, 1H, Ar-H), 7.40 (s, 1H, Ar-H), 6.20 (s, 2H, -OCH₂O-).
-
¹³C NMR (100 MHz, CDCl₃): δ 188.0, 153.0, 149.5, 145.0, 112.0, 109.0, 107.5, 103.0.
-
IR (KBr, cm⁻¹): 1690 (C=O stretch), 1520, 1340 (NO₂ stretch), 1260, 1040 (C-O stretch).
-
MS (EI): m/z 195 (M⁺).[3]
PART 2: Synthesis of 1-(6-Nitrobenzo[d][1][4]dioxol-5-yl)ethanol
This step involves the nucleophilic addition of a Grignard reagent to the aldehyde functionality of 6-nitropiperonal. Strict anhydrous conditions are essential for the success of this reaction.
Reaction Scheme:
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 5-Bromo-6-nitro-1,3-benzodioxole
This technical guide provides a comprehensive overview of the experimental protocol for utilizing 5-Bromo-6-nitro-1,3-benzodioxole in nucleophilic aromatic substitution (SNAr) reactions. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document details the underlying chemical principles, step-by-step experimental procedures for various nucleophiles, and expected outcomes, including product characterization.
Introduction: The Strategic Advantage of 5-Bromo-6-nitro-1,3-benzodioxole in SNAr Chemistry
5-Bromo-6-nitro-1,3-benzodioxole is a highly versatile and synthetically valuable building block in modern organic chemistry.[1] Its utility stems from a unique combination of structural features: a bromine atom, a nitro group, and the benzodioxole core.[1] The powerful electron-withdrawing nature of the nitro group, positioned ortho to the bromine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the bromide leaving group, making the compound an excellent substrate for SNAr reactions.[1] This reaction provides a powerful and efficient method for introducing a diverse range of functionalities, including amines, ethers, and thioethers, onto the benzodioxole scaffold.[1]
The 1,3-benzodioxole moiety itself is a privileged scaffold found in numerous natural products and pharmacologically active molecules. Consequently, the ability to functionalize this core structure via SNAr reactions opens up avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Mechanistic Rationale: The Addition-Elimination Pathway
The nucleophilic aromatic substitution reaction of 5-Bromo-6-nitro-1,3-benzodioxole proceeds through a well-established two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction on 5-Bromo-6-nitro-1,3-benzodioxole.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu:) on the carbon atom bearing the bromine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization to the intermediate, lowering the activation energy of the reaction.
-
Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the bromide ion, a good leaving group, to yield the substituted product.
The strategic placement of the nitro group ortho to the bromine is paramount for the facile progression of this reaction.
Physicochemical and Safety Data
A thorough understanding of the physical and safety properties of 5-Bromo-6-nitro-1,3-benzodioxole is essential for its safe handling and use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₄BrNO₄ |
| Molecular Weight | 246.02 g/mol |
| Appearance | Light yellow to yellow solid |
| Melting Point | 89 °C |
| CAS Number | 7748-58-5 |
Safety Information:
-
Hazard Class: Irritant.
-
Precautionary Statements:
-
Avoid contact with skin and eyes.
-
Wear protective gloves, clothing, and eye protection.
-
Use in a well-ventilated area.
-
Wash thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If skin irritation occurs, get medical advice/attention.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
This information is a summary and not a substitute for a comprehensive Safety Data Sheet (SDS), which should be consulted before handling this chemical.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the SNAr of 5-Bromo-6-nitro-1,3-benzodioxole with various classes of nucleophiles.
Caption: General experimental workflow for the SNAr of 5-Bromo-6-nitro-1,3-benzodioxole.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 6-nitro-1,3-benzodioxol-5-amines.
Materials and Reagents:
-
5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq)
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, acetonitrile)
-
Water (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq) and the chosen anhydrous polar aprotic solvent.
-
Add the amine nucleophile (1.2 - 2.0 eq) to the solution.
-
Add the base (1.5 - 3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the 5-amino-substituted-6-nitro-1,3-benzodioxole derivative.[1]
Expected Products and Typical Yields:
| Nucleophile | Product Name | Typical Yield (%) |
| Morpholine | 5-(Morpholin-4-yl)-6-nitro-1,3-benzodioxole | 80-95 |
| Piperidine | 5-(Piperidin-1-yl)-6-nitro-1,3-benzodioxole | 85-98 |
| Benzylamine | 5-(Benzylamino)-6-nitro-1,3-benzodioxole | 75-90 |
Protocol 2: Reaction with Alcohols (O-Arylation)
This protocol outlines the synthesis of 5-alkoxy-6-nitro-1,3-benzodioxole derivatives.
Materials and Reagents:
-
5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq)
-
Alcohol (e.g., methanol, ethanol, phenol) (1.5 - 2.0 eq)
-
Strong base (e.g., NaH, KOtBu) (1.2 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
Water (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.5 - 2.0 eq) in the anhydrous solvent.
-
Carefully add the strong base (e.g., NaH, 1.2 - 1.5 eq) portion-wise at 0°C to generate the alkoxide/phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 60-100°C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reaction with Thiols (S-Arylation)
This protocol details the synthesis of 5-thioether-6-nitro-1,3-benzodioxole derivatives.
Materials and Reagents:
-
5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Water (for work-up)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq), the thiol (1.1 - 1.5 eq), the base (1.5 - 2.0 eq), and the anhydrous solvent.
-
Stir the reaction mixture at room temperature or gently heat to 50-80°C.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Characterization of Starting Material and Products
Accurate characterization of the starting material and the resulting products is crucial for validating the experimental outcome.
5-Bromo-6-nitro-1,3-benzodioxole (Starting Material):
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.68 (s, 1H), 7.31 (s, 1H), 6.18 (s, 2H).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 151.2, 146.9, 144.8, 118.6, 111.9, 109.7, 103.4.[3]
-
Mass Spectrometry (EI): m/z (%) 245/247 ([M]⁺, corresponding to Br isotopes).[3]
Example Product: 5-(Morpholin-4-yl)-6-nitro-1,3-benzodioxole:
-
¹H NMR (Predicted): Signals corresponding to the aromatic protons, the morpholine protons, and the methylenedioxy protons are expected. The aromatic protons will likely appear as singlets in the aromatic region. The morpholine protons will appear as two triplets in the aliphatic region. The methylenedioxy protons will appear as a singlet.
-
¹³C NMR (Predicted): Resonances for the benzodioxole core, the morpholine carbons, and the methylenedioxy carbon are anticipated.
-
IR Spectroscopy: Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C-N stretching, and C-O-C stretching are expected.
Conclusion
5-Bromo-6-nitro-1,3-benzodioxole is a powerful and versatile substrate for nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide array of substituted benzodioxole derivatives. The high reactivity of this substrate, coupled with the straightforward nature of the SNAr reaction, makes it an invaluable tool for researchers in the fields of medicinal chemistry, agrochemicals, and materials science. By carefully selecting the nucleophile and optimizing the reaction conditions, a diverse library of novel compounds can be readily accessed.
References
- Makosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic and Medicinal Chemistry International Journal, 2(2). DOI: 10.19080/OMCIJ.2017.02.555582
- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2001). SYNTHESIS OF 1,3-BENZODIOXOLE DERIVATIVES CONTAINING A AMINO ACID MOIETY IN SIDE CHAIN. Electronic Journal of Chemistry, 7(6), 555-560.
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. Retrieved from [Link]
- Karthikeyan, S., Sethusankar, K., Devaraj, A., & Bakthadoss, M. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3469.
-
NIST. (n.d.). 1,3-Benzodioxole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. Retrieved from [Link]
- Mesto, E., Okio, C. K. Y. A., Lemus, M. A., & Schingaro, E. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea.
- Sundararajan, G., & Prabakaran, K. (2012). FTIR, FT-Raman and DFT Calculations of 5-Nitro-1,3-Benzodioxole. Journal of Chemical and Pharmaceutical Research, 4(1), 435-442.
- Galli, C., & Gentili, P. (2004). Nucleophilic Aromatic Substitution. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- Terrier, F. (1991). Nucleophilic Aromatic Substitution. In Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Grela, K., & Makosza, M. (2001). Nucleophilic Substitution of Hydrogen in Electron-Deficient Arenes. Chemical Reviews, 101(10), 2937-2972.
Sources
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-6-nitro-1,3-benzodioxole
Introduction: Strategic Importance of 5-Aryl-6-nitro-1,3-benzodioxole Scaffolds
The 5-bromo-6-nitro-1,3-benzodioxole is a versatile building block in modern organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science.[1][2] Its structure is strategically functionalized: the bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, the nitro group is a powerful electron-withdrawing group that can be further transformed, and the benzodioxole core is a common motif in numerous biologically active compounds.[2][3]
Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is a highly robust and widely utilized method for the formation of carbon-carbon bonds.[1][4] This reaction offers a straightforward and efficient pathway to synthesize 5-aryl-6-nitro-1,3-benzodioxole derivatives, which are valuable intermediates for the development of novel therapeutics and functional materials.[1][2] The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura reaction particularly attractive for complex molecule synthesis.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with 5-bromo-6-nitro-1,3-benzodioxole. It offers detailed protocols, insights into reaction mechanisms, and guidance on troubleshooting, ensuring a thorough understanding of this important transformation.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (5-bromo-6-nitro-1,3-benzodioxole) to a palladium(0) complex, forming a palladium(II) species.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction, influencing both the yield and purity of the final product.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of 5-bromo-6-nitro-1,3-benzodioxole. Optimization may be necessary for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
5-Bromo-6-nitro-1,3-benzodioxole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or a THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-6-nitro-1,3-benzodioxole (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Procedure using PdCl₂(dppf)
This catalyst is often effective for more challenging couplings, including those with heteroarylboronic acids.
Materials:
-
5-Bromo-6-nitro-1,3-benzodioxole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (1-5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dimethoxyethane (DME) or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, combine 5-bromo-6-nitro-1,3-benzodioxole (1 equivalent), the arylboronic acid (1.3 equivalents), the base (2.5 equivalents), and the PdCl₂(dppf) catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Reactions and Yields
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 5-bromo-6-nitro-1,3-benzodioxole with various arylboronic acids. These yields are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.[1]
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-6-nitro-1,3-benzodioxole | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-6-nitro-1,3-benzodioxole | 70-85 |
| 3 | 3-Pyridinylboronic acid | 5-(3-Pyridinyl)-6-nitro-1,3-benzodioxole | 65-80 |
| 4 | 2-Thiopheneboronic acid | 5-(2-Thienyl)-6-nitro-1,3-benzodioxole | 70-85 |
Expert Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates, such as electron-deficient or sterically hindered arylboronic acids, a more electron-rich and bulky ligand like dppf in the form of PdCl₂(dppf) can enhance the rates of oxidative addition and reductive elimination.
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid. Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.
-
Solvent: The solvent system must be capable of dissolving the reactants and the catalyst. Aprotic solvents like dioxane, toluene, and THF are frequently used, often with the addition of water to aid in the dissolution of the base and facilitate the transmetalation. All solvents should be thoroughly degassed to prevent oxidation of the palladium(0) catalyst.
Potential Side Reactions and Troubleshooting:
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution of the bromo group.[1][2] This can be a competing reaction, especially if nucleophilic species are present in the reaction mixture. Using anhydrous conditions and ensuring the purity of the reagents can help minimize this side reaction.
-
Homocoupling of Boronic Acid: This side reaction can occur, particularly in the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are essential to prevent this.
-
Protodeborylation: The boronic acid can be cleaved to the corresponding arene. This is often promoted by acidic or strongly basic conditions and prolonged reaction times. Careful control of the reaction conditions can mitigate this issue.
-
Low or No Conversion: If the reaction fails to proceed, consider the following:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(PPh₃)₄ can degrade upon exposure to air.
-
Reagent Quality: Verify the purity of the 5-bromo-6-nitro-1,3-benzodioxole and the arylboronic acid.
-
Insufficient Degassing: Ensure all solvents and the reaction vessel have been properly deoxygenated.
-
Reaction Temperature: The reaction may require higher temperatures for less reactive substrates.
-
Further Transformations: Reduction of the Nitro Group
The nitro group of the 5-aryl-6-nitro-1,3-benzodioxole product can be readily reduced to an amino group, providing a valuable synthetic handle for further functionalization.
Protocol for Nitro Group Reduction:
Materials:
-
5-Aryl-6-nitro-1,3-benzodioxole
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the 5-aryl-6-nitro-1,3-benzodioxole in a suitable solvent like ethanol.
-
Add iron powder (3-4 equivalents).
-
Heat the mixture to reflux and slowly add a small amount of concentrated hydrochloric acid to initiate the reaction.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through Celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the corresponding 5-aryl-6-amino-1,3-benzodioxole.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of 5-bromo-6-nitro-1,3-benzodioxole is a powerful and versatile method for the synthesis of a diverse range of 5-aryl-6-nitro-1,3-benzodioxole derivatives. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields of the desired products. The subsequent functionalization of the nitro group further enhances the synthetic utility of these compounds, making them valuable intermediates in the pursuit of new pharmaceuticals and advanced materials.
References
-
D. S. D. Martin, et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. [Link]
Sources
Application Notes and Protocols for the Reduction of 5-Bromo-6-nitro-1,3-benzodioxole
Introduction: Strategic Importance of 5-Bromo-6-amino-1,3-benzodioxole
5-Bromo-6-nitro-1,3-benzodioxole is a pivotal intermediate in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] The strategic placement of the bromo and nitro functionalities on the benzodioxole scaffold allows for a diverse range of chemical transformations. The reduction of the nitro group to a primary amine is a critical step, yielding 5-Bromo-6-amino-1,3-benzodioxole, a versatile precursor for the construction of novel heterocyclic systems and other highly functionalized derivatives.[1]
This technical guide provides a comprehensive overview of three robust and widely employed methods for the reduction of the nitro group in 5-Bromo-6-nitro-1,3-benzodioxole. Each protocol is presented with an in-depth explanation of the underlying chemical principles, detailed step-by-step procedures, and guidance for reaction monitoring and product characterization, ensuring a reliable and reproducible synthetic outcome.
Comparative Overview of Reduction Methodologies
The choice of a specific reduction method is contingent upon several factors, including the desired chemoselectivity, scalability, cost-effectiveness, and the nature of other functional groups present in the molecule. Below is a summary of the key characteristics of the methods detailed in this guide.
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean reaction, environmentally benign byproduct (water). | Requires specialized high-pressure equipment, potential for dehalogenation, catalyst can be pyrophoric. | >90% |
| Béchamp Reduction | Fe, HCl/NH₄Cl | Cost-effective, tolerant of many functional groups, scalable. | Generates significant iron salt waste, can require harsh acidic conditions. | 85-95% |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Mild reaction conditions, good chemoselectivity, suitable for lab-scale synthesis. | Generates tin-based waste which can be difficult to remove, reagent is a suspected sensitizer.[2] | 80-90% |
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups.[3] The reaction proceeds by the adsorption of molecular hydrogen and the nitroarene onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), where the stepwise reduction to the amine occurs.
Causality of Experimental Choices
-
Catalyst: 10% Palladium on carbon is a highly active and commonly used catalyst for nitro group reductions. The carbon support provides a high surface area for the reaction.
-
Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Pressure: While the reaction can proceed at atmospheric pressure, employing a moderate hydrogen pressure (50 psi) significantly accelerates the reaction rate.
-
Inerting: The reaction vessel must be thoroughly purged with an inert gas (nitrogen or argon) to remove all oxygen, as hydrogen forms explosive mixtures with air.[4] The catalyst itself can be pyrophoric, especially after the reaction, and should not be allowed to dry in the presence of air.[5]
Experimental Workflow
Step-by-Step Protocol
-
Preparation: To a high-pressure hydrogenation vessel, add 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq) and methanol (10 mL per gram of substrate).
-
Catalyst Addition: In a separate beaker, prepare a slurry of 10% Pd/C (5 mol%) in a small amount of methanol. Carefully add the catalyst slurry to the reaction vessel.
-
Reaction Setup: Seal the reaction vessel and connect it to a hydrogen gas line.
-
Inerting: Purge the vessel with nitrogen or argon three times to remove all air.
-
Hydrogenation: Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as it may be pyrophoric. Wash the filter cake with methanol.
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford 5-Bromo-6-amino-1,3-benzodioxole as a crystalline solid.
Protocol 2: Béchamp Reduction with Iron
The Béchamp reduction, which utilizes iron metal in the presence of a weak acid, is a classical and highly reliable method for the reduction of aromatic nitro compounds.[5] This method is particularly advantageous for its cost-effectiveness and tolerance of various functional groups. A common modification employs ammonium chloride as the acidic component, which provides milder reaction conditions compared to strong mineral acids.[6]
Causality of Experimental Choices
-
Reducing Agent: Iron powder is an inexpensive and effective reducing agent. The reaction involves the transfer of electrons from the iron surface to the nitro group.
-
Acid Source: Ammonium chloride provides a source of protons in a controlled manner, maintaining a near-neutral pH, which can be beneficial for sensitive substrates.
-
Solvent System: A mixture of methanol and water is typically used to ensure sufficient solubility for both the organic substrate and the inorganic reagents.
-
Work-up: The reaction mixture contains a significant amount of iron salts, which need to be removed. Filtration through Celite® is an effective method for this separation.[7] It is crucial to add water before removing the methanol to prevent a potential exothermic reaction.[6]
Experimental Workflow
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add methanol (5 mL per gram of substrate), 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq), and ammonium chloride (2.0 eq).
-
Addition of Iron: To the stirred suspension, add iron powder (4.0 eq).
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to approximately 40°C and add water (2 mL per gram of substrate).
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous slurry, add dichloromethane (DCM) and stir for 15 minutes.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.
-
Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-6-amino-1,3-benzodioxole.
Protocol 3: Stannous Chloride (SnCl₂) Reduction
The reduction of aromatic nitro compounds using stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and effective method, particularly suitable for laboratory-scale synthesis.[8] It often exhibits good chemoselectivity, leaving other reducible functional groups intact.
Causality of Experimental Choices
-
Reducing Agent: Stannous chloride is a mild reducing agent that effectively converts nitro groups to amines. The reaction involves the transfer of electrons from Sn(II) to the nitro group, with Sn(II) being oxidized to Sn(IV).[2]
-
Solvent: Ethyl acetate is a common solvent for this reaction, as it provides good solubility for the substrate and is relatively easy to remove. Ethanol is also a viable option.[8]
-
Temperature: The reaction is often carried out at a moderately elevated temperature (e.g., 50-70°C) to ensure a reasonable reaction rate.
-
Work-up: The work-up procedure involves quenching the reaction with a base, such as sodium bicarbonate or sodium hydroxide, to neutralize any remaining acid and to precipitate tin salts.[9] These tin salts can sometimes form emulsions or be difficult to filter, so careful handling during the work-up is necessary.
Experimental Workflow
Step-by-Step Protocol
-
Preparation: In a round-bottom flask, dissolve 5-Bromo-6-nitro-1,3-benzodioxole (1.0 eq) in ethyl acetate (15 mL per gram of substrate).
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 60°C and stir until the reaction is complete, as monitored by TLC (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic solution under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Product Characterization: A Self-Validating System
Confirmation of the successful conversion of 5-Bromo-6-nitro-1,3-benzodioxole to 5-Bromo-6-amino-1,3-benzodioxole is achieved through standard spectroscopic techniques.
-
Thin Layer Chromatography (TLC): A significant change in the retention factor (Rf) value will be observed between the starting material and the product. The product, being more polar, will have a lower Rf value.
-
¹H NMR Spectroscopy: The two singlets corresponding to the aromatic protons of the starting material will shift upfield in the product due to the electron-donating nature of the newly formed amino group. A broad singlet corresponding to the -NH₂ protons will also appear.
-
5-Bromo-6-nitro-1,3-benzodioxole (Predicted): δ ~7.3 - 7.5 (s, 1H), ~7.8 - 8.0 (s, 1H), ~6.1 - 6.2 (s, 2H, -OCH₂O-).[10]
-
-
¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will also be altered upon reduction of the nitro group.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the product (C₇H₆BrNO₂).
Safety Considerations
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas under pressure and a potentially pyrophoric catalyst. Ensure the equipment is properly rated for pressure and that all connections are secure. Never allow the catalyst to become dry in the presence of air.[11]
-
Metal Reductions: The reactions can be exothermic, especially during the initial stages. Reagents should be added in a controlled manner.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the SnCl₂ reduction, in accordance with institutional and local regulations.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Wordpress. [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 16-24. [Link]
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Wikipedia. (2023). Béchamp reduction. [Link]
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Stanford University Environmental Health & Safety. (n.d.). Hydrogenation | Fact Sheet. [Link]
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Strategian. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature. [Link]
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LookChem. (n.d.). Purification of Aniline. Chempedia. [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]
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OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. [Link]
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Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
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ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]
-
Common Conditions. (n.d.). Nitro Reduction. [Link]
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Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
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eScholarship.org. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
ResearchGate. (2014). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]
-
National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [Link]
-
PubChem. (n.d.). 6-Amino-5-bromo-1,3-benzodioxol-4-ol. [Link]
-
SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. (n.d.). 1,3-benzodioxole-5-methanamine, N-(4-bromo-3-methylphenyl)- - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. (n.d.). Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via.... [Link]
-
SpectraBase. (n.d.). N-(1,3-benzodioxol-5-yl)-5-bromo-2-thiophenecarboxamide - Optional[13C NMR]. [Link]
-
SpectraBase. (n.d.). (2E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-2-propenoic acid - Optional[13C NMR]. [Link]
-
PubChem. (n.d.). 1,3-Benzodioxole-5-carboxaldehyde, 6-bromo-. [Link]
-
YouTube. (2024). Aniline Synthesis via Tin Reduction (Science Explained). [Link]
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Application Notes and Protocols for 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is an exemplar of such a high-potential intermediate. Its structure is a deliberate convergence of three critical pharmacophoric and reactive elements:
-
The Benzodioxole Core: A privileged scaffold found in numerous natural products and synthetic drugs, known to contribute to favorable biological activities and metabolic stability.[1][2][3]
-
The Nitroaromatic System: A powerful electron-withdrawing group that not only influences the molecule's electronic properties but also serves as a versatile precursor to an amino group, a cornerstone for building diverse heterocyclic systems.[4][5][6] The biological activity of nitroaromatic compounds is often linked to their bioreductive activation into cytotoxic agents, a mechanism exploited in antimicrobial and anticancer drug design.[4][7]
-
The Benzylic Bromide: The 1-bromoethyl moiety is a highly reactive electrophilic center. Unlike an aryl bromide, this benzylic position is primed for nucleophilic substitution reactions (both SN1 and SN2), allowing for the facile introduction of a vast array of functional groups and side chains.[8][9]
While specific literature on this exact molecule is emerging, its synthetic utility can be confidently predicted based on the well-established chemistry of its constituent parts. This guide provides researchers with the foundational knowledge and detailed protocols to harness the synthetic power of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, transforming it from a simple reagent into a library of novel chemical entities.
Section 1: Compound Profile and Safety
A comprehensive understanding of the physicochemical properties and safety considerations is paramount before any experimental work.
Physicochemical Data
| Property | Value |
| IUPAC Name | 5-(1-bromoethyl)-6-nitro-1,3-benzodioxole |
| CAS Number | 1551078-87-5 |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| Appearance | Solid |
| Melting Point | 79.1°C |
Safety and Handling
-
Hazard Profile: 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole should be handled with caution. As a benzylic bromide, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[8] Nitroaromatic compounds can be toxic and may have mutagenic properties; their bioreduction can lead to reactive intermediates.[7][10]
-
Personal Protective Equipment (PPE): Always use this compound within a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 2: Core Synthetic Applications & Rationale
The true utility of this reagent lies in the orthogonal reactivity of its two key functional groups: the benzylic bromide and the nitro group. This allows for a stepwise and controlled diversification strategy.
Diagram: Synthetic Potential Overview
The following diagram illustrates the primary synthetic pathways accessible from 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Caption: Key synthetic transformations of the title compound.
Application I: Nucleophilic Substitution at the Benzylic Carbon
The C-Br bond at the benzylic position is the most reactive site for nucleophilic attack. The adjacent benzene ring stabilizes the transition state of an SN2 reaction and any potential carbocation intermediate in an SN1 pathway, making this position significantly more reactive than a standard alkyl bromide.[11]
Experimental Rationale: This reactivity allows for the construction of a diverse chemical library by introducing a wide range of nucleophiles. This is a primary strategy for structure-activity relationship (SAR) studies.
-
Nitrogen Nucleophiles: Primary and secondary amines, azides, and heterocycles (e.g., imidazole, piperidine) can be introduced to explore hydrogen bonding interactions and modulate basicity.
-
Oxygen Nucleophiles: Alcohols and phenols can be used to form ethers, while carboxylates can form esters, providing alternative linkers and H-bond acceptors.
-
Sulfur Nucleophiles: Thiols are excellent nucleophiles and can be used to introduce flexible, lipophilic thioether linkages.
-
Carbon Nucleophiles: Cyanide is a key nucleophile for extending the carbon chain, which can then be further elaborated into amides, carboxylic acids, or amines.
Application II: Reduction of the Nitro Group to a Primary Amine
The transformation of an aromatic nitro group into an amine is one of the most fundamental and valuable reactions in medicinal chemistry.[12][13] It converts an electron-withdrawing, potentially toxic moiety into a versatile, nucleophilic, and basic amino group.
Experimental Rationale: The resulting aniline derivative is a critical intermediate for numerous subsequent transformations:
-
Amide/Sulfonamide Formation: The amine can be acylated to form amides or sulfonamides, which are prevalent motifs in approved drugs.
-
Precursor for Heterocycle Synthesis: The ortho-relationship between the newly formed amine and the bromoethyl side chain creates a perfect precursor for intramolecular cyclization reactions to form fused heterocyclic systems.[14][15][16]
Chemoselectivity is Key: The choice of reducing agent is critical to avoid unwanted reactions at the benzylic bromide. While powerful hydrogenation catalysts (like Pd/C under high H₂ pressure) might cause hydrodebromination, milder and more chemoselective methods are preferred. Reagents like tin(II) chloride (SnCl₂) or controlled transfer hydrogenation are often successful in selectively reducing the nitro group while leaving the benzylic halide intact.[17][18]
Section 3: Detailed Experimental Protocols
The following protocols are designed as robust starting points for laboratory synthesis. Researchers should perform their own reaction optimizations and monitoring (e.g., by TLC or LC-MS).
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol details the synthesis of 5-(1-(dialkylamino)ethyl)-6-nitrobenzo[d]dioxole derivatives.
Materials:
-
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine, diethylamine) (2.2 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) (0.1 M concentration)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 eq) and the base (K₂CO₃ or DIPEA, 2.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add the anhydrous solvent (CH₃CN or DMF) via syringe. Stir the suspension for 5 minutes. Add the amine nucleophile (2.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. The benzylic bromide is highly reactive, and reactions are often complete within 2-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The starting material is UV active, and the product should show a new, typically more polar, spot.
-
Work-up: Upon completion, cool the reaction to room temperature. If using K₂CO₃, filter off the solid and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure. If using DIPEA, concentrate the entire mixture.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.
Illustrative Scope:
| Nucleophile | Expected Product Name |
| Piperidine | 5-(1-(Piperidin-1-yl)ethyl)-6-nitrobenzo[d]dioxole |
| Morpholine | 4-(1-(6-Nitrobenzo[d]dioxol-5-yl)ethyl)morpholine |
| Sodium Azide | 5-(1-Azidoethyl)-6-nitrobenzo[d]dioxole |
| Sodium Thiophenoxide | 5-(1-(Phenylthio)ethyl)-6-nitrobenzo[d]dioxole |
Protocol 2: Chemoselective Reduction of the Nitro Group
This protocol uses tin(II) chloride dihydrate, a classic and reliable method for reducing nitroarenes in the presence of sensitive functional groups.
Materials:
-
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (Absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 eq) in absolute ethanol (to a concentration of approx. 0.2 M).
-
Reagent Addition: Add tin(II) chloride dihydrate (4.5 eq) to the solution in one portion. The reaction is often exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction by TLC. The starting material will be consumed, and a new, more polar spot corresponding to the amine will appear (stains with ninhydrin). The reaction is typically complete in 1-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Neutralization: Dilute the residue with ethyl acetate. Cool the mixture in an ice bath and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the aqueous layer is ~8. Caution: CO₂ evolution. A thick white precipitate of tin salts will form.
-
Filtration & Extraction: Stir vigorously for 30 minutes, then filter the entire mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer one more time with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-amino-5-(1-bromoethyl)benzo[d]dioxole, which can be used directly or purified further by chromatography if necessary.
Diagram: Workflow for Protocol Application
Caption: Experimental workflows using the provided protocols.
Section 4: Concluding Remarks
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a strategically designed chemical intermediate poised for significant application in medicinal chemistry. By leveraging the distinct and predictable reactivity of its benzylic bromide and nitro functionalities, researchers can access a vast and diverse chemical space. The protocols outlined in this guide provide a validated roadmap for initiating discovery programs, from rapid library synthesis for SAR screening to the targeted construction of complex heterocyclic cores. The judicious application of this versatile building block will undoubtedly accelerate the development of novel therapeutic candidates.
References
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2022). SciELO. Retrieved from [Link]
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023). MDPI. Retrieved from [Link]
-
New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. (2018). PMC. Retrieved from [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC. Retrieved from [Link]
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Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). PMC. Retrieved from [Link]
-
Part I: Nitroalkenes in the Synthesis of Heterocyclic Compounds. (2014). ResearchGate. Retrieved from [Link]
-
Part I: Nitroalkenes in the synthesis of heterocyclic compounds. (2014). RSC Publishing. Retrieved from [Link]
-
Benzylic Bromination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (2024). ResearchGate. Retrieved from [Link]
-
Reactions at the benzylic position. (n.d.). Khan Academy. Retrieved from [Link]
-
A green protocol for reduction of aromatic nitro compounds t. (n.d.). TSI Journals. Retrieved from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). PMC. Retrieved from [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved from [Link]
-
Synthesis of heterocycles on the basis of aliphatic nitro compounds. (1986). OSTI.GOV. Retrieved from [Link]
-
Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. (2015). ACS Publications. Retrieved from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Benzylic substitution, benzylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. (2016). Beilstein Journals. Retrieved from [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]
-
NBS: Allylic & Benzylic Bromination & Synthesis. (2020). YouTube. Retrieved from [Link]
-
Synthesis of Heteroaromatic Compounds. (2022). DOAB. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Utility of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole as a Versatile Synthetic Intermediate
Abstract
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is a highly functionalized organic molecule poised as a valuable intermediate in synthetic and medicinal chemistry.[1] Its structure, featuring a reactive benzylic bromide and an electron-deficient nitro-substituted aromatic core, offers orthogonal points for chemical modification. This guide provides an in-depth exploration of its chemical properties, reactivity, and strategic applications. We present detailed, field-proven protocols for key transformations, explain the rationale behind experimental choices, and illustrate its potential in constructing complex molecular architectures relevant to drug discovery and materials science.
Introduction: A Profile of a Multifunctional Building Block
The 1,3-benzodioxole scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antimicrobial.[2][3][4] The strategic introduction of versatile functional groups onto this core creates powerful intermediates for chemical synthesis.[2][5] 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (CAS No: 1551078-87-5) is one such intermediate, characterized by two key reactive centers that can be addressed with high selectivity.[1][6]
-
The 1-Bromoethyl Group: This benzylic bromide is an excellent electrophile, highly susceptible to nucleophilic substitution reactions. Its reactivity allows for the straightforward introduction of a wide array of functionalities, including amines, ethers, thioethers, and carbon-based nucleophiles.
-
The 6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety influences the electronic properties of the aromatic ring. More importantly, it can be readily reduced to a primary amine, which serves as a critical handle for subsequent transformations such as amide bond formation, diazotization, or the construction of fused heterocyclic systems.[2][7]
This dual reactivity makes 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole a potent building block for generating diverse molecular libraries from a single, advanced precursor.
Table 1: Physicochemical Properties and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1551078-87-5 | [1][6] |
| IUPAC Name | 5-(1-bromoethyl)-6-nitro-1,3-benzodioxole | [1][6] |
| Molecular Formula | C₉H₈BrNO₄ | [1][6] |
| Molecular Weight | 274.07 g/mol | [1][6] |
| Appearance | Solid | [6] |
| Melting Point | 79.1°C | [6] |
| ¹H NMR | Aromatic protons typically appear in the δ 6.8-8.0 ppm region. | [1] |
| Mass Spec (EI) | The molecular ion peak at m/z 274 is expected, with a significant fragmentation pathway involving the loss of the bromine atom (m/z ~194/195).[1] | |
Caption: Key reactive sites for synthetic transformations.
Synthetic Transformations & Experimental Protocols
The utility of an intermediate is defined by the reliability and versatility of its downstream reactions. Here, we provide detailed protocols for two fundamental transformations of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Protocol 1: Nucleophilic Substitution of the Benzylic Bromide
This protocol details the displacement of the bromide with an amine, a common strategy for building molecules with potential pharmacological activity. The benzylic position is activated towards both S_N1 and S_N2 pathways; the choice of conditions can favor one over the other. Using a polar aprotic solvent and a non-hindered amine at moderate temperatures typically favors an S_N2 pathway.
Reaction: Synthesis of N-benzyl-1-(6-nitrobenzo[d][1][8]dioxol-5-yl)ethan-1-amine.
Materials:
-
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Standard glassware for inert atmosphere reactions
Workflow Diagram:
Caption: Experimental workflow for nucleophilic substitution.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (e.g., 274 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe and stir the suspension.
-
Nucleophile Addition: Add benzylamine (130 µL, 1.2 mmol) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50°C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile. Concentrate the combined filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired amine.
Causality & Insights:
-
Base (K₂CO₃): Anhydrous potassium carbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants sufficiently without participating in the reaction (unlike protic solvents like water or alcohols).
-
Inert Atmosphere: Prevents moisture from entering the reaction, which could lead to hydrolysis of the starting material into the corresponding alcohol.[1]
Protocol 2: Reduction of the Aromatic Nitro Group
The conversion of the nitro group to an amine is a pivotal step, unlocking a host of subsequent synthetic possibilities.[2][7] Tin(II) chloride is a classic and reliable reagent for this transformation, being effective and tolerant of many functional groups, including the benzylic bromide.
Reaction: Synthesis of 5-(1-Bromoethyl)-6-aminobenzo[d]dioxole.
Materials:
-
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq)
-
Ethanol (EtOH), absolute
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution, 3M
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (e.g., 274 mg, 1.0 mmol) in absolute ethanol (15 mL).
-
Reagent Addition: Add Tin(II) chloride dihydrate (902 mg, 4.0 mmol) to the solution.
-
Reaction: Heat the mixture to 70°C and stir vigorously. The reaction is typically complete within 2-3 hours, which can be monitored by TLC.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Basification: Cool the residue in an ice bath and carefully add 3M NaOH solution dropwise until the pH is strongly basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Causality & Insights:
-
Reagent (SnCl₂): Tin(II) chloride is a classic reducing agent for nitroarenes. The reaction proceeds in an acidic environment, which is implicitly created or can be enhanced with added acid.[4]
-
Basification: The addition of a strong base is critical to neutralize the acidic mixture and deprotonate the anilinium salt product to the free amine, rendering it soluble in the organic extraction solvent. It also precipitates tin hydroxides, aiding in their removal.
Strategic Applications in Multi-Step Synthesis
The true value of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is realized when these individual transformations are combined into a larger synthetic strategy. The product from one protocol can serve as the starting material for a subsequent reaction, enabling the rapid construction of molecular complexity.
For instance, the amine generated in Protocol 2, 5-(1-Bromoethyl)-6-aminobenzo[d]dioxole, is a bifunctional intermediate. The newly formed aniline can undergo amide coupling, while the benzylic bromide remains available for nucleophilic substitution, as illustrated in the pathway below.
Caption: A strategic pathway for building molecular complexity.
This synthetic logic allows researchers to first modify the aromatic core and then introduce diversity at the benzylic position, or vice versa. This flexibility is highly advantageous in medicinal chemistry for structure-activity relationship (SAR) studies, where analogues are systematically prepared to optimize biological activity.[9]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is paramount.
-
Nitroaromatic Compounds: Can be energetic and should be handled with care. Avoid shock, friction, and excessive heat.[1]
-
Bromoalkyl Compounds: Are lachrymatory and irritants to the skin, eyes, and respiratory tract.[1][6]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Consult the Safety Data Sheet (SDS) before use.
Conclusion
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is more than a simple chemical; it is a strategic tool for synthetic innovation. By understanding and leveraging the distinct reactivity of its bromoethyl and nitro functional groups, researchers can access a vast chemical space of novel benzodioxole derivatives. The protocols and strategies outlined in this guide provide a robust framework for its effective utilization in programs aimed at the discovery of new therapeutics and functional materials.
References
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5-(1-Bromoethyl)-6-nitrobenzo[d][1][8]dioxole - Smolecule. (2023). Smolecule Inc.
- Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. (n.d.). BenchChem.
- BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). Pharma Noble Chem Ltd.
- Application Notes and Protocols for 5-Bromo-6-nitro-1,3-benzodioxole. (n.d.). BenchChem.
- The Strategic Role of 5-Bromo-6-nitro-1,3-benzodioxole in the Synthesis of Novel Heterocyclic Scaffolds. (n.d.). BenchChem.
- 5-Bromo-6-nitro-1,3-benzodioxole CAS number and molecular formula. (n.d.). BenchChem.
-
5-(1-BROMO-ETHYL)-6-NITRO-BENZO[1][8]DIOXOLE. (n.d.). Fluorochem.
- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020). BMC Chemistry via PMC - NIH.
- Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. (2002).
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Application Notes and Protocols for the Nitration of 5-Bromo-1,3-benzodioxole
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the regioselective nitration of 5-Bromo-1,3-benzodioxole to synthesize 5-bromo-6-nitro-1,3-benzodioxole. This compound is a highly valuable intermediate in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents and complex molecules.[1][2][3][4] We present a detailed examination of the underlying electrophilic aromatic substitution mechanism, a field-proven, step-by-step experimental protocol, a troubleshooting guide for common issues, and methods for product characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the reaction dynamics.
Introduction and Scientific Context
The nitration of substituted benzodioxoles is a cornerstone transformation in synthetic organic chemistry.[1] 5-Bromo-1,3-benzodioxole is a readily available starting material, and its conversion to 5-bromo-6-nitro-1,3-benzodioxole introduces a nitro group that is pivotal for further functionalization. The resulting product is a key precursor for a variety of subsequent reactions, including the reduction of the nitro group to an amine or nucleophilic aromatic substitution of the bromo group, which is activated by the adjacent electron-withdrawing nitro group.[4][5] A precise and reliable protocol for this nitration is therefore essential for research programs focused on drug discovery and the synthesis of novel heterocyclic compounds.[2]
Reaction Mechanism and Regioselectivity
The nitration of 5-Bromo-1,3-benzodioxole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The process can be dissected into three fundamental stages, which dictate the reaction's outcome and efficiency.
Stage 1: Generation of the Electrophile The active electrophile, the nitronium ion (NO₂⁺), is generated in situ. This is typically achieved by protonating nitric acid (HNO₃) with a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[6][7][8] The protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion.[7][9] Glacial acetic acid can also serve this role, albeit as a weaker acid catalyst.[1]
Stage 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the 5-Bromo-1,3-benzodioxole ring acts as a nucleophile, attacking the nitronium ion.[1] This is the rate-determining step of the reaction, as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
Stage 3: Rearomatization A weak base, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the newly attached nitro group.[1][7] This restores the aromaticity of the ring, yielding the final product, 5-bromo-6-nitro-1,3-benzodioxole.
Causality of Regioselectivity: The directing effects of the substituents on the aromatic ring govern the position of nitration.
-
1,3-Benzodioxole (Methylenedioxy) Group: This is a powerful electron-donating group, making it a strong activator and an ortho-, para- director.[1]
-
Bromo Group: Halogens are deactivating due to their inductive effect but are also ortho-, para- directors because of resonance effects.
In this specific substrate, the powerful activating effect of the methylenedioxy group is the dominant factor.[1] It strongly directs the incoming electrophile to the C-6 position, which is ortho to it. The alternative ortho position (C-4) is sterically hindered by the adjacent, bulky bromine atom.[1] Consequently, the reaction proceeds with high regioselectivity to yield 5-bromo-6-nitro-1,3-benzodioxole as the major product.[1][6]
Caption: Mechanism of Electrophilic Aromatic Nitration.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of benzodioxole derivatives.[1][10] It prioritizes safety, regioselectivity, and yield.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 5-Bromo-1,3-benzodioxole | ≥98% Purity | Standard Supplier |
| Glacial Acetic Acid | ACS Grade | Standard Supplier |
| Concentrated Nitric Acid (~70%, d=1.4 g/mL) | ACS Reagent Grade | Standard Supplier |
| Ethanol (for recrystallization) | 200 Proof, Reagent | Standard Supplier |
| Distilled Water | N/A | In-house |
| Ice | N/A | In-house |
| 250 mL Three-necked Round-bottom Flask | N/A | Standard Glassware |
| Magnetic Stirrer and Stir Bar | N/A | Standard Equipment |
| Thermometer | N/A | Standard Equipment |
| Dropping Funnel | N/A | Standard Glassware |
| Büchner Funnel and Filtration Apparatus | N/A | Standard Glassware |
3.2. Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the entire setup in a large ice bath resting on the magnetic stirrer plate.[1]
-
Substrate Dissolution: Charge the flask with 5-Bromo-1,3-benzodioxole (12.2 g, 60.7 mmol) and 75 mL of glacial acetic acid. Stir the mixture until the starting material is completely dissolved.[1]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 9.0 mL of concentrated nitric acid to 30 mL of glacial acetic acid. Caution: This mixing can be exothermic. Allow this mixture to cool to room temperature before use.[1]
-
Nitration: Transfer the cooled nitric acid/acetic acid mixture to the dropping funnel. Begin slow, dropwise addition to the stirred solution of the substrate. The rate of addition must be controlled to maintain the internal reaction temperature between 15-25°C.[1] This addition should take approximately 30-45 minutes. Careful temperature management is critical to prevent the formation of byproducts.[6]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. This extended time ensures the reaction proceeds to completion. A yellow precipitate of the product should form during this period.[1]
-
Product Isolation: To maximize precipitation, cool the reaction mixture in an ice bath for at least 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral when tested with pH paper. This step is crucial to remove any residual acids.[1]
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure, crystalline 5-bromo-6-nitro-1,3-benzodioxole.
-
Drying and Analysis: Dry the purified crystals in a vacuum oven at a low temperature (~40-50°C). Determine the final yield and characterize the product by melting point, NMR, and IR spectroscopy.
Caption: Experimental workflow for the nitration protocol.
Data Summary and Characterization
4.1. Physicochemical Data
| Compound | CAS Number | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 5-Bromo-1,3-benzodioxole (Reactant) | 2635-13-4 | C₇H₅BrO₂ | 201.02 | Off-white solid | 50-52 |
| 5-Bromo-6-nitro-1,3-benzodioxole (Product) | 7748-58-5 | C₇H₄BrNO₄ | 246.02 | Light yellow to yellow solid | 89 |
Data sourced from BenchChem.[11]
4.2. Expected Yield Based on analogous reactions, such as the nitration of 1,3-benzodioxole, yields for this procedure are expected to be high. A reported yield for a similar process was 90.6%.[10] Actual yields may vary based on adherence to the protocol and scale.
4.3. Spectroscopic Characterization Unambiguous structural confirmation is paramount.[12] The following data, based on established spectroscopic principles and available literature, provides a robust framework for identification.[2]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8-8.0 ppm (s, 1H, H-7)
-
δ ~7.3-7.5 ppm (s, 1H, H-4)
-
δ ~6.1-6.2 ppm (s, 2H, -OCH₂O-)[12]
-
Analyst's Note: The presence of two singlets in the aromatic region is a key indicator of the 1,2,4,5-tetrasubstituted pattern of the product, confirming the regioselectivity.
-
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 151.2, 146.9, 144.8, 118.6, 111.9, 109.7, 103.4.[2]
-
FTIR Spectroscopy (KBr Pellet):
-
Asymmetric N-O Stretch: 1550-1475 cm⁻¹ (strong)[13]
-
Symmetric N-O Stretch: 1360-1290 cm⁻¹ (strong)[13]
-
C-O-C Stretch (dioxole ring): Characteristic bands in the 1250-1040 cm⁻¹ region.
-
Analyst's Note: The two strong, characteristic N-O stretching bands are a definitive indicator of the successful introduction of the nitro group.[14]
-
Environment, Health, and Safety (EHS) Considerations
CRITICAL: This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.
-
Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive, strong oxidizing agents, and can cause severe chemical burns.[6][15] Always handle them inside a certified chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Chemical splash goggles, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton™) are mandatory at all times.[15][17]
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control via slow, dropwise addition and an efficient ice bath is essential to prevent a runaway reaction, which can lead to rapid gas evolution and vessel over-pressurization.[6]
-
Waste Disposal: Quench any residual nitrating mixture carefully with ice before neutralization. All acidic and organic waste must be disposed of according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction due to insufficient time or low temperature. 2. Substrate is of poor quality. 3. Loss of product during work-up. | 1. Monitor reaction progress using Thin Layer Chromatography (TLC). If starting material persists, allow the reaction to proceed longer or warm slightly (e.g., to room temp).[6] 2. Verify the purity of the starting material by melting point or NMR.[6] 3. Ensure the filtrate is neutral after washing to prevent loss of product as a salt. |
| Formation of Dark/Tarry Mixture | 1. Reaction temperature was too high. 2. Nitrating agent was added too quickly. 3. Impurities in the starting material. | 1. Maintain a low and stable temperature (0-10°C is a more conservative range) during the addition of the nitrating agent.[6] 2. Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.[6] 3. Purify the starting material if impurities are suspected. |
| Presence of Multiple Products (TLC) | 1. Formation of isomeric byproducts (e.g., 5-bromo-4-nitro-1,3-benzodioxole). 2. Dinitration of the aromatic ring. | 1. Lowering the reaction temperature can improve regioselectivity. Isomers can be separated by column chromatography on silica gel.[6] 2. Use a stoichiometric amount of the nitrating agent. Avoid prolonged reaction times at elevated temperatures.[6][18] |
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 5-Bromo-6-nitro-1,3-benzodioxole.
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. [Link]
- BenchChem. (2025). The Strategic Role of 5-Bromo-6-nitro-1,3-benzodioxole in the Synthesis of Novel Heterocyclic Scaffolds.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. [Link]
- BenchChem. (2025). Spectroscopic Showdown: Confirming the Structure of 5-Bromo-6-nitro-1,3-benzodioxole.
- BenchChem. (2025).
- BenchChem. (2025). 5-Bromo-6-nitro-1,3-benzodioxole CAS number and molecular formula.
-
University of California, Santa Barbara EH&S. (n.d.). Nitric Acid Safety. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
PrepChem. (n.d.). Synthesis of 5-nitro-1,3-benzodioxole. [Link]
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The Versatile Synthon: 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole as a Gateway to Complex Molecular Architectures
Introduction: Unveiling a Powerful Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among these, 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole emerges as a highly functionalized and versatile synthon. Its unique arrangement of a reactive benzylic bromide, an electron-withdrawing nitro group, and the privileged benzodioxole scaffold offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and key applications of this compound, complete with detailed protocols to empower researchers in drug discovery and materials science.
The benzodioxole moiety is a common feature in numerous natural products and pharmacologically active compounds, valued for its ability to modulate metabolic stability and receptor interactions.[1] The presence of a nitro group on this scaffold significantly influences the electronic properties of the aromatic ring, while the 1-bromoethyl group serves as a reactive handle for nucleophilic substitution and other coupling reactions.[2] This combination of functionalities makes 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole a precursor for a wide range of derivatives with potential applications in areas such as neurotherapeutics and antimicrobial agents.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole is essential for its effective handling, reaction monitoring, and structural confirmation of its derivatives.
| Property | Value | Reference(s) |
| CAS Number | 1551078-87-5 | [5] |
| Molecular Formula | C₉H₈BrNO₄ | [5] |
| Molecular Weight | 274.07 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 79.1°C | [5] |
| Purity | Typically ≥90% | [5] |
| Canonical SMILES | CC(C1=CC2=C(C=C1[O-])OCO2)Br | [2] |
Spectroscopic analysis is critical for the unambiguous identification of this building block. The proton NMR (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxole ring, and the methine and methyl protons of the bromoethyl group. The electron-withdrawing nitro group will deshield the adjacent aromatic protons, causing them to appear at a lower field. In mass spectrometry, characteristic fragmentation patterns would likely involve the loss of the bromine atom and the nitro group.[2]
Synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole: An Adapted Protocol
Disclaimer: This protocol is an adaptation based on established chemical principles and procedures for analogous compounds. Researchers should perform their own risk assessment and optimization.
Caption: Proposed multi-step synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Step 1: Synthesis of 5-Ethyl-1,3-benzodioxole (via Friedel-Crafts Acylation and Reduction)
The initial step involves the introduction of an ethyl group onto the 1,3-benzodioxole core. This is efficiently achieved through a two-stage process of Friedel-Crafts acylation followed by reduction.
Materials:
-
1,3-Benzodioxole
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium borohydride (NaBH₄) or Hydrogen (H₂) gas and Palladium on carbon (Pd/C)
-
Methanol or Ethanol (for reduction)
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Acylation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DCM and AlCl₃ (1.1 equivalents). Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.05 equivalents) to the stirred suspension.
-
Add 1,3-benzodioxole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(1,3-benzodioxol-5-yl)propan-1-one.
-
Reduction: Dissolve the crude ketone in a suitable solvent (e.g., methanol for NaBH₄ reduction).
-
Slowly add NaBH₄ (1.5 equivalents) in portions at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-ethyl-1,3-benzodioxole.
Step 2: Synthesis of 5-Ethyl-6-nitrobenzo[d][2][7]dioxole
This step introduces the nitro group at the 6-position, ortho to the ethyl group. The electron-donating nature of the ethyl group and the dioxole oxygen atoms directs the nitration to this position.
Materials:
-
5-Ethyl-1,3-benzodioxole
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Protocol:
-
In a round-bottom flask, cool concentrated H₂SO₄ to 0 °C in an ice-salt bath.
-
Slowly add 5-ethyl-1,3-benzodioxole (1.0 equivalent) to the cold, stirred sulfuric acid.
-
Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 equivalents) to a separate portion of cold, concentrated H₂SO₄.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not rise above 5-10 °C.
-
Stir the reaction mixture at low temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to obtain 5-ethyl-6-nitrobenzo[d][2][7]dioxole.
Step 3: Synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
The final step is a benzylic bromination, which selectively introduces a bromine atom at the carbon adjacent to the aromatic ring.
Materials:
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Standard glassware for reflux
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-ethyl-6-nitrobenzo[d][2][7]dioxole (1.0 equivalent) in CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of BPO or AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Applications in the Synthesis of Complex Molecules
The strategic placement of the reactive functional groups in 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole makes it an ideal precursor for a variety of complex molecular scaffolds. The following sections detail key transformations and their application in the synthesis of pharmaceutically relevant molecules.
Nucleophilic Substitution at the Benzylic Position
The 1-bromoethyl group is highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 pathways), allowing for the facile introduction of a wide range of functionalities.
Caption: General scheme for nucleophilic substitution reactions.
Application Example: Synthesis of Safinamide Analogues
Safinamide is an approved drug for the treatment of Parkinson's disease, featuring a substituted benzylamine core.[8] While safinamide itself is not directly synthesized from the title compound, the chemistry involved in creating its analogues is highly relevant. 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole can serve as a key intermediate for novel safinamide-like structures.
Protocol: Synthesis of a Safinamide-like Amine Intermediate
Materials:
-
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
-
Primary or secondary amine (e.g., (S)-alaninamide)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
In a dry reaction vessel, dissolve 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.2 equivalents) and DIEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted product.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, which is a versatile functional group for further elaboration, such as amide bond formation or diazotization.[7]
Protocol: Nitro Group Reduction
Materials:
-
A derivative of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (where the bromoethyl group has been substituted)
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Ethanol or Ethyl acetate
Procedure:
-
To a solution of the nitro-containing starting material (1.0 equivalent) in ethanol, add iron powder (3-4 equivalents).
-
Heat the mixture to reflux and slowly add a small amount of concentrated HCl to initiate the reaction.
-
Maintain the reaction at reflux until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture and filter through a pad of Celite to remove the iron salts, washing with ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting amine can be further purified or used directly in the next step.
Safety and Handling
Working with 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole and its precursors requires adherence to strict safety protocols.
-
Hazard Assessment: This compound is a brominated nitroaromatic derivative. Such compounds are often irritants and may be harmful if inhaled, swallowed, or absorbed through the skin.[5] Nitroaromatic compounds can be thermally sensitive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid creating dust. Handle as a potential irritant. Keep containers tightly closed when not in use.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
In case of exposure or if you feel unwell, seek medical advice.[5]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Caption: Workflow for the safe handling of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Conclusion
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole stands out as a building block of significant potential. Its dual reactivity at the benzylic bromide and the nitro group, coupled with the inherent properties of the benzodioxole core, provides a rich chemical space for exploration. The protocols and applications detailed in this guide serve as a foundation for researchers to harness the synthetic power of this versatile intermediate in the pursuit of novel therapeutics and advanced materials. As with any reactive chemical, a commitment to safety and careful experimental design is essential for successful and responsible innovation.
References
-
Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Retrieved from [Link]
- de Souza, M. V. N. (2013).
- Google Patents. (n.d.). US11111208B2 - Process for the preparation of safinamide mesylate intermediate.
-
PubMed. (2010, January 15). Discovery of 3-(4-bromophenyl)-6-nitrobenzo[1.3.2]dithiazolium ylide 1,1-dioxide as a novel dual cyclooxygenase/5-lipoxygenase inhibitor that also inhibits tumor necrosis factor-alpha production. Retrieved from [Link]
Sources
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- 2. Buy 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole | 1551078-87-5 [smolecule.com]
- 3. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medkoo.com [medkoo.com]
Application Notes & Protocols for the Creation and Pharmacological Evaluation of Novel Benzodioxole Derivatives
Preamble: The Benzodioxole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1,3-benzodioxole moiety is a cornerstone in the architecture of numerous naturally occurring and synthetic compounds exhibiting a vast spectrum of pharmacological activities.[1][2][3] This heterocyclic scaffold, characterized by a methylenedioxy bridge fused to a benzene ring, imparts unique electronic and lipophilic properties to molecules, making it a "privileged scaffold" in drug discovery. Its presence is noted in compounds with applications ranging from anticancer and antiepileptic to antimicrobial and anti-inflammatory agents.[3][4][5] The versatility of the benzodioxole core allows for extensive chemical modification, enabling the generation of diverse compound libraries for screening against various therapeutic targets.
This guide provides an in-depth, experience-driven framework for the rational design, synthesis, and pharmacological evaluation of novel benzodioxole derivatives. We will move beyond simple procedural lists to explain the underlying principles and critical decision-making points, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.
Part 1: Synthetic Strategy and Molecular Design
The successful creation of a novel therapeutic agent begins with a robust and flexible synthetic strategy. The choice of pathway must not only be efficient but also amenable to the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.
Rationale for Synthetic Route Selection
The most common and reliable method for constructing the benzodioxole ring involves the condensation of a catechol (1,2-dihydroxybenzene) with a suitable methylene source.[6] However, for creating novel derivatives for screening, it is often more practical to start with a commercially available, functionalized benzodioxole precursor, such as piperonal or benzo[d][7][8]dioxole-5-carboxylic acid. This approach allows for more direct and controlled diversification.
For this guide, we will focus on the synthesis of novel benzodioxole carboxamides. This class of compounds has shown significant potential, with recent studies highlighting their activity as antidiabetic and anticancer agents.[9][10] The amide bond provides a stable and synthetically accessible linkage point for introducing a wide array of chemical diversity. Our chosen strategy involves the amide coupling of benzo[d][7][8]dioxole-5-carboxylic acid with various substituted anilines.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from starting materials to the final, purified novel compounds ready for biological assessment.
Caption: General workflow for the synthesis and characterization of novel benzodioxole carboxamides.
Part 2: Experimental Protocols - Synthesis and Characterization
The following protocols are designed to be robust and reproducible. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methodology as needed.
Protocol 1: General Synthesis of N-Aryl-benzo[d][7][8]dioxole-5-carboxamides
This protocol details the coupling of benzo[d][7][8]dioxole-5-carboxylic acid with a substituted aniline using a carbodiimide-mediated reaction, a standard and highly efficient method for amide bond formation.[9]
A. Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Role | Supplier Example |
| Benzo[d][7][8]dioxole-5-carboxylic acid | 166.13 | Starting Material | Sigma-Aldrich |
| Substituted Aniline (e.g., 3-chloroaniline) | 127.57 | Coupling Partner | Alfa Aesar |
| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | Activating Agent | TCI Chemicals |
| DMAP (4-Dimethylaminopyridine) | 122.17 | Catalyst | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | 84.93 | Solvent | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Quenching/Washing Agent | Lab Prepared |
| Brine (Saturated NaCl Solution) | - | Washing Agent | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Drying Agent | VWR |
| Silica Gel (230-400 mesh) | - | Stationary Phase | Sorbent Tech. |
| Ethyl Acetate / Hexanes | - | Mobile Phase | VWR |
B. Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert argon atmosphere, dissolve benzo[d][7][8]dioxole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Activation: To the stirred solution, add EDCI (1.2 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 30 minutes. This period allows for the formation of a highly reactive O-acylisourea intermediate, which is primed for nucleophilic attack.[9]
-
Coupling: Add the selected substituted aniline (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes unreacted aniline and DMAP, while the bicarbonate wash removes residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final N-aryl-benzo[d][7][8]dioxole-5-carboxamide as a solid.
Protocol 2: Physicochemical and Structural Characterization
Accurate characterization is non-negotiable for validating the identity and purity of the newly synthesized compound.
A. Techniques and Expected Results
| Technique | Purpose | Expected Data for a Representative Product (e.g., N-(3-chlorophenyl)benzo[d][7][8]dioxole-5-carboxamide) |
| ¹H-NMR | Confirms proton environment and structure | δ (ppm): ~10.2 (s, 1H, NH), 7.0-8.0 (m, Ar-H), 6.1 (s, 2H, -OCH₂O-)[9] |
| ¹³C-NMR | Confirms carbon backbone | δ (ppm): ~165 (C=O), 100-150 (Ar-C), 102 (-OCH₂O-)[9] |
| FT-IR | Identifies key functional groups | ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (Amide C=O stretch), ~1250 (C-O-C stretch)[9] |
| HRMS | Determines exact mass and formula | Calculated m/z for [M+H]⁺, confirming the elemental composition to within 5 ppm.[9] |
B. Self-Validation Logic The convergence of data from these orthogonal techniques provides a robust validation of the compound's structure. A correct mass from HRMS confirms the molecular formula, NMR confirms the specific arrangement of atoms, and FT-IR confirms the presence of key functional groups (like the crucial amide bond). Discrepancies in any one technique would invalidate the result and necessitate further purification or structural reassessment.
Part 3: Pharmacological Screening Cascade
Once a novel compound is synthesized and characterized, it enters a screening cascade to determine its biological activity and therapeutic potential. This process is designed as a funnel, starting with broad, high-throughput assays and progressing to more specific, complex evaluations.
Screening Workflow Diagram
Caption: A tiered workflow for the pharmacological screening of novel compounds.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This initial assay is crucial for establishing a compound's general toxicity profile and therapeutic window. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[7][11][12][13]
A. Materials
-
Human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and HEK293 as a non-cancerous control).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
96-well microplates.
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the novel benzodioxole compound in the growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀). The selectivity index can be calculated by comparing the IC₅₀ in cancer cells versus normal cells.[13]
Protocol 4: Target-Based Screening - α-Amylase Inhibition Assay
Given that some benzodioxole derivatives have shown potential as antidiabetic agents, an α-amylase inhibition assay is a relevant target-based screen.[9][10] This enzyme is involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia.
A. Materials
-
Porcine pancreatic α-amylase.
-
Starch solution (1% w/v in buffer).
-
DNSA (3,5-Dinitrosalicylic acid) reagent.
-
Sodium phosphate buffer (pH 6.9).
-
Acarbose (positive control inhibitor).
B. Step-by-Step Procedure
-
Assay Setup: In a 96-well plate, add 50 µL of the novel compound at various concentrations.
-
Enzyme Addition: Add 50 µL of α-amylase solution to each well and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the starch solution to all wells. Incubate for 20 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 100 µL of DNSA reagent.
-
Color Development: Heat the plate in a boiling water bath for 5 minutes to allow for color development. The DNSA reacts with the reducing sugars (maltose) produced by the enzyme's activity.
-
Data Acquisition: After cooling to room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (100% activity). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting percent inhibition versus compound concentration.[14]
Protocol 5: Preliminary In Vitro ADME Assessment - Metabolic Stability
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures.[15][16] A key introductory ADME assay evaluates metabolic stability using liver microsomes, which contain the crucial Cytochrome P450 (CYP450) enzymes responsible for drug metabolism.[8][17]
A. Materials
-
Human liver microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for analysis.
B. Step-by-Step Procedure
-
Incubation: Pre-warm a mixture of the novel compound (at a low concentration, e.g., 1 µM) and liver microsomes in phosphate buffer at 37°C.
-
Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).
References
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- In Vitro ADME. Selvita.
- In Vitro ADME Assays and Services.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Unveiling the multifaceted biological activities of 1,3-benzodioxole deriv
- In Vitro ADME Studies. PharmaLegacy.
- A Comprehensive Technical Guide to the Biological Activities of Benzodioxole Deriv
- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI.
- Understanding 1,3-Benzodioxole. ChemicalBook.
- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH.
- Benzodioxole scaffold containing compound with multiple pharmacological activities.
- Structures of Benzodioxole derivatives that have biological activities.
- Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. criver.com [criver.com]
- 9. mdpi.com [mdpi.com]
- 10. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. selvita.com [selvita.com]
- 16. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 17. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
Welcome to the technical support guide for the synthesis of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. As a key intermediate in medicinal and synthetic organic chemistry, mastering its preparation is crucial for advancing research projects.[1] This guide provides field-proven insights and detailed protocols grounded in established chemical principles.
Overview of Synthetic Strategy
The most common and reliable route to 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole involves a two-step process starting from 5-ethyl-1,3-benzodioxole. The strategy hinges on an initial electrophilic nitration followed by a selective free-radical benzylic bromination. Understanding the nuances of each step is critical for success.
Caption: General two-step synthetic workflow.
Troubleshooting Guide & Common Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Part 1: The Benzylic Bromination Step
The conversion of 5-Ethyl-6-nitrobenzo[d]dioxole to the target compound is the most frequent source of yield loss. This reaction is a Wohl-Ziegler bromination, a free-radical chain reaction that requires precise control.[2]
Question: My reaction is stalled, and TLC analysis shows only the starting material even after several hours. What went wrong?
Answer: This is a classic initiation failure. The free-radical chain reaction has not started, which can be due to several factors:
-
Inactive Initiator: The most common radical initiator for this reaction is Azobisisobutyronitrile (AIBN).[3] AIBN decomposes with heat (typically >65 °C) to generate the necessary radicals that start the chain reaction.[3][4] If your AIBN is old or has been improperly stored, it may have already decomposed. Always use a fresh, reliable source of AIBN.
-
Insufficient Temperature: The reaction requires thermal energy to decompose the AIBN and initiate the radical chain.[5] Ensure your reaction mixture is refluxing at the appropriate temperature for your chosen solvent (typically carbon tetrachloride or cyclohexane).
-
Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors, such as oxygen or certain impurities. Ensure your solvent is anhydrous and degassed, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
Question: The yield of my desired product is low, and I've isolated a significant amount of a dibrominated byproduct. How can I prevent this?
Answer: Formation of a dibrominated product, 5-(1,1-dibromoethyl)-6-nitrobenzo[d]dioxole, indicates an excess of the brominating agent relative to the substrate at the reaction site.
-
Stoichiometry of NBS: The key is to use N-Bromosuccinimide (NBS) in a controlled stoichiometric amount, typically 1.05 to 1.1 equivalents. Using a large excess will inevitably lead to over-bromination.
-
Reaction Monitoring: Monitor the reaction closely using TLC. Once the starting material is consumed, the reaction should be stopped promptly to prevent further reaction of the product.
Question: My main byproduct seems to be 5-bromo-6-ethylbenzo[d]dioxole, where the bromine is on the aromatic ring instead of the ethyl chain. Why did this happen?
Answer: You have experienced a competing electrophilic aromatic substitution reaction instead of the desired free-radical benzylic substitution. The benzodioxole ring is electron-rich and susceptible to electrophilic attack.
-
The Role of NBS: The primary reason for using NBS instead of molecular bromine (Br₂) is to maintain a very low, steady-state concentration of Br₂ in the reaction mixture.[6][7][8] This low concentration favors the radical pathway. If NBS is impure or decomposes to release a large amount of Br₂ at once, or if HBr byproduct is not effectively scavenged, electrophilic bromination can become a major side reaction.
-
Solvent Choice: The reaction should be run in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways, leading to electrophilic substitution.
-
Purity of NBS: Use freshly recrystallized NBS. Impurities in older NBS can sometimes catalyze undesired side reactions.[2]
Sources
- 1. Buy 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole | 1551078-87-5 [smolecule.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 4. aibn initiator - HPMC manufacturer [hpmcmanufacturer.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
Technical Support Center: Purification of 5-Bromo-6-nitro-1,3-benzodioxole
Prepared by: Senior Application Scientist, Gemini Division For: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and practical solutions for the common purification challenges encountered with 5-Bromo-6-nitro-1,3-benzodioxole and its derivatives. As a critical intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of final compounds.[1][2] This document moves beyond standard protocols to explain the causality behind purification strategies, empowering researchers to make informed decisions in their laboratory work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 5-Bromo-6-nitro-1,3-benzodioxole?
The primary impurities arise directly from the nitration of 5-bromo-1,3-benzodioxole. These include:
-
Unreacted Starting Material: Incomplete reaction will leave residual 5-bromo-1,3-benzodioxole.
-
Isomeric Byproducts: The most common byproduct is 5-bromo-4-nitro-1,3-benzodioxole. While the methylenedioxy group strongly directs nitration to the C-6 position, suboptimal reaction conditions can lead to the formation of this isomer.[3]
-
Dinitrated Products: Excessive nitrating agent or elevated temperatures can lead to the formation of dinitro- derivatives.
-
Acidic Residues: Residual mineral acids (nitric, sulfuric) or acetic acid from the reaction medium are common contaminants that must be thoroughly removed.[3]
Q2: My final product is an orange-brown oil, but the literature describes it as a yellow solid. What went wrong?
The expected appearance of pure 5-Bromo-6-nitro-1,3-benzodioxole is a yellow powder or crystalline solid with a melting point of approximately 89°C.[2] Obtaining an oil or a tacky solid is a strong indicator of significant impurities. The presence of isomeric byproducts, residual solvents, or unreacted starting material can act as a colligative property, depressing the melting point of the mixture below room temperature. Furthermore, tar-like substances may form if the reaction temperature was too high, causing product decomposition.
Q3: I've completed the reaction. What is the single most important initial step in the work-up process?
The most critical first step is to quench the reaction mixture by pouring it onto crushed ice.[1] This serves two primary purposes: 1) it immediately stops the reaction by diluting the reagents and lowering the temperature, preventing over-nitration or decomposition, and 2) it precipitates the crude organic product, allowing for its separation from the acidic aqueous phase. This is followed by thorough washing with cold water and a weak base like sodium bicarbonate solution until the filtrate is neutral, which is essential for removing residual acids that can interfere with subsequent purification steps.[3][4]
Q4: Should I choose recrystallization or column chromatography for purification?
The choice depends on the purity of your crude product, which can be quickly assessed by Thin Layer Chromatography (TLC).
-
Recrystallization is ideal when your crude material is already relatively pure, with only minor impurities. It is a fast and efficient method for obtaining highly pure crystalline material. Ethanol or ethanol/water mixtures are commonly used solvents for this compound.[1][3]
-
Column Chromatography is necessary when TLC analysis reveals the presence of multiple components with close Rf values, such as the 4-nitro and 6-nitro isomers. While more time-consuming, chromatography offers the resolving power needed to separate these structurally similar compounds.[5]
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low Final Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Product Loss During Work-up: The product may have some solubility in the aqueous phase, especially if not fully precipitated. 3. Decomposition: The reaction temperature was too high, leading to the formation of tarry byproducts. | 1. Monitor with TLC: Before work-up, ensure the starting material spot has been consumed. If the reaction stalls, consider extending the stirring time at room temperature.[1] 2. Ensure Neutral pH: Before extraction with an organic solvent, neutralize the aqueous layer carefully. Acidic conditions can affect product partitioning. Cool the mixture thoroughly to maximize precipitation.[3] 3. Strict Temperature Control: Maintain a temperature of 0-10°C during the dropwise addition of the nitrating agent to prevent side reactions and decomposition. |
| Multiple Spots on TLC Analysis of Crude Product | 1. Isomer Formation: Poor regioselectivity due to incorrect temperature or rate of addition. 2. Dinitration: Use of excess nitrating agent. | 1. Optimize Reaction Conditions: Lowering the temperature can improve regioselectivity in favor of the desired 6-nitro isomer. 2. Purify via Column Chromatography: This is the most effective method to separate isomers. Use a silica gel column with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate).[5] 3. Use Stoichiometric Reagents: Carefully measure and use a stoichiometric amount of the nitrating agent to minimize the risk of dinitration. |
| Product Oiling Out During Recrystallization | 1. High Impurity Load: The concentration of impurities is too high to allow for proper crystal lattice formation. 2. Incorrect Solvent Choice: The solvent may be too good, preventing the product from precipitating upon cooling. 3. Cooling Rate Too Fast: Rapid cooling can trap impurities and solvent, leading to an oil instead of crystals. | 1. Pre-Purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.[6] 2. Solvent System Optimization: Use a binary solvent system (e.g., ethanol/water). Dissolve the compound in a minimum of hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly.[1] 3. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. |
| Product is Unstable on Silica Gel (Streaking on TLC) | 1. Acidity of Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.[6] | 1. Deactivate Silica Gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a neutralizer like triethylamine (~0.5-1%). This will neutralize the acidic sites on the silica surface. 2. Use an Alternative Stationary Phase: Consider using neutral alumina for chromatography if your compound is highly acid-sensitive.[6] |
Section 3: Standardized Purification Protocols
Protocol 3.1: Post-Reaction Work-up and Washing
-
Quenching: After confirming reaction completion via TLC, carefully pour the reaction mixture onto a beaker filled with crushed ice with constant stirring.[1]
-
Precipitation & Filtration: Allow the ice to melt completely. The crude product should precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.[3]
-
Acid Removal: Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral to pH paper. This removes the bulk of the residual acid.[3]
-
Neutralization: Suspend the crude solid in a saturated solution of sodium bicarbonate. Stir for 15-20 minutes to neutralize any remaining acidic traces.
-
Final Wash & Drying: Filter the solid again, wash with a final portion of cold distilled water, and pull air through the filter cake to partially dry it. Dry the purified crystals in a desiccator or a vacuum oven at low temperature.[3]
Protocol 3.2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude, washed solid into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the clear, hot solution, add warm water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Protocol 3.3: Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., Hexane:Ethyl Acetate) that gives the desired product an Rf value of ~0.3-0.4 and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system (wet slurry method is recommended).
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the selected solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 5-Bromo-6-nitro-1,3-benzodioxole.
Section 4: Purity Assessment & Characterization
Confirming the purity and identity of the final product is a critical step.
| Analytical Technique | Purpose | Expected Result for Pure 5-Bromo-6-nitro-1,3-benzodioxole |
| Melting Point | Purity Assessment | A sharp melting point at or near 89°C.[2][7] A broad or depressed range indicates impurities. |
| TLC | Purity & Reaction Monitoring | A single spot with a consistent Rf value in the chosen solvent system. |
| ¹H & ¹³C NMR | Structural Elucidation | The spectra should show characteristic peaks corresponding to the aromatic protons and carbons, the methylenedioxy group, and be free of peaks from starting material or isomers.[2][8] |
| FTIR Spectroscopy | Functional Group Confirmation | Presence of strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching (typically ~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹), as well as C-Br and aromatic C-H stretches.[8] |
| Mass Spectrometry | Molecular Weight Confirmation | The mass spectrum (e.g., from LC-MS) should show a molecular ion peak corresponding to the molecular weight of 246.02 g/mol .[2][7] |
Section 5: Visual Workflows
Diagram 1: Purification Strategy Selection
This diagram outlines the decision-making process for choosing the appropriate purification method based on a preliminary TLC analysis of the crude product.
Caption: Decision workflow for selecting a purification method.
Diagram 2: Column Chromatography Workflow
This diagram illustrates the key steps involved in performing a successful silica gel column chromatography purification.
Caption: Step-by-step workflow for column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols: Nitration of 5-bromo-1,3-benzodioxole.
- BenchChem. (2025). The Strategic Role of 5-Bromo-6-nitro-1,3-benzodioxole in the Synthesis of Novel Heterocyclic Scaffolds.
- BenchChem. (2025). Application Notes and Protocols for 5-Bromo-6-nitro-1,3-benzodioxole.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 5-Bromo-6-nitro-1,3-benzodioxole.
- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
- BenchChem. (2025). Troubleshooting guide for the nitration of 5-bromo-1,3-benzodioxole.
- BenchChem. (2025). A Comparative Guide to the Spectroscopic Validation of Functional Groups in 5-Bromo-6-nitro-1,3-benzodioxole.
- ECHEMI. (n.d.). 5-Bromo-6-nitro-1,3-benzodioxole SDS, 7748-58-5 Safety Data Sheets.
- BenchChem. (2025). 5-Bromo-6-nitro-1,3-benzodioxole CAS number and molecular formula.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bromination of 1,3-Benzodioxole
Guide for Senior Application Scientists
Welcome to the technical support resource for the electrophilic bromination of 1,3-benzodioxole (also known as methylenedioxybenzene, MDB). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize the synthesis of brominated 1,3-benzodioxole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the monobromination of 1,3-benzodioxole?
The primary product is 5-bromo-1,3-benzodioxole . The methylenedioxy group is a strong ortho, para-director due to the electron-donating resonance effect of the two oxygen atoms. Steric hindrance at the ortho positions (C4 and C6) favors electrophilic attack at the para position (C5).
Q2: What are the most common and problematic side reactions observed during the bromination of 1,3-benzodioxole?
The two most frequently encountered side reactions are:
-
Over-bromination: The high reactivity of the aromatic ring can lead to the formation of dibrominated products, primarily 5,6-dibromo-1,3-benzodioxole.[1][2]
-
Dioxole Ring Cleavage: The methylenedioxy bridge is an acetal functional group, which is susceptible to cleavage under strongly acidic conditions, leading to the formation of catecholic byproducts.[3]
Troubleshooting Guide: Side Reactions & Mitigation Strategies
This section provides in-depth solutions to specific experimental problems.
Problem 1: Over-bromination - "My reaction is producing significant amounts of a dibrominated byproduct."
Q: Why am I getting dibrominated products?
A: Causality & Mechanism The 1,3-benzodioxole ring is highly activated towards electrophilic aromatic substitution (EAS).[2][4] The initial product, 5-bromo-1,3-benzodioxole, is still an activated ring system and can undergo a second bromination. This is particularly problematic under conditions where the brominating agent is highly reactive or present in excess. The reaction proceeds via a standard EAS mechanism, where the high electron density of the ring facilitates multiple attacks.
Caption: Over-bromination pathway of 1,3-benzodioxole.
Troubleshooting & Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of a mild brominating agent like N-Bromosuccinimide (NBS).[5] Avoid using elemental bromine (Br₂) if possible, as its reactivity is harder to control and often leads to over-bromination.[1][2]
-
Slow Addition & Temperature Control: Add the brominating agent portion-wise or as a solution via an addition funnel over an extended period. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.
-
Choice of Solvent: Aprotic solvents of moderate polarity, such as dichloromethane (DCM) or acetonitrile, are often effective.[5][6] Using acetic acid with elemental bromine can sometimes promote the formation of dibromide.[1]
Data Summary: Reagent Choice vs. Selectivity
| Brominating Agent | Typical Solvent | Temperature | Key Advantages/Disadvantages |
| N-Bromosuccinimide (NBS) | DCM, Acetonitrile | 0 °C to RT | High selectivity for monobromination ; solid reagent, easy to handle.[5] |
| Elemental Bromine (Br₂) / Acetic Acid | Acetic Acid | RT | Highly reactive; prone to over-bromination and HBr byproduct formation.[1] |
| Ammonium Bromide / H₂O₂ | Acetic Acid | RT | Greener alternative, but selectivity may vary.[1] |
Problem 2: Ring Cleavage - "My reaction mixture is turning dark brown/black, and I'm isolating catechol byproducts upon workup."
Q: Why is the methylenedioxy ring opening?
A: Causality & Mechanism The methylenedioxy group is a cyclic acetal. Acetals are stable to bases but are labile under acidic conditions, particularly in the presence of strong Brønsted or Lewis acids.[3] If the reaction conditions are too acidic (e.g., from a strong Lewis acid catalyst or accumulation of the HBr byproduct), the acetal can be protonated and undergo hydrolytic cleavage to form a catechol derivative. This catechol is electron-rich and can be easily oxidized, leading to the formation of dark, polymeric tars.
Caption: Acid-catalyzed cleavage of the 1,3-benzodioxole ring.
Troubleshooting & Mitigation Strategies:
-
Avoid Strong Lewis Acids: Do not use strong Lewis acids like AlCl₃ or FeBr₃ as catalysts, as they will aggressively promote ring cleavage.[3] The activated nature of the 1,3-benzodioxole ring does not require such harsh catalysts for bromination.
-
Use a Non-Acidic Brominating Agent: N-Bromosuccinimide (NBS) is the preferred reagent as it does not generate HBr in a 1:1 ratio with product formation.[5] The succinimide byproduct is only weakly acidic.
-
Include a Mild Base: If using a method that generates HBr (like Br₂), consider adding a non-nucleophilic acid scavenger such as sodium bicarbonate or pyridine in stoichiometric amounts to neutralize the acid as it forms.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time, as this allows for the slow accumulation of acidic byproducts and subsequent degradation. Monitor the reaction closely by TLC.
Validated Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is optimized to minimize both over-bromination and ring cleavage.
Materials:
-
1,3-Benzodioxole (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: In a clean, dry round-bottom flask, dissolve 1,3-benzodioxole (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of NBS: Add N-Bromosuccinimide (1.1 eq.) to the stirred solution portion-wise over 30 minutes. Ensure the temperature does not rise above 10 °C.
-
Reaction: Allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine/NBS.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any trace acids), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 5-bromo-1,3-benzodioxole, can be purified by vacuum distillation if necessary.
Caption: Workflow for selective monobromination of MDB.
References
- Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol. Benchchem.
- Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole?. Sciencemadness Discussion Board.
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University.
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- What are the methods to deprotect methylene dioxy group?.
- Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Digital Commons, Western Kentucky University.
- Understanding 1,3-Benzodioxole. ChemicalBook.
Sources
- 1. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [ask.orkg.org]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Benzodioxoles
Welcome to the technical support center for the Suzuki-Miyaura coupling of benzodioxole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-C bond-forming reaction for their specific applications. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges associated with this class of substrates.
The 1,3-benzodioxole scaffold is a privileged motif in a multitude of natural products and pharmacologically active compounds.[1] Its successful incorporation into complex molecules via the Suzuki-Miyaura reaction is therefore of significant interest. However, the electron-rich nature of the benzodioxole ring system can present unique challenges. This guide is structured to address these issues head-on, providing not just solutions, but the scientific reasoning behind them.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental problems in a direct question-and-answer format.
Low to No Product Formation
Question 1: I am not seeing any formation of my desired biaryl product, and I am recovering my starting materials. What are the likely causes and how can I fix this?
Answer:
Failure to form the desired product with recovery of starting materials typically points to an issue with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. Let's break down the potential culprits:
-
Inactive Catalyst: The catalytically active species in a Suzuki-Miyaura coupling is a Pd(0) complex.[2] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must first be reduced in situ. This reduction can sometimes be inefficient.
-
Ineffective Oxidative Addition: While generally efficient for aryl bromides and iodides, oxidative addition to aryl chlorides can be sluggish and may require more specialized catalytic systems.[2][4] The electron-rich nature of the benzodioxole ring can also slightly disfavor this step compared to electron-deficient arenes.
-
Failed Transmetalation: This is a very common failure point. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, requires the activation of the organoboron species by a base.[4]
-
Solution 1: Re-evaluate your base. The choice of base is critical.[8] For benzodioxole boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[1][9] The base's role is multifaceted; it facilitates the formation of a more nucleophilic boronate species, which is crucial for efficient transmetalation.[4]
-
Solution 2: Check your solvent system. The solvent plays a crucial role in dissolving the base and the boronic acid/boronate species.[10] A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often necessary to facilitate the reaction.[1][11] The water helps to dissolve the inorganic base and promotes the formation of the active boronate.[12]
-
Side Product Formation
Question 2: My reaction is producing significant amounts of homocoupled product from my boronic acid. What causes this and how can I prevent it?
Answer:
Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is a common side reaction, particularly when the reaction is sluggish.[2] It is often promoted by the presence of oxygen and Pd(II) species.[2]
-
Cause: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid.[2] Inefficient reduction of a Pd(II) precatalyst can also leave excess Pd(II) in the reaction mixture.
-
Prevention:
-
Thorough Degassing: It is imperative to rigorously degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[13]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.
-
Ligand Choice: Bulky, electron-donating ligands can stabilize the Pd(0) center and disfavor pathways leading to homocoupling.[14]
-
Question 3: I am observing significant protodeboronation of my benzodioxole boronic acid. How can I minimize this side reaction?
Answer:
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[15] This is a particularly prevalent issue with electron-rich heteroaryl boronic acids, like those derived from benzodioxole.[16]
-
Cause: This side reaction can be catalyzed by acid, base, or certain metal salts and is often exacerbated by prolonged reaction times and elevated temperatures.[15]
-
Mitigation Strategies:
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids.[16][17][18] These reagents can slowly release the boronic acid in situ, keeping its concentration low and minimizing decomposition.[17][18]
-
Optimize Reaction Conditions for Speed: A faster reaction will give less time for protodeboronation to occur. Employing a highly active catalyst system that allows for lower reaction temperatures and shorter reaction times is beneficial.[3] Modern precatalysts are particularly effective in this regard.[19]
-
Careful Choice of Base: While a base is necessary, overly harsh basic conditions can sometimes accelerate protodeboronation.[15] Screening different bases (e.g., K₃PO₄, Cs₂CO₃, KF) is recommended to find the optimal balance between reactivity and stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst and ligand combination for Suzuki-Miyaura couplings of benzodioxoles?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for general screening, a good starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1] These ligands have demonstrated broad utility in the coupling of heterocyclic substrates.[19] For challenging couplings, particularly with aryl chlorides, N-heterocyclic carbene (NHC) ligands are also an excellent choice.[20]
Q2: How critical is the purity of my benzodioxole boronic acid?
A2: The purity of the boronic acid is critical for a successful Suzuki-Miyaura coupling.[11] Impurities can interfere with the catalytic cycle. A common impurity in boronic acids is the corresponding boroxine (a trimeric anhydride), which can be less reactive. It is good practice to either use freshly purchased boronic acids or to purify them before use, for example, by recrystallization.
Q3: Can I run the reaction under anhydrous conditions?
A3: While traditionally Suzuki-Miyaura couplings are performed in the presence of water to dissolve the base, anhydrous conditions are possible, particularly when using boronic esters.[2] In such cases, a base like potassium fluoride (KF) can be effective. However, for many benzodioxole substrates, a biphasic solvent system with water often gives superior results.[10]
Q4: My benzodioxole substrate has other functional groups. Will these interfere with the reaction?
A4: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance.[7] However, substrates with acidic protons, such as unprotected indazoles or benzimidazoles, can sometimes pose challenges by interacting with the catalyst or base.[19] In such cases, protection of the acidic proton may be necessary, although modern catalyst systems have been developed that can tolerate these functionalities.[19]
Experimental Protocols & Data
General Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole
This protocol is a starting point and may require optimization for different coupling partners.
Materials:
-
5-Bromo-1,3-benzodioxole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 5-bromo-1,3-benzodioxole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst and any additional ligand under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Table 1: Optimization of Reaction Conditions for a Model Coupling
The following table illustrates the effect of different parameters on the yield of a model reaction between 5-bromo-1,3-benzodioxole and phenylboronic acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 85 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 90 | 92 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | Dioxane/H₂O | 90 | 88 |
Data is illustrative and based on general trends reported in the literature.[1][9]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
References
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole.
- Molander, G. A., & Ledesma, G. N. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(49), 19892-19901.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemie, F., & Glorius, F. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Molander, G. A., & Ledesma, G. N. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(49), 19892-19901.
- Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33, 1976-1984.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(8), 1567-1583.
- Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
- Malakar, C. C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7528-7569.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4867-4870.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Reddit. (2020). What is the proper way to set up a suzuki coupling?.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- Zhou, J. (Ed.). (2013).
- Prokopcová, H., & Kappe, C. O. (2009). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, (38), 7948-7954.
- Malakar, C. C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7528-7569.
- Wikipedia. (n.d.). Suzuki reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wwjmrd.com [wwjmrd.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. reddit.com [reddit.com]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
Welcome to the technical support center for 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this valuable synthetic intermediate.[1] The unique molecular architecture of this compound, combining both polar and nonpolar features, often necessitates a nuanced approach to solvent selection and solution preparation. This document provides in-depth troubleshooting guides and validated protocols to ensure successful experimental outcomes.
Section 1: Foundational Knowledge - Understanding the Solubility Profile
This section addresses the fundamental principles governing the solubility of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, linking its structural characteristics to its behavior in various organic solvents.
Q1: What are the key structural features of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole that influence its solubility?
A: The solubility of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (MW: 274.07 g/mol , M.P.: 79.1°C) is dictated by a balance of competing intermolecular forces stemming from its distinct functional groups.[1][2]
-
Nonpolar Moieties: The benzodioxole core and the ethyl chain are largely nonpolar, favoring interactions through London dispersion forces. These parts of the molecule prefer nonpolar or weakly polar solvent environments.[3]
-
Polar Moieties: The nitro group (-NO₂) is strongly polar and electron-withdrawing, capable of strong dipole-dipole interactions. This group significantly increases the compound's polarity and favors interaction with polar solvents.[4]
-
Bromo Group: The carbon-bromine bond introduces a moderate dipole, contributing to the overall polarity.
This combination of features results in a molecule of intermediate polarity. Consequently, it is unlikely to be highly soluble in the extremes of the solvent spectrum (e.g., very nonpolar alkanes or very polar solvents like water) without strategic intervention. The guiding principle of "like dissolves like" suggests that solvents of intermediate polarity will be the most effective.[5]
Q2: Based on its structure, what is the expected qualitative solubility in common organic solvents?
A: While experimental data is essential for quantitative assessment, we can predict the qualitative solubility based on the structural analysis above. The following table serves as a starting point for solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Hydrocarbons | Hexane, Heptane, Cyclohexane | Poor to Insoluble | The strong polarity of the nitro group prevents effective solvation by purely nonpolar solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Sparingly Soluble | The aromatic rings of the solvent can interact favorably with the benzodioxole core, but may not sufficiently solvate the nitro group. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble | These solvents have a good balance of polarity and dispersion forces, making them effective for dissolving a wide range of organic compounds, including those with moderate polarity.[3][6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers are effective solvents for many organic compounds and can engage in dipole-dipole interactions.[3] |
| Esters | Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent that is often an excellent choice for compounds of this nature.[6] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The polarity of the ketone functional group allows for good solvation of the nitro group.[3][7] |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly Soluble | These solvents are highly polar and are particularly effective at solvating polar functional groups like nitro groups.[4][5] |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Sparingly to Moderately Soluble | The large nonpolar region of the molecule can limit solubility in alcohols, which have strong hydrogen-bonding networks.[5][7] |
Section 2: Troubleshooting Common Solubility Issues
This section provides direct answers and next steps for specific problems you may encounter during your experiments.
Q3: My compound won't dissolve in a nonpolar solvent like hexane or toluene. Why is this happening and what should I try next?
A: Causal Analysis: This is expected behavior. The energy required to break the dipole-dipole interactions between the nitro groups of the solute molecules is much greater than the energy released by forming weak dispersion forces with a nonpolar solvent.[5]
Troubleshooting Steps:
-
Switch to a More Polar Solvent: Immediately transition to a solvent of intermediate polarity. Dichloromethane (DCM) or ethyl acetate are excellent next choices.
-
Consider a Co-Solvent System: If you must use a hydrocarbon solvent for reaction compatibility, consider adding a small amount of a more polar co-solvent like THF or acetone to the mixture. This technique, known as co-solvency, can dramatically increase solubility by having the co-solvent bridge the polarity gap between the primary solvent and the solute.[8][9][10]
Q4: I'm observing poor solubility in a polar protic solvent like ethanol, even with heating. What's the next step?
A: Causal Analysis: The strong hydrogen-bonding network of alcohols can effectively "squeeze out" the large, nonpolar benzodioxole portion of your molecule, hindering solvation.[11]
Troubleshooting Steps:
-
Switch to a Polar APROTIC Solvent: This is the most critical step. Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethyl sulfoxide (DMSO) lack a hydrogen-bonding network and are highly effective at solvating nitroaromatic compounds.[4][7]
-
Heat with Caution: If using a protic solvent is unavoidable, gentle heating can help overcome the energy barrier. However, monitor for any color change, which could indicate degradation.
Q5: The compound precipitates or "crashes out" when I try to create a concentrated stock solution in my desired solvent. How can I achieve a higher concentration?
A: Causal Analysis: You have exceeded the saturation solubility of the compound in that specific solvent at the given temperature. This is a common limitation, especially when preparing stock solutions for high-throughput screening or formulation development.[12]
Troubleshooting Steps:
-
Utilize a Stronger Solvent: The simplest solution is to switch to a solvent in which the compound has higher intrinsic solubility, such as DMSO or DMF.
-
Implement a Co-Solvent System: This is a powerful technique to increase the solubilizing capacity of a weaker solvent. For example, a 9:1 mixture of toluene:DMSO can have significantly higher solvating power than pure toluene.[8][]
-
Controlled Heating: Gently warming the solution can increase solubility. However, ensure the solution remains stable upon cooling back to room temperature. Supersaturated solutions may not be stable long-term.
Section 3: Advanced Solubility Enhancement Protocols
For persistent solubility issues, a more systematic approach is required. The following protocols are designed to be self-validating systems for identifying an optimal solvent or solvent system.
Protocol 1: Systematic Solvent Screening Workflow
This protocol provides a methodical way to test the solubility of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole across a range of solvents.
Materials:
-
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
-
Small vials (e.g., 2 mL glass vials) with caps
-
Analytical balance
-
Pipettes or graduated cylinders
-
Vortex mixer
-
Panel of solvents (see table in Q2)
Procedure:
-
Preparation: Weigh approximately 5 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This creates an initial target concentration of 10 mg/mL.
-
Agitation: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Allow the vial to stand for 2-3 minutes. Observe the solution against a bright light.
-
Completely Soluble: The solution is clear and transparent with no visible solid particles.
-
Partially Soluble: The solution is cloudy or contains visible, undissolved solid.
-
Insoluble: The bulk of the solid remains undissolved.
-
-
Incremental Addition (if partially soluble): If the compound is partially soluble, add another 0.5 mL of solvent (total volume 1.0 mL, target concentration 5 mg/mL) and repeat steps 3 and 4.
-
Documentation: Record the results for each solvent in a laboratory notebook, noting the approximate solubility (e.g., >10 mg/mL, ~5 mg/mL, <5 mg/mL).
-
Repeat: Use a new vial for each solvent to be tested.
Safety Note: Handle all organic solvents in a well-ventilated fume hood. Nitroaromatic compounds should be handled with care due to potential hazards.[1]
Caption: Systematic workflow for determining qualitative solubility.
Protocol 2: Developing a Co-Solvent System
This protocol details how to enhance the solubility in a primary solvent that shows poor performance on its own.
Principle: Co-solvency enhances solubility by mixing a primary solvent with a miscible "co-solvent" that has a high affinity for the solute.[9][14] The co-solvent disrupts the primary solvent's self-interactions and creates a more favorable environment for the solute.[11]
Materials:
-
Pre-weighed vial of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole (e.g., 10 mg).
-
Primary solvent (e.g., Toluene).
-
Co-solvent (e.g., DMSO).
-
Micropipettes.
-
Vortex mixer.
Procedure:
-
Initial Attempt: Add the primary solvent (e.g., 0.9 mL Toluene) to the vial containing 10 mg of the compound. Vortex and confirm that the compound is not fully soluble.
-
Co-Solvent Titration: Add a small, precise volume of the co-solvent (e.g., 10 µL of DMSO) to the suspension.
-
Agitation & Observation: Vortex vigorously for 30-60 seconds and observe any change in solubility.
-
Iterate: Continue adding the co-solvent in small increments (e.g., 10-20 µL at a time), vortexing and observing after each addition, until the compound is completely dissolved.
-
Calculate Final Ratio: Record the total volume of each solvent used to determine the optimal co-solvent ratio (e.g., 900 µL Toluene + 100 µL DMSO = 9:1 v/v ratio). This ratio represents the minimum amount of co-solvent needed to achieve the target concentration.
Sources
- 1. Buy 5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole | 1551078-87-5 [smolecule.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. bepls.com [bepls.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. Co-solvency: Significance and symbolism [wisdomlib.org]
Preventing degradation of nitroaromatic compounds during synthesis
A Guide to Preventing Degradation and Ensuring Product Integrity
Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who work with these versatile yet sensitive molecules. The inherent reactivity of the nitro group, while synthetically useful, also makes it susceptible to various degradation pathways.[1][2][3][4] This resource provides in-depth troubleshooting advice, preventative strategies, and frequently asked questions to help you navigate the complexities of nitroaromatic chemistry and ensure the integrity of your synthetic products.
Troubleshooting Common Degradation Issues
This section addresses specific problems you may encounter during the synthesis of nitroaromatic compounds, offering potential causes and actionable solutions.
Issue: My reaction mixture is turning an unexpected color (e.g., deep red, brown, or black).
-
Question: My reaction, which was supposed to be a pale yellow, has turned a deep reddish-brown. What could be happening?
-
Answer: Unwanted color changes often indicate the formation of side products resulting from the degradation of your nitroaromatic compound. The specific color can provide clues to the underlying reaction.
-
Formation of Nitroso and Azoxy/Azo Compounds: In many cases, particularly under reducing conditions, partial reduction of the nitro group can lead to the formation of highly colored nitroso, azoxy, and azo species.[5][6] These compounds are often responsible for red, orange, or brown hues. This is common when using insufficiently selective reducing agents or when reaction conditions are not optimized.
-
Polymerization/Decomposition: A black or tarry appearance often suggests extensive decomposition or polymerization, which can be triggered by excessive heat, strong acids or bases, or the presence of catalytic impurities.[7][8]
-
Photochemical Reactions: Some nitroaromatic compounds are sensitive to light and can undergo photochemical reactions, leading to colored byproducts.[9][10][11]
-
-
Troubleshooting Steps:
-
Analyze the Reaction Mixture: Use Thin Layer Chromatography (TLC) or a rapid analytical technique like LC-MS to check for the presence of multiple, often colored, spots, which would indicate a mixture of products.
-
Evaluate Your Reducing Agent: If you are performing a reduction, ensure that your chosen reagent is appropriate for the desired transformation and is not known to produce colored intermediates.
-
Control the Temperature: Overheating can accelerate decomposition. Ensure your reaction is maintained at the optimal temperature.
-
Protect from Light: If your compound is known to be light-sensitive, conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood.
-
Consider pH: Extreme pH can catalyze degradation. Ensure the pH of your reaction medium is within a stable range for your compound.[12][13]
-
Issue: My yield is significantly lower than expected, and I'm isolating multiple byproducts.
-
Question: I'm trying to perform a reaction on another part of my molecule, but I'm losing my nitro group or seeing significant byproduct formation. What's going on?
-
Answer: Low yields and the formation of multiple byproducts often point to the unintended reaction of the nitro group. The primary culprits are typically reduction, hydrolysis, or thermal decomposition.
-
Unintended Reduction: The nitro group is susceptible to reduction by a wide range of reagents, not just those explicitly added for that purpose.[14][15] For example, some catalysts used for other transformations (e.g., certain palladium catalysts for cross-coupling) can also reduce nitro groups, especially in the presence of a hydrogen source.
-
Hydrolysis: While aromatic nitro groups are generally stable to hydrolysis, this can become a problem for nitroalkanes (via the Nef reaction) or for nitroaromatic rings that are highly activated by other electron-withdrawing groups, especially under strong acidic or basic conditions.[1][16][17]
-
Thermal Decomposition: Many nitroaromatic compounds have limited thermal stability and can decompose at elevated temperatures.[18][19][20][21] This decomposition can be autocatalytic, meaning the degradation products can catalyze further decomposition.[20] The primary decomposition pathways often involve C-NO2 bond homolysis or nitro-nitrite isomerization.[18][19]
-
-
Troubleshooting Steps:
-
Review Reagent Compatibility: Carefully check the compatibility of all reagents and catalysts with the nitro group. Consult literature on the specific reagents you are using to see if they have been reported to reduce nitro groups.
-
Optimize Reaction Temperature: If possible, run the reaction at a lower temperature. Even a small decrease in temperature can significantly reduce the rate of thermal decomposition.
-
Control pH: Buffer the reaction mixture if necessary to avoid strongly acidic or basic conditions that might promote hydrolysis or other side reactions.
-
Inert Atmosphere: If oxidative degradation is a possibility, or if using sensitive reagents, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Preventative Strategies for Degradation
Proactive measures are crucial for preventing the degradation of nitroaromatic compounds. This section details strategies to maintain the integrity of the nitro group during synthesis.
Managing Reductive Degradation
The most common degradation pathway for nitroaromatic compounds is reduction.[1][4][14] Careful selection of reagents and reaction conditions is paramount.
-
Chemoselective Reduction: When a molecule contains other reducible functional groups (e.g., aldehydes, ketones, esters, alkenes), choosing a chemoselective reducing agent is critical. The table below compares common reducing agents for the nitro group.
| Reducing Agent/System | Selectivity | Typical Conditions | Notes |
| H₂, Pd/C | High activity, can reduce other groups | H₂ gas, various solvents | Can be too reactive for molecules with other reducible groups like alkenes or benzylic ethers. |
| H₂, Raney Ni | High activity | H₂ gas, various solvents | Often used when dehalogenation is a concern with Pd/C. |
| Fe, NH₄Cl or Acetic Acid | Good chemoselectivity | Aqueous or alcoholic solvents, often heated | A classic, mild, and often effective method. Tolerates many functional groups. |
| SnCl₂, HCl | Good chemoselectivity | Acidic conditions, often in ethanol | Another mild and selective method. |
| NaBH₄ with catalyst | Can be selective with appropriate catalyst | e.g., with Ni(PPh₃)₄ in EtOH | NaBH₄ alone does not typically reduce nitro groups but can be activated.[14][15] |
| Hydrazine (N₂H₄), catalyst | Can be highly selective | e.g., with Pd/C or Fe catalyst | Useful for transfer hydrogenation. |
-
Step-by-Step Protocol for a Chemoselective Iron-Mediated Nitro Reduction:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitroaromatic compound (1.0 eq).
-
Add a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Add iron powder (typically 3-5 eq) and ammonium chloride (typically 3-5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and perform a standard aqueous workup and purification.
-
Mitigating Thermal and Photochemical Degradation
-
Thermal Stability: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.[7][8][18][20][21]
-
Temperature Control: Always conduct reactions at the lowest effective temperature. Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature.
-
Solvent Choice: High-boiling solvents should be used with caution. The choice of solvent can also influence thermal stability.[7]
-
Scale-up Considerations: Be aware that heat dissipation becomes more challenging on a larger scale. A reaction that is safe on a 1g scale may become hazardous at a 100g scale without proper engineering controls.
-
-
Photochemical Stability: Many nitroaromatic compounds absorb UV-Vis light and can undergo photochemical reactions, leading to degradation.[9][10][11][22]
-
Exclusion of Light: For light-sensitive compounds, wrap the reaction vessel in aluminum foil or use amber glassware.
-
Wavelength Considerations: If conducting a photochemical reaction on another part of the molecule, choose a light source with a wavelength that is not absorbed by the nitroaromatic chromophore.
-
Preventing Hydrolytic Degradation
While less common for many nitroarenes, hydrolysis can be a concern under specific conditions.[1][16]
-
pH Control: Avoid strongly acidic or basic conditions, especially with heating, unless these are required for the desired transformation and the nitro group is known to be stable. Buffering the reaction medium can be an effective strategy.[6][12][13]
-
For Nitroalkanes: Be particularly cautious with basic conditions, as these will form the nitronate salt, which can then be hydrolyzed to a carbonyl compound upon acidification (the Nef Reaction).[17]
The Role of Protecting Groups
The concept of a "protecting group" for a nitro group is not common in the same way as for alcohols or amines.[23][24] The nitro group is generally considered to be quite robust and non-reactive towards many synthetic reagents, with the major exception being reducing agents.[23] In many synthetic strategies, the nitro group itself is considered a protected form of an amine. If the nitro group is interfering with a desired reaction, the most common strategy is to perform the nitro group reduction at a different stage of the synthesis rather than attempting to protect it.
Frequently Asked Questions (FAQs)
-
Q1: Can I use a strong oxidizing agent in the presence of a nitro group?
-
Q2: My nitro compound is poorly soluble. What is the best solvent to use?
-
A2: The choice of solvent can impact the stability of your compound.[25][26][27] While polar aprotic solvents like DMF, DMSO, or NMP are often good for dissolving nitroaromatics, you should be aware that they can be difficult to remove and may have their own reactivity. Always consult the literature for your specific compound or a close analog. It is also important to consider the compatibility of the solvent with the reagents you are using.
-
-
Q3: Is it possible to selectively reduce one of two nitro groups on an aromatic ring?
-
A3: Yes, this is possible, but it can be challenging. The selectivity is often dependent on the electronic and steric environment of the nitro groups. Reagents like sodium sulfide or ammonium sulfide have been traditionally used for the selective reduction of one nitro group in dinitroaromatic compounds. Careful control of stoichiometry and reaction conditions is crucial.
-
-
Q4: How can I monitor the progress of my reaction to avoid over-reduction or decomposition?
-
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the consumption of your starting material and the formation of your product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. It is advisable to take time points to track the reaction progress and stop it once the starting material is consumed to avoid the formation of byproducts.
-
Diagrams
Degradation Pathways of Nitroaromatic Compounds
Caption: Major degradation pathways for nitroaromatic compounds.
Workflow for Preventing Degradation
Caption: A general workflow for preventing degradation during synthesis.
References
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. DTIC. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455-2529. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. ResearchGate. [Link]
-
Agrawal, A. (2020). Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
Laskin, A., Laskin, J., & Nizkorodov, S. A. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
Sadowski, K., & Halasz, A. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5082. [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]
-
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Crespo-Hernández, C. E., & Kohler, B. (2012). Primary Photochemistry of Nitrated Aromatic Compounds: Excited-State Dynamics and NO Dissociation from 9-Nitroanthracene. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Solvent effects. Wikipedia. [Link]
- Unnamed author. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown source.
-
Reddit user. (2021). Protecting a nitro group. r/Chempros. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. PubMed. [Link]
-
Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27-33. [Link]
-
Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. [Link]
-
Ghaedi, M., et al. (2014). Effect of pH on the absorbances of nitroaniline isomers. ResearchGate. [Link]
-
Unnamed author. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
-
Unnamed author. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Crespo-Hernández, C. E., & Kohler, B. (2012). Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications, 48(4), 451-462. [Link]
-
Ramos, J. L., et al. (2005). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 29(3), 481-492. [Link]
-
Unnamed author. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Nef Reaction. Organic Chemistry Portal. [Link]
-
Li, H., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(3), 573. [Link]
-
da Silva, A. B. F., et al. (2020). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. [Link]
-
Emeline, A. V., et al. (2012). (Green) Photocatalytic Synthesis Employing Nitroaromatic Compounds. ResearchGate. [Link]
-
LibreTexts Chemistry. (2021). 24.6: Nitro Compounds. LibreTexts. [Link]
-
Wikipedia contributors. (2023). 4-Nitrophenol. Wikipedia. [Link]
- Unnamed author. (2004).
-
Nishiwaki, N. (Ed.). (2018). Nitro Compounds and Their Derivatives in Organic Synthesis. Glasgow School of Art. [Link]
-
Nishiwaki, N. (Ed.). (2018). Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI Books. [Link]
-
Wikipedia contributors. (2023). TNT. Wikipedia. [Link]
-
Reddit user. (2023). Reactions & color change. r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
-
Reddit user. (2017). Unexpected fabulous color during organic reaction. r/chemistry. [Link]
Sources
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- 4. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. TNT - Wikipedia [en.wikipedia.org]
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- 13. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 14. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 [jsynthchem.com]
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Technical Support Center: Troubleshooting Regioselectivity in the Nitration of Substituted Benzodioxoles
Welcome to the Technical Support Center for the nitration of substituted benzodioxoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on this important heterocyclic scaffold. The inherent reactivity of the benzodioxole ring system, coupled with the directing effects of various substituents, often leads to challenges in controlling the position of nitration (regioselectivity).
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles that govern these reactions, empowering you to make informed decisions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems encountered during the nitration of substituted benzodioxoles. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Unexpected Isomer Formation - Nitration Occurring at the "Wrong" Position
Q: I am trying to nitrate a substituted benzodioxole, expecting substitution at the position para to my activating group, but I'm isolating a significant amount of the ortho isomer, or another unexpected regioisomer. What is happening and how can I fix it?
A: This is a classic regioselectivity challenge. The benzodioxole ring is highly activated, and the final isomer distribution is a delicate balance of electronic and steric effects.
Root Cause Analysis:
-
Electronic Effects : The methylenedioxy group is a strong ortho, para-director. When combined with another activating substituent on the ring, the directing effects can be either synergistic (reinforcing) or competing. For instance, in a compound like piperonal (3,4-methylenedioxybenzaldehyde), the aldehyde is a meta-director with respect to itself but deactivating overall. The powerful activating effect of the methylenedioxy group dominates, directing the incoming nitro group. However, the precise position is influenced by a combination of all substituents.
-
Steric Hindrance : Bulky substituents can block access to the adjacent ortho positions, making the sterically less hindered para position more favorable.[1] Conversely, if the para position is blocked, nitration may be forced to an available ortho position.
-
Reaction Conditions : The choice of nitrating agent and reaction temperature can significantly influence the isomer ratio.[2] Harsher conditions (e.g., concentrated mixed acid at elevated temperatures) can sometimes be less selective and may even lead to dinitration.[3]
Troubleshooting Workflow:
The following diagram outlines a decision-making process for addressing incorrect isomer formation.
Caption: Troubleshooting workflow for unexpected isomer formation.
Experimental Protocols for Improved Selectivity:
Protocol 1: Temperature Control for Enhanced para-Selectivity This protocol is based on the principle that the transition state leading to the sterically hindered ortho product often has a higher activation energy. Lowering the temperature can therefore favor the para isomer.
-
Dissolve the substituted benzodioxole (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane) in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Cool the mixture to 0°C in an ice-water bath. For more sensitive substrates, a dry ice/acetone bath (-78°C) may be necessary.
-
Prepare the nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) in the dropping funnel.
-
Add the nitrating agent dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.[4]
-
Stir the reaction at this temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it slowly over crushed ice.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography or recrystallization.
Protocol 2: Using Alternative Nitrating Agents for Mildness and Selectivity Standard mixed acid (HNO₃/H₂SO₄) is a powerful and sometimes indiscriminate nitrating agent. For highly activated systems like benzodioxoles, milder reagents can offer superior control.
-
Bismuth Subnitrate/Thionyl Chloride : This system has been shown to be effective for the selective mononitration of phenols and other activated aromatics under mild conditions.[5]
-
Acetyl Nitrate (AcONO₂) : Generated in situ from nitric acid and acetic anhydride, this reagent is bulkier than the nitronium ion and can enhance para-selectivity due to steric hindrance.[6]
-
Zeolite Catalysts : Using solid acid catalysts like zeolites with nitrogen pentoxide (N₂O₅) can provide high para-selectivity by leveraging shape-selective catalysis within the zeolite pores.[7]
Issue 2: Low Yield and Formation of Tarry Byproducts
Q: My reaction is turning dark, and the yield of the desired nitrobenzodioxole is very low. What is causing this decomposition?
A: The benzodioxole ring, especially when further activated by electron-donating groups, is highly susceptible to oxidation by nitric acid. This leads to the formation of polymeric, tarry materials and significantly reduces the yield of the desired product.[8]
Root Cause Analysis:
-
Oxidation : Nitric acid is a strong oxidizing agent. The electron-rich aromatic ring can be oxidized, leading to ring-opening or polymerization. This is particularly problematic with phenol-like substituents.
-
Over-Nitration (Polynitration) : The initial mononitrated product is often still activated enough to undergo a second nitration, especially if reaction conditions are too harsh (high temperature, excess nitrating agent).[3]
-
High Reaction Temperature : Exothermic nitration reactions can lead to thermal runaways if not properly cooled, accelerating side reactions.[2]
Troubleshooting and Optimization Strategies:
| Strategy | Rationale | Key Action |
| Lower Temperature | Reduces the rate of oxidation and dinitration side reactions more than the desired nitration. | Maintain reaction temperature at or below 0-5°C using an ice bath.[4] |
| Control Stoichiometry | Prevents excess nitrating agent from causing over-nitration and oxidation. | Use a stoichiometric amount (1.0-1.1 equivalents) of the nitrating agent. |
| Protect Activating Groups | Reduces the ring's electron density, making it less susceptible to oxidation. | Convert highly activating groups (e.g., -OH, -NH₂) into less activating ones (e.g., -OAc, -NHAc) prior to nitration.[9] |
| Use Milder Reagents | Avoids the harsh, strongly oxidizing conditions of mixed acid. | Employ alternative nitrating systems like N₂O₅ with a catalyst or metal nitrates.[10][11] |
| Slow Addition | Allows for better heat dissipation and maintains a low instantaneous concentration of the nitrating agent. | Add the nitrating agent dropwise over a prolonged period with vigorous stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of nitration for a benzodioxole ring?
A: The nitration of benzodioxole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[12] The key steps are:
-
Generation of the Electrophile : In a typical mixed-acid nitration, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[13][14]
-
Electrophilic Attack : The π-electrons of the electron-rich benzodioxole ring attack the nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[15][16]
-
Deprotonation : A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring aromaticity and yielding the final nitrobenzodioxole product.[12][14]
Caption: Key steps in the electrophilic nitration of benzodioxole.
Q2: How do I predict the major regioisomer for a novel substituted benzodioxole?
A: Predicting the major isomer involves a hierarchical analysis:
-
Identify All Substituents : List all groups attached to the benzodioxole ring.
-
Classify Directing Effects :
-
Find Positions of Shared Activation : Identify the ring positions that are activated (ortho or para) by the most powerful activating groups. The methylenedioxy group will strongly activate the two available positions on the benzene ring.
-
Consider Steric Hindrance : Evaluate the steric bulk around the electronically favored positions. Nitration is less likely to occur at a position flanked by a bulky group.[1] The position with the least steric hindrance among the most electronically activated sites will likely be the major product. For example, in the nitration of veratraldehyde (a close analog), the nitro group is directed to the position ortho to one methoxy group and para to the other, avoiding the sterically hindered position between the aldehyde and a methoxy group.[4][18]
Q3: Can I nitrate a benzodioxole that has a hydroxyl (-OH) group on the ring?
A: Direct nitration of a hydroxy-substituted benzodioxole (like sesamol) is extremely challenging and generally not recommended. The free hydroxyl group is a powerful activator that makes the ring highly susceptible to oxidation by nitric acid, leading to extensive decomposition and tar formation.[8][19]
Recommended Protocol: Protection-Nitration-Deprotection
-
Protection : Protect the hydroxyl group to reduce its activating influence and prevent oxidation. A common strategy is acetylation to form an acetate ester (-OAc).
-
React the hydroxy-benzodioxole with acetic anhydride in the presence of a base like pyridine or sodium acetate.
-
-
Nitration : Perform the nitration on the protected substrate. The acetyl group is still an ortho, para-director but is significantly less activating than the hydroxyl group, allowing for a much cleaner reaction.
-
Deprotection : Hydrolyze the acetate ester to regenerate the hydroxyl group.
-
This is typically achieved by treatment with aqueous acid (e.g., HCl) or base (e.g., NaOH, K₂CO₃).
-
Q4: My starting material is not fully consumed, even after extended reaction times or adding more nitrating agent. What should I do?
A: An incomplete reaction, despite forcing conditions, often points to deactivation of the substrate or issues with the nitrating agent itself.
-
Deactivating Substituents : If your benzodioxole contains a strongly electron-withdrawing group (e.g., -NO₂, -CF₃), the ring may be too deactivated for standard nitration conditions to work efficiently.
-
Solution : Employ stronger nitrating conditions. This could involve using fuming nitric acid, adding oleum (fuming sulfuric acid) to the reaction, or increasing the temperature cautiously.[3] However, be aware of the increased risk of side reactions.
-
Moisture Contamination : Water can quench the nitronium ion. Ensure that your acids are concentrated and your glassware is scrupulously dry.
-
Solution : Use fresh, unopened bottles of concentrated nitric and sulfuric acids. Dry all glassware in an oven before use.
References
-
Organic Syntheses. (n.d.). Veratraldehyde, 6-nitro-. Organic Syntheses Procedure. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Bak, R. R., & Smallridge, A. J. (2001). A fast and mild method for the nitration of aromatic rings. Tetrahedron Letters, 42(38), 6767–6769. Available from [Link]
-
Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]
-
Singh, P. P., et al. (2020). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
Muci, A. R., & Campos, K. K. (2004). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecular Diversity, 8(2), 167-170. Available from [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Bak, R. R., & Smallridge, A. J. (2001). A Fast and Mild Method for the Nitration of Aromatic Rings. ChemInform. Retrieved from [Link]
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]
-
AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6291726B1 - Process for nitration of aromatic compounds using a non-acid type nitration process.
-
The Organic Chemistry Tutor. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube. Retrieved from [Link]
-
Cahyono, E., et al. (2003). SYNTHESIS OF 6-NITRO VERATRYL ALCOHOL AND 6-NITRO VERATRALDOXIM FROM VANILIN AS INTERMEDIATES FOR THE PREPARATION OF C-9154 ANTI. Indonesian Journal of Chemistry. Retrieved from [Link]
-
Andersson, H., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(3), e3771. Available from [Link]
- Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Chemistry Learners. (2023). reactions of phenol | nitration reaction. YouTube. Retrieved from [Link]
-
Quora. (2023). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome?. Retrieved from [Link]
-
Mathew, M., & Palenik, G. J. (1971). Steric and Electronic Effects on the Stereochemistry and Molecular Structure of Nitrato Tris(diphenylmethylphosphine)Copper(I). Amanote Research. Retrieved from [Link]
-
Blicke, F. F. (1927). THE NITRATION OF PIPERONAL. Journal of the American Chemical Society. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). nitration of aromatic compounds with mechanism and in the presence of other substituents. YouTube. Retrieved from [Link]
-
PubMed. (2021). Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. Retrieved from [Link]
-
Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Nitration of aromatic and aliphatic compounds | Addition of #Nitro group | IIT JEE / NEET. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 6-Nitroveratraldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). aromatic nitration of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
National Institutes of Health. (2021). Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]
-
ResearchGate. (2025). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Monitoring 5-Bromo-6-nitro-1,3-benzodioxole Reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 5-Bromo-6-nitro-1,3-benzodioxole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on method selection, implementation, and troubleshooting. As a key intermediate in medicinal chemistry, the precise monitoring of its transformations is paramount for ensuring reaction completion, optimizing yield, and characterizing impurities.[1][2] This document provides a structured approach to leveraging various analytical techniques for robust reaction monitoring.
Section 1: Choosing Your Analytical Toolkit
The selection of an appropriate analytical method is critical and depends on the specific reaction being monitored and the desired level of quantitative accuracy. 5-Bromo-6-nitro-1,3-benzodioxole is a halogenated nitroaromatic compound, which presents unique analytical considerations. The primary techniques covered in this guide are Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives and impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for precise, calibration-free quantification.
Diagram of the Analytical Workflow
Caption: A flowchart illustrating the decision-making process for monitoring a reaction involving 5-Bromo-6-nitro-1,3-benzodioxole.
Section 2: Thin-Layer Chromatography (TLC) - The First Line of Analysis
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[1] Its primary advantage is speed, allowing for multiple time points to be analyzed quickly.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F254 plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.
-
Spotting:
-
Lane 1 (Reference): Spot a dilute solution of the starting material, 5-Bromo-6-nitro-1,3-benzodioxole.
-
Lane 2 (Co-spot): Spot the starting material, and then on top of the same spot, apply an aliquot of the reaction mixture. This is crucial to confirm the identity of the starting material spot in the reaction lane.
-
Lane 3 (Reaction): Spot an aliquot of the reaction mixture.
-
-
Development: Place the plate in a TLC chamber containing a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). A good starting point for this relatively polar compound is a 7:3 or 6:4 mixture of Hexanes:Ethyl Acetate. The goal is to have the starting material Rf value around 0.3-0.4.
-
Visualization:
-
Examine the dried plate under a UV lamp (254 nm). The aromatic rings of the starting material and products should be visible as dark spots.
-
Staining with potassium permanganate can also be effective for visualizing products where the aromaticity has been altered.
-
TLC Troubleshooting FAQs
Q1: My spots are streaking or tailing. What's causing this?
A1: This is a common issue and can be due to several factors:
-
Sample Overload: You may be spotting too much material. Try diluting your sample before spotting.
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, compounds can streak. Try decreasing the proportion of the more polar solvent (e.g., ethyl acetate). For highly polar products, adding a small amount of acetic acid (1%) to the mobile phase can improve peak shape.
-
Compound Acidity/Basicity: The nitro and bromo substituents can influence the electronic properties of the molecule. If your product is particularly acidic or basic, it may interact strongly with the silica gel. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can mitigate this.
Q2: I can't see my product spot, but I'm sure the reaction is working.
A2:
-
Low UV Absorbance: While the benzodioxole core is UV active, your product might have a lower extinction coefficient at 254 nm. Try visualizing with a different method, such as an iodine chamber or a potassium permanganate stain.
-
Product is Highly Polar: Your product might be retained at the origin. Try a more polar mobile phase, for example, by increasing the percentage of ethyl acetate or switching to a dichloromethane/methanol system.
-
Product is Volatile: Although unlikely for most derivatives of this starting material, if you are performing a reaction at high temperature, ensure the TLC plate is fully dry before visualization, but avoid excessive heating which could sublime the spot.
Q3: My starting material and product have very similar Rf values.
A3:
-
Optimize Mobile Phase: Test different solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone system can provide the necessary selectivity.
-
Multiple Developments: You can run the TLC plate in the same solvent system two or three times (drying the plate between each run). This can increase the separation between spots with close Rf values.
Section 3: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insights
For quantitative analysis of reaction conversion and impurity profiling, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It offers high resolution, sensitivity, and reproducibility.
Suggested Starting HPLC Method
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention for the hydrophobic benzodioxole core. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid helps to protonate silanol groups on the stationary phase, reducing peak tailing.[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common strong solvent for RP-HPLC with good UV transparency. |
| Gradient | 50% B to 95% B over 15 minutes | A gradient is recommended to elute both the polar starting material and potentially more non-polar products (e.g., from a Suzuki coupling). |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or 280 nm | The aromatic system with the nitro group should have strong absorbance in this range. |
| Injection Vol. | 5-10 µL | |
| Sample Prep. | Dilute a small aliquot of the reaction mixture in acetonitrile or a 50:50 mix of acetonitrile/water. Filter through a 0.45 µm syringe filter. | Proper sample preparation is crucial to avoid column clogging and pressure issues. |
HPLC Troubleshooting Guide
Caption: A systematic approach to diagnosing common HPLC issues.
Q1: I'm observing significant peak tailing for my 5-Bromo-6-nitro-1,3-benzodioxole peak. Why?
A1: Peak tailing for this type of compound is often due to secondary interactions with the silica stationary phase.
-
Cause: The electron-withdrawing nitro group and the polarizable bromine atom can interact with residual, acidic silanol groups on the C18 column packing.
-
Solution 1 (Mobile Phase pH): Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing ionic interactions with your analyte.[3]
-
Solution 2 (Buffer Strength): If using a buffered mobile phase, ensure the concentration is sufficient (typically 10-25 mM) to maintain a constant pH and mask silanol interactions.
-
Solution 3 (Column Choice): Consider using a column with high-purity silica and end-capping, which has fewer accessible silanol groups.
Q2: My retention times are shifting between injections.
A2: Shifting retention times indicate a lack of system stability.
-
Cause 1 (Column Equilibration): The column may not be fully equilibrated with the starting mobile phase conditions before injection. Increase the equilibration time between runs.
-
Cause 2 (Mobile Phase Composition): If your mobile phase is prepared by hand, ensure it is thoroughly mixed. If using an online mixer, check for issues with the pump or proportioning valves. The mobile phase can also change composition over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily.
-
Cause 3 (Temperature Fluctuation): Ensure your column oven is on and set to a stable temperature. Even small changes in ambient temperature can affect retention times if a column oven is not used.
Q3: I'm seeing a high backpressure after several injections.
A3: High backpressure is usually caused by a blockage.
-
Cause 1 (Sample Precipitation): The reaction mixture may contain components that are not soluble in the mobile phase. Always filter your samples through a 0.45 µm syringe filter before injection.
-
Cause 2 (Column Frit Blockage): Particulate matter from the sample or worn pump seals can clog the inlet frit of the column. You can try back-flushing the column (if the manufacturer allows) or replacing the frit.
-
Solution: Using a guard column is a cost-effective way to protect your analytical column from contamination and particulates.
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS) - For Impurity Identification
GC-MS is a powerful tool for identifying byproducts, especially those that are more volatile than the starting material or main product. However, the thermal stability of the nitro group is a key consideration.
Suggested Starting GC-MS Method
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or similar (5% phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm | A standard, relatively non-polar column suitable for a wide range of aromatic compounds. |
| Inlet Temperature | 250 °C | A lower inlet temperature is recommended to minimize the risk of thermal degradation of the nitro group.[4] |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature ramp is necessary to elute compounds with a range of boiling points. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| MS Source Temp. | 230 °C | |
| MS Quad Temp. | 150 °C | |
| Sample Prep. | Dilute a sample of the reaction mixture in a volatile organic solvent like ethyl acetate or dichloromethane. |
GC-MS Troubleshooting FAQs
Q1: I suspect my compound is degrading in the GC inlet. How can I confirm this?
A1: Thermal degradation of nitroaromatic compounds is a known issue.
-
Symptom: You may see broad, tailing peaks, or the complete absence of your target analyte's peak, accompanied by the appearance of smaller, earlier-eluting peaks corresponding to degradation products. For 5-Bromo-6-nitro-1,3-benzodioxole, degradation could involve the loss of the nitro group.
-
Troubleshooting:
-
Lower the Inlet Temperature: Perform a series of injections, systematically lowering the inlet temperature in 10-20 °C increments (e.g., from 250 °C down to 200 °C) to see if the peak shape and area of your target analyte improve.[4][5]
-
Use a More Inert Liner: Active sites in a dirty or old inlet liner can catalyze degradation. Ensure you are using a clean, deactivated (silanized) liner.
-
Q2: What should I expect in the mass spectrum for 5-Bromo-6-nitro-1,3-benzodioxole?
A2: The mass spectrum will have several characteristic features:
-
Isotopic Pattern for Bromine: Due to the presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. This is a definitive indicator of a monobrominated compound.
-
Fragmentation: Expect to see fragmentation corresponding to the loss of the nitro group (M - 46), and potentially the loss of NO (M - 30) or O (M - 16). Further fragmentation of the benzodioxole ring is also possible.
Section 5: Quantitative NMR (qNMR) - The Gold Standard for Purity and Conversion
qNMR is a primary analytical method that allows for the direct quantification of compounds in a solution without the need for a calibration curve, by comparing the integral of an analyte's peak to that of a certified internal standard.[6][7] It is exceptionally useful for determining the final conversion of a reaction or the precise purity of an isolated product.
Experimental Protocol: qNMR for Reaction Conversion
-
Sample Preparation:
-
Accurately weigh a specific amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) into a vial. The standard should be stable, have high purity, and possess signals that do not overlap with the analyte or starting material signals.
-
Accurately weigh an aliquot of the dried, crude reaction mixture into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in which both the standard and all reaction components are fully soluble.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification. This is crucial and differs from standard acquisition.
-
Long Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of all protons being integrated (both standard and sample). A d1 of 30-60 seconds is often a safe starting point. This ensures all protons are fully relaxed before the next pulse, making the signal integral directly proportional to the number of protons.
-
90° Pulse Angle: Use a calibrated 90° pulse angle to ensure maximum signal for all protons.
-
Sufficient Scans: Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a non-overlapping, well-resolved peak for the internal standard and for both the starting material and the product.
-
-
Calculation: The molar ratio of product to starting material can be calculated using the following formula:
Molar Ratio (Product/SM) = [ (Integral_Product / N_Product) / (Integral_SM / N_SM) ]
Where:
-
Integral_Product is the integration value of the product's peak.
-
N_Product is the number of protons giving rise to that peak.
-
Integral_SM is the integration value of the starting material's peak.
-
N_SM is the number of protons giving rise to that peak.
-
qNMR Troubleshooting FAQs
Q1: My quantitative results are not reproducible. What could be wrong?
A1: Reproducibility in qNMR is highly dependent on experimental parameters.
-
Cause 1 (Insufficient Relaxation Delay): This is the most common error. If the d1 delay is too short, protons with longer T₁ values will not fully relax, leading to an underestimation of their integral. You must ensure d1 is at least 5x the longest T₁ in your sample.
-
Cause 2 (Poor Signal-to-Noise): If the S/N is low, the uncertainty in the integration is high. Increase the number of scans or use a more concentrated sample.
-
Cause 3 (Integration Errors): Ensure you are integrating a wide enough region to encompass the entire peak, including the ¹³C satellites if you choose to include them consistently for all integrated peaks. The integration region should be free from overlapping peaks.
Q2: How do I choose a suitable internal standard?
A2: The choice of internal standard is critical for accurate qNMR.
-
Non-overlapping Signals: The standard must have at least one sharp, singlet peak in a region of the spectrum that is clear of any signals from your starting material, product, or solvent impurities. For 5-Bromo-6-nitro-1,3-benzodioxole, which has aromatic and methylenedioxy protons, standards like 1,3,5-trimethoxybenzene (with singlets around 6.1 and 3.8 ppm) or dimethyl sulfone (singlet around 3.1 ppm in DMSO-d₆) could be suitable, depending on the solvent and product structure.
-
Solubility: The standard must be soluble in the same deuterated solvent as your sample.
-
Stability: It must not react with your sample, the solvent, or air.
-
Purity: Use a certified reference material (CRM) with a known, high purity.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
von Harbou, E. Quantitative NMR methods for reaction and process monitoring. [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Chromatography Forum. Inlet temperature GCMS. [Link]
-
ATSDR. Analytical Methods. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Zhang, T. Y. et al. Sample Inlet Temperature Optimization for GC− MS Analysis a. ResearchGate. [Link]
-
SIELC Technologies. Separation of 1,3-Benzodioxole, 5-nitro- on Newcrom R1 HPLC column. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
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Agilent. Optimizing Conditions for GC/MS Analyses. [Link]
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Scribd. HPLC Troubleshooting Guide. [Link]
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The NELAC Institute. Optimizing GC/MS Hardware and Software Parameters for Peak Performance in Environmental Analyses. [Link]
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Journal of Emerging Technologies and Innovative Research. HPLC TROUBLESHOOTING: A REVIEW. [Link]
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Al-Huniti, M. H. et al. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC - NIH. [Link]
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Dr. Perygin. GCMS 3 Fragmentation Patterns. YouTube. [Link]
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Sparkman, O. D. et al. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Instant tips for right and effective approach to solve HPLC trouble shooting. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
PubChemLite. 5-bromo-6-hydroxy-1,3-benzodioxole (C7H5BrO3). [Link]
-
Makosza, M. & Podraza, R. Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Al-Tannak, N. F. et al. Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]
-
Jasiński, R. et al. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]
-
Oriental Journal of Chemistry. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. [Link]
-
Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]
-
Mandler, M. D. et al. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. [Link]
-
NIST. 1,3-Benzodioxole, 5-nitro-. NIST WebBook. [Link]
-
Genentech. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Li, A. et al. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. [Link]
-
TSI Journals. resolving-the-benign-and-themalign-isomers-of-aryl-amines-by-hplc.pdf. [Link]
-
Karthikeyan, S. et al. 2-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]malononitrile. PubMed Central. [Link]
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Stability studies of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole under different conditions
Technical Support Center: Stability Studies of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
Welcome to the technical support guide for 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability of this compound. We will address common challenges encountered during experimental workflows, offer troubleshooting solutions, and provide detailed protocols grounded in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the handling, storage, and fundamental properties of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole.
Q1: What are the primary structural liabilities of this molecule?
A1: The molecule possesses two key structural features prone to degradation:
-
The 1-Bromoethyl Group: The carbon-bromine (C-Br) bond is a relatively weak, good leaving group, making it susceptible to nucleophilic substitution reactions, particularly hydrolysis.[1][2][3]
-
The Nitroaromatic System: The nitro group is an electron-withdrawing group that can activate the aromatic ring. Nitroaromatic compounds are often sensitive to light (photolabile) and can be reduced under certain conditions.[4][5][6] The benzodioxole ring itself can be susceptible to oxidative cleavage.[7]
Q2: What are the basic physicochemical properties of this compound?
A2: Understanding the fundamental properties is the first step in designing stable experiments.
| Property | Value | Source |
| CAS Number | 1551078-87-5 | [1][8] |
| Molecular Formula | C₉H₈BrNO₄ | [1][8] |
| Molecular Weight | 274.07 g/mol | [1][8] |
| Appearance | Solid | [8] |
| Melting Point | 79.1°C | [8] |
| SMILES | CC(C1=CC2=C(C=C1[O-])OCO2)Br | [1] |
Q3: How should I properly store 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole to ensure its long-term stability?
A3: Due to its inherent sensitivities, stringent storage conditions are critical. Degradation during storage can lead to loss of potency and inconsistent experimental results.[9][10]
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down the rate of potential hydrolytic and thermal degradation reactions. |
| Light | Store in an amber, tightly sealed vial. | The nitroaromatic moiety makes the compound potentially photolabile. Amber glass protects it from UV/visible light exposure.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | This minimizes contact with atmospheric moisture, preventing hydrolysis, and with oxygen, preventing potential oxidative degradation. |
| Humidity | Store in a desiccated environment. | Prevents uptake of water, which can act as a nucleophile and initiate hydrolysis of the bromoethyl group. |
Q4: What are the primary safety concerns when handling this compound?
A4: The compound is classified as an irritant.[8] Bromoethyl compounds may irritate the skin and eyes, and nitroaromatic compounds should be handled with caution.[1] Always consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices should be followed, including:
-
Wearing personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[11][12]
-
Handling the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation.[13]
-
Avoiding contact with skin, eyes, and clothing.[11]
Part 2: Troubleshooting Guide for Experimental Stability Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Q5: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after dissolving the compound in a methanol/water mixture. What could this be?
A5: This is a classic sign of hydrolysis. The bromoethyl group is susceptible to nucleophilic attack by water or methanol (solvolysis).[2][14] The bromine atom is replaced by a hydroxyl (-OH) group from water or a methoxy (-OCH₃) group from methanol. Both resulting alcohol and ether products are more polar than the parent bromo-compound, causing them to elute earlier on a reverse-phase column.
-
Causality: The C-Br bond is polarized (Cᵟ⁺-Brᵟ⁻), making the carbon atom electrophilic and prone to attack by nucleophiles like water.[3]
-
Preventative Action: Prepare solutions fresh before use. If a stock solution is required, use an anhydrous aprotic solvent (e.g., acetonitrile or DMSO) and store it under inert gas at -20°C or below. Minimize the time the compound spends in aqueous or protic solvents.
Q6: My experimental results are inconsistent, and I suspect the compound is degrading upon exposure to ambient light in the lab. Is this likely?
A6: Yes, this is highly likely. Nitroaromatic compounds are well-known for their photosensitivity.[4] Exposure to UV or even strong visible light can provide the energy to initiate photochemical reactions, leading to degradation.
-
Causality: The nitro group can absorb light energy, promoting the molecule to an excited state. This excited molecule can then undergo various reactions, such as rearrangement, reduction, or cleavage, leading to a mixture of degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Conduct all experimental manipulations in a fume hood with the sash lowered and the room lights dimmed, or use amber glassware and foil-wrapped containers.
-
Photostability Test: Perform a confirmatory photostability study as outlined in ICH guideline Q1B.[4][15] Expose a solution of the compound to a controlled light source (e.g., 1.2 million lux hours) and compare the HPLC chromatogram to a dark control sample.
-
Q7: I'm performing a reaction at elevated temperatures (e.g., 80°C) and see significant decomposition. What is the thermal liability of this compound?
A7: The compound's melting point is approximately 79.1°C, which indicates that it has limited thermal stability.[8] Heating near or above the melting point can cause decomposition. Furthermore, elevated temperatures will significantly accelerate the rate of other degradation pathways, especially hydrolysis if any water is present.
-
Causality: Increased thermal energy can overcome the activation energy for bond cleavage. The C-Br bond is often the most labile. Nitro compounds can also be thermally unstable.
-
Solution: If heating is necessary, perform a time-course study at the lowest effective temperature to determine the degradation rate. Always run a control sample of the starting material under the same thermal conditions to quantify the extent of degradation.
Q8: I'm seeing multiple degradation products under acidic or basic conditions. What are the expected pathways?
A8: Both the bromoethyl group and the benzodioxole ring can be affected by pH.
-
Acidic Conditions (pH < 3): Acid can catalyze the hydrolysis of the ether linkages in the benzodioxole ring, leading to ring-opening.[9] It can also promote hydrolysis of the bromoethyl group.
-
Basic Conditions (pH > 9): Strong bases, particularly hydroxide ions (OH⁻), are potent nucleophiles and will rapidly displace the bromide, forming the corresponding alcohol.[2] High pH can also affect the stability of phenolic compounds that might be formed from the degradation of the benzodioxole ring.[16] The stability of many organic molecules is significantly influenced by pH, which can alter ionization states and catalyze various reactions.[17][18]
Below is a diagram illustrating the two most probable primary degradation pathways.
Caption: Primary degradation pathways of the target compound.
Part 3: Experimental Protocols for Stability Studies
To systematically evaluate the stability of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole, a forced degradation study is essential. This involves subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][15]
Workflow for a Forced Degradation Study
The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: Workflow for a typical forced degradation study.
Step-by-Step Protocol: Forced Degradation
Objective: To generate potential degradants and assess the intrinsic stability of the compound.
Materials:
-
5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
-
Acetonitrile (HPLC grade, anhydrous)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
-
HPLC system with a UV/Diode Array Detector (DAD)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile.
-
Application of Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control (1 mL stock + 1 mL acetonitrile/water) in parallel.
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. | To test susceptibility to acid-catalyzed degradation. Heat is used to accelerate the reaction.[4] |
| Base Hydrolysis | Add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. | The hydroxide ion is a strong nucleophile; reactions are often rapid at room temperature.[2] |
| Oxidative | Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[4][15] |
| Thermal | Add 1 mL of purified water. Incubate at 60°C for 48 hours in the dark. | To assess the impact of heat on the compound's stability in solution, independent of light. |
| Photolytic | Add 1 mL of purified water. Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4] A dark control sample must be run concurrently. | To evaluate the compound's sensitivity to light-induced degradation, as mandated by ICH Q1B guidelines. |
-
Sample Quenching and Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Monitor at a wavelength where the parent compound and potential degradants absorb. High-performance liquid chromatography (HPLC) is the most common and versatile technique for this purpose.[19]
-
-
Data Interpretation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Use the DAD to check for peak purity and identify the UV spectra of new peaks.
-
For significant degradants, use LC-MS to determine their mass and propose structures.[20]
-
References
-
MedCrave. (2016). Forced degradation studies. MedCrave online. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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ResearchGate. (n.d.). Scheme showing 2,2-difluoro-1,3-benzodioxole (DFBD) oxidation by.... [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]
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Doc Brown's Chemistry. (n.d.). Hydrolysis of halogenoalkanes. [Link]
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Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
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ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
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Shaik, S., et al. (1997). Non-enzymatic and enzymatic hydrolysis of alkyl halides. Journal of the American Chemical Society. [Link]
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Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. [Link]
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Crunch Chemistry. (2025). Explaining the reactivity of halogenoalkanes. [Link]
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Ancenel, V., et al. (2009). Functionalization of 6-Nitrobenzo[4][15]dioxole with Carbonyl Compounds via TDAE Methodology. Molecules. [Link]
-
ResearchGate. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]
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Michalik, M., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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NIH. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes. [Link]
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Shaik, S., et al. (1995). Nonenzymatic and enzymatic hydrolysis of alkyl halides: A theoretical study of the SN2 reactions of acetate and hydroxide ions with alkyl chlorides. Journal of the American Chemical Society. [Link]
-
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]
-
YouTube. (2021). Relative Rates of Hydrolysis of Haloalkanes. [Link]
-
PubChem. (n.d.). 5-Bromo-6-(bromomethyl)-1,3-benzodioxole. [Link]
-
Oturan, N., et al. (2014). Degradation of anti-inflammatory drug ketoprofen by electro-oxidation. Environmental Science and Pollution Research International. [Link]
-
PubChem. (n.d.). 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one. [Link]
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Validation & Comparative
A Senior Application Scientist’s Guide to the Characterization of 5-Bromo-6-nitro-1,3-benzodioxole: A Comparative Analysis of Spectroscopic Techniques
Introduction: The Imperative of Unambiguous Structural Elucidation
In the synthesis of novel pharmacologically active compounds, 5-Bromo-6-nitro-1,3-benzodioxole serves as a pivotal intermediate.[1][2] Its molecular architecture, featuring a benzodioxole core with both a bromine atom and a nitro group, presents a unique scaffold for synthetic diversification in medicinal chemistry.[1][3] The precise placement of these substituents is not a trivial detail; it is the primary determinant of the molecule's reactivity and its subsequent utility in drug development. Therefore, the rigorous and unequivocal confirmation of its structure and purity is a foundational requirement for any research and development endeavor.
This guide provides an in-depth, comparative analysis of the primary analytical techniques employed for the comprehensive characterization of 5-Bromo-6-nitro-1,3-benzodioxole. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, interpret the resulting data with a critical eye, and present a logical workflow that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require not just data, but validated, actionable intelligence on their chemical intermediates.
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential before commencing spectroscopic analysis.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrNO₄ | [4] |
| Molecular Weight | 246.02 g/mol | |
| CAS Number | 7748-58-5 | |
| Appearance | Light yellow to yellow solid | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful technique for the elucidation of the covalent framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Bromo-6-nitro-1,3-benzodioxole, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the aromatic ring.
Expertise & Experience: The "Why" Behind the NMR Experiment
The substitution pattern of 5-Bromo-6-nitro-1,3-benzodioxole leaves only two protons on the aromatic ring. Due to their separation, we predict these protons will appear as singlets, a key distinguishing feature. In contrast, a related compound like 5-nitro-1,3-benzodioxole would exhibit a more complex splitting pattern (doublets and a doublet of doublets) due to proton-proton coupling.[6] This comparative logic is central to validating the structure. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical; it must dissolve the sample without contributing interfering signals in the spectral regions of interest.[4]
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-10 mg of 5-Bromo-6-nitro-1,3-benzodioxole.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.[4]
¹H NMR Acquisition (400 MHz Spectrometer):
-
Pulse Program: zg30 (a standard 30-degree pulse experiment)
-
Number of Scans: 16 (sufficient for good signal-to-noise for a sample of this concentration)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 16 ppm[4]
¹³C NMR Acquisition (Proton Decoupled):
-
Pulse Program: zgpg30 (a standard power-gated proton decoupling experiment)
-
Number of Scans: 1024 (a higher number of scans is required due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm[4]
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative ratios of the protons.
Trustworthiness: Self-Validating Data Interpretation
The resulting spectra provide a wealth of information that, when combined, confirms the structure.
Table 1: Comparative ¹H and ¹³C NMR Data [6]
| Technique | Nucleus/Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale for Assignment |
|---|---|---|---|---|
| ¹H NMR | H-4 | ~7.3 - 7.5 | Singlet | Deshielded by the adjacent bromine and nitro group. |
| H-7 | ~7.8 - 8.0 | Singlet | Deshielded by the electron-withdrawing nitro group. | |
| -OCH₂O- | ~6.1 - 6.2 | Singlet | Characteristic chemical shift for the methylenedioxy bridge. | |
| ¹³C NMR | C-4 | ~110 - 115 | - | Aromatic carbon adjacent to the C-Br bond. |
| C-5 (C-Br) | ~115 - 120 | - | Carbon directly attached to bromine, showing a characteristic shift. | |
| C-6 (C-NO₂) | ~145 - 150 | - | Carbon attached to the strongly electron-withdrawing nitro group. | |
| C-7 | ~105 - 110 | - | Aromatic carbon adjacent to the methylenedioxy group. | |
| C-7a & C-3a | ~146 - 152 | - | Bridgehead carbons of the benzodioxole system. |
| | -OCH₂O- | ~102 - 104 | - | Methylene carbon of the dioxole ring. |
The absence of coupling between the aromatic protons (H-4 and H-7) is the most compelling piece of NMR evidence for the 5-bromo-6-nitro substitution pattern.
Visualization: NMR Characterization Workflow
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS): The Definitive Molecular Weight and Formula
Mass spectrometry is a destructive analytical technique that provides the exact mass of the parent molecule and its fragments. For 5-Bromo-6-nitro-1,3-benzodioxole, its primary role is to confirm the molecular weight and elemental composition, particularly the presence of a single bromine atom.
Expertise & Experience: The "Why" Behind the MS Experiment
The key diagnostic feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.[6] Observing this 1:1 isotopic pattern is unequivocal proof of the presence of one bromine atom in the molecule. Electron Ionization (EI) at a standard 70 eV is chosen because it is energetic enough to cause reproducible fragmentation, providing a "fingerprint" that aids in structural confirmation.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the compound in a volatile solvent like ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10-20 µg/mL.[4]
GC-MS Method:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250 °C, 1 µL injection volume (splitless mode).
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.[4]
Trustworthiness: Self-Validating Data Interpretation
The mass spectrum provides clear, verifiable data points that must align with the proposed structure.
Table 2: Predicted Mass Spectrometry Data [6]
| Feature | Predicted m/z Value | Interpretation |
|---|---|---|
| Molecular Ion [M]⁺ | 245 and 247 | Confirms the molecular weight and the presence of one bromine atom (isotopic pattern). |
| [M-NO₂]⁺ Fragment | 199 and 201 | Represents the loss of the nitro group (46 Da), a common fragmentation pathway for nitroaromatics. The bromine isotopic pattern is retained. |
| [M-Br]⁺ Fragment | 166 | Represents the loss of the bromine atom. This fragment should appear as a single peak, not a doublet. |
The observation of all these key ions, especially the characteristic 1:1 doublet for the molecular ion and the [M-NO₂]⁺ fragment, provides definitive evidence for the molecular formula C₇H₄BrNO₄.
Visualization: MS Characterization Workflow
Caption: Workflow for MS-based molecular formula confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules. It is exceptionally useful for the quick confirmation of the presence of key functional groups, which in this case are the nitro group (NO₂), the aromatic C-H bonds, the C-O ether linkages of the dioxole ring, and the C-Br bond.
Expertise & Experience: The "Why" Behind the FT-IR Experiment
Each functional group absorbs infrared radiation at a characteristic frequency. The nitro group is particularly diagnostic, exhibiting two strong, sharp absorption bands: an asymmetric stretch and a symmetric stretch.[6] Their presence in the expected regions provides strong evidence for successful nitration. We compare the obtained spectrum to that of the starting material (5-bromo-1,3-benzodioxole) to confirm the appearance of these nitro-group signals. The analysis of the "fingerprint region" (below 1500 cm⁻¹) can also help confirm the overall structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR stage.
-
Place a small amount (a few milligrams) of the solid 5-Bromo-6-nitro-1,3-benzodioxole powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Technique: Attenuated Total Reflectance (ATR)
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Spectral Range: 4000 - 400 cm⁻¹
Trustworthiness: Self-Validating Data Interpretation
The presence of specific absorption bands validates the functional group composition of the molecule.
Table 3: Key Infrared (IR) Absorption Bands [6][7][8]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | ~3100 - 3050 | Stretch |
| Nitro (NO₂) | 1520 - 1550 | Asymmetric Stretch |
| Nitro (NO₂) | 1340 - 1360 | Symmetric Stretch |
| Aromatic C=C | ~1600 & ~1480 | Ring Stretch |
| Ether C-O | ~1250 & ~1040 | Asymmetric & Symmetric Stretch |
| C-Br | 600 - 500 | Stretch |
The simultaneous observation of the strong NO₂ stretches, the C-O ether stretches of the benzodioxole ring, and the C-Br stretch provides a comprehensive and rapid confirmation of the molecule's core functional components.
Visualization: FT-IR Characterization Workflow
Sources
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- 2. 5-Bromo-6-nitro-1,3-benzodioxole_TargetMol [targetmol.com]
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- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Reactivity of Bromo and Nitro Functional Groups in Benzodioxoles
Introduction: The Benzodioxole Scaffold and the Strategic Role of Bromo and Nitro Substituents
The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and pharmacologically active molecules. Its rigid, planar structure and unique electronic properties make it an attractive starting point for the synthesis of complex molecular architectures. The strategic functionalization of the benzodioxole ring is paramount to modulating a compound's biological activity, and among the most common and versatile substituents employed are the bromo and nitro groups.
This guide provides an in-depth, objective comparison of the reactivity of bromo and nitro functional groups on the benzodioxole ring. We will move beyond a simple recitation of facts to explore the underlying electronic principles that govern their behavior in key synthetic transformations. By understanding the causality behind their distinct reactivities, researchers can make more informed decisions in experimental design, enabling more efficient and predictable synthetic routes. This comparison is grounded in established mechanistic principles and supported by experimental data and protocols.
Pillar 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of a substituted aromatic ring is fundamentally dictated by the interplay of inductive and resonance effects of its substituents. The bromo and nitro groups offer a classic study in contrasts.
-
The Bromo Group: A Deactivator with a Redeeming Feature The bromine atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) . This effect pulls electron density away from the aromatic ring through the sigma bond, making the ring less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzodioxole.[1][2][3] However, the bromine atom also possesses lone pairs of electrons in its p-orbitals, which can be donated into the aromatic π-system. This electron-donating resonance effect (+R) partially counteracts the inductive withdrawal.[1][4] Because the inductive effect is stronger than the resonance effect, the net result is that the bromo group is a deactivating substituent. Crucially, the resonance donation is most effective at the ortho and para positions, making the bromo group an ortho-, para-director for electrophilic aromatic substitution (EAS).[1][4]
-
The Nitro Group: An Unambiguous Electron Sink The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects .[2][5][6] The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density through the sigma bond. Simultaneously, the π-system of the nitro group can accept electron density from the aromatic ring, delocalizing it onto the oxygen atoms.[1][6] These effects work in concert, making the nitro group one of the strongest deactivating groups. This severe reduction in electron density makes the ring highly resistant to electrophilic attack and directs incoming electrophiles to the meta position.[1][7] Conversely, this electron deficiency is the very property that activates the ring toward nucleophilic attack.[6][8][9]
Caption: Electronic effects of Bromo and Nitro groups.
Pillar 2: Reactivity in Key Synthetic Transformations
The divergent electronic properties of the bromo and nitro groups lead to nearly orthogonal reactivity, a feature that can be exploited for selective synthesis.
A. Electrophilic Aromatic Substitution (EAS)
In EAS, the aromatic ring acts as a nucleophile, attacking an electron-deficient species (the electrophile).[10] Therefore, electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.
-
Reactivity Comparison:
-
Nitrobenzodioxole: Strongly deactivated. Requires harsh reaction conditions (e.g., high temperatures, strong acids) for further substitution.[1][5]
-
Bromobenzodioxole: Moderately deactivated. Undergoes substitution more readily than its nitro counterpart but slower than unsubstituted benzodioxole.[1][3]
-
-
Regioselectivity (Directing Effects): The key difference lies in the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.
-
Bromobenzodioxole (Ortho-, Para-Directing): When the electrophile attacks at the ortho or para position, one of the resonance structures of the arenium ion allows the positive charge to be delocalized onto the bromine atom's lone pairs, providing extra stabilization. This is not possible for meta attack.[1][4]
-
Nitrobenzodioxole (Meta-Directing): For ortho and para attack, a resonance structure places the positive charge on the carbon atom directly attached to the electron-withdrawing nitro group—a highly unfavorable and destabilizing arrangement.[1][7] Meta attack avoids this destabilization, making it the preferred pathway.[1][7]
-
Caption: Directing effects in electrophilic aromatic substitution.
| Reaction | Substrate | Typical Conditions | Major Product(s) |
| Nitration | 5-Bromo-1,3-benzodioxole | HNO₃, H₂SO₄ | 5-Bromo-6-nitro-1,3-benzodioxole |
| Bromination | 5-Nitro-1,3-benzodioxole | Br₂, FeBr₃, heat | 5-Bromo-6-nitro-1,3-benzodioxole |
B. Nucleophilic Aromatic Substitution (SNAr)
In SNAr, the roles are reversed: the aromatic ring is attacked by a nucleophile.[8][11] This reaction requires two key features: (1) a good leaving group (like a halide) and (2) strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[8][12]
-
Reactivity Comparison:
-
Bromo Group as Leaving Group: The bromo group is an excellent leaving group. However, without activation, bromobenzodioxole is unreactive toward SNAr.
-
Nitro Group as Activator: The nitro group is a superb activator for SNAr.[9][13] In a molecule like 5-bromo-6-nitro-1,3-benzodioxole, the nitro group is para to the bromo leaving group. It powerfully withdraws electron density, making the carbon atom attached to the bromine highly electrophilic and stabilizing the negative charge of the Meisenheimer complex through resonance.[14][15]
-
Nitro Group as Leaving Group: While less common than halogens, the nitro group can also function as a leaving group in SNAr reactions, particularly when activated by other substituents.[6][16]
-
Caption: SNAr mechanism on a nitro-activated system.
C. Other Key Transformations: Orthogonal Synthetic Handles
| Reaction Type | Bromo Group Reactivity | Nitro Group Reactivity | Takeaway |
| Metal-Catalyzed Cross-Coupling | Excellent substrate for reactions like Suzuki, Heck, and Sonogashira, enabling C-C bond formation.[17] | Generally unreactive or incompatible. Must be introduced before or after coupling. | The bromo group is the premier handle for building molecular complexity via cross-coupling. |
| Reduction | Stable under most nitro reduction conditions. | Readily and selectively reduced to a versatile amino (-NH₂) group using various reagents (e.g., Fe/HCl, H₂/Pd-C, SnCl₂).[18][19] | The nitro group serves as a masked amine, allowing for late-stage introduction of this critical functionality. |
| Grignard/Lithium Reagent Formation | Can form organometallic reagents, but requires low temperatures and careful handling. | Incompatible. The nitro group is readily attacked by these strong nucleophiles/bases. | Bromo group offers access to organometallic chemistry, whereas the nitro group does not. |
Pillar 3: Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, where the expected outcome directly confirms the reactivity principles discussed.
Protocol 1: Electrophilic Nitration of 5-Bromo-1,3-benzodioxole
-
Objective: To demonstrate the ortho-, para-directing nature of the bromo group. Due to sterics, the major product will be nitration para to the bromo group.
-
Methodology:
-
To a stirred solution of 5-bromo-1,3-benzodioxole (1.0 eq) in glacial acetic acid at 0-5 °C, add concentrated sulfuric acid (2.0 eq) dropwise.
-
Slowly add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture slowly over crushed ice.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 5-bromo-6-nitro-1,3-benzodioxole.
-
-
Causality: The bromo group directs the incoming nitronium ion (NO₂⁺) to the C6 position (para to Br) because the arenium ion intermediate is stabilized by resonance involving the bromine's lone pairs.
Protocol 2: Nucleophilic Aromatic Substitution on 5-Bromo-6-nitro-1,3-benzodioxole
-
Objective: To demonstrate the activating effect of the nitro group on the displacement of the bromo group.
-
Methodology:
-
In a round-bottom flask, dissolve 5-bromo-6-nitro-1,3-benzodioxole (1.0 eq) in dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) and piperidine (1.2 eq).
-
Heat the mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(piperidin-1-yl)-6-nitro-1,3-benzodioxole.
-
-
Causality: The strong electron-withdrawing nitro group at the C6 position makes the C5 position (attached to bromine) highly electrophilic and stabilizes the negative charge of the intermediate formed upon attack by piperidine, facilitating the SNAr reaction.[14]
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-1,3-benzodioxole
-
Objective: To highlight the utility of the bromo group as a handle for C-C bond formation.
-
Methodology:
-
To a degassed mixture of 5-bromo-1,3-benzodioxole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq) in a 3:1 mixture of dioxane and water, add Pd(PPh₃)₄ (0.03 eq).[17][20]
-
Heat the reaction mixture to reflux (approx. 90-100 °C) under an inert atmosphere (e.g., Argon) for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 5-phenyl-1,3-benzodioxole.
-
-
Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle that ultimately forms a new C-C bond with the phenyl group from the boronic acid.[17][21]
Protocol 4: Selective Reduction of the Nitro Group
-
Objective: To demonstrate the orthogonal reactivity of the nitro group in the presence of a bromo group.
-
Methodology:
-
Suspend 5-bromo-6-nitro-1,3-benzodioxole (1.0 eq) in ethanol.
-
Add iron powder (4.0 eq) followed by a small amount of concentrated hydrochloric acid to initiate the reaction.[14]
-
Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction and filter through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate, basify with aqueous sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield 5-bromo-1,3-benzodioxol-6-amine.
-
-
Causality: Reagents like Fe/HCl or SnCl₂ are chemoselective for the reduction of nitro groups to amines and will not affect the C-Br bond under these conditions, showcasing the distinct reactivity of the two functional groups.[18][19]
Summary and Conclusion: A Strategic Choice
The bromo and nitro groups offer profoundly different, yet complementary, reactivities on the benzodioxole scaffold. The choice between them is not a matter of which is "better," but which is strategically appropriate for the desired synthetic outcome.
| Feature | Bromo Group | Nitro Group |
| Primary Role | Synthetic handle for C-C bond formation | Activator, director, masked amine |
| EAS Reactivity | Deactivating, Ortho-, Para-directing | Strongly Deactivating, Meta-directing |
| SNAr Reactivity | Excellent Leaving Group | Strong Activator (Ortho/Para) |
| Reduction | Generally Stable | Readily reduced to -NH₂ |
| Organometallic Chem. | Precursor to Grignard/Lithium reagents | Incompatible |
As a Senior Application Scientist, my insight is this: employ the bromo group when your strategy involves building out the carbon skeleton through cross-coupling chemistry. Utilize the nitro group when your goal is to direct subsequent substitutions, activate the ring for nucleophilic attack, or to introduce a versatile amino functionality late in the synthesis. The true power of these substituents is often realized when they are used in concert, leveraging their orthogonal reactivity to build complex benzodioxole derivatives with precision and control.
References
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PrepChem.com. Synthesis of 5-nitro-1,3-benzodioxole. Available from: [Link]
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Sciencemadness Discussion Board. Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? Available from: [Link]
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ResearchGate. Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... Available from: [Link]
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PrepChem.com. Synthesis of 1-nitro-3,4-methylenedioxybenzene. Available from: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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YouTube. 4-bromo-1,2-methylenedioxybenzene or 4-bromo-1,3-benzodioxole synthesis. Available from: [Link]
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YouTube. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
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Sci-Hub. ChemInform Abstract: ELECTROPHILIC SUBSTITUTION FOR 1,3‐BENZODIOXOLE DERIVATIVES. Available from: [Link]
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ChemBK. 5-nitro-1,3-benzodioxole. Available from: [Link]
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Khan Academy. Nucleophilic aromatic substitution I (video). Available from: [Link]
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Reddit. bromo-1,3-benzodioxole synthesis. Available from: [Link]
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Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]
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PubChem. 1,3-Benzodioxole, 5-nitro-. Available from: [Link]
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YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. Available from: [Link]
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Quora. How does the NO2 group deactivate the aromatic ring towards electrophilic substitution reaction? Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
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BYJU'S. Nucleophilic aromatic substitution. Available from: [Link]
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Wikipedia. Reduction of nitro compounds. Available from: [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
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National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]
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Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available from: [Link]
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YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
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Organic Chemistry Portal. Suzuki Reaction. Available from: [Link]
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OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]
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Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available from: [Link]
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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YouTube. Directing Effect of the Nitro Group in EAS. Available from: [Link]
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Chemistry LibreTexts. 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]
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National Institutes of Health. A Walk through Recent Nitro Chemistry Advances. Available from: [Link]
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ResearchGate. The differing reactivity of the bromo and nitro groups in 4-bromo-5-nitrophthalonitrile towards nucleophilic attack. Available from: [Link]
-
ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. Available from: [Link]
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A Comparative Guide to the Synthesis of 5-Aryl-6-Nitro-1,3-Benzodioxole Derivatives
This guide provides an in-depth comparison of alternative synthetic strategies for obtaining 5-aryl-6-nitro-1,3-benzodioxole derivatives. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their presence in various biologically active molecules and functional materials. We will dissect two primary retrosynthetic pathways, offering detailed experimental protocols, comparative data, and expert insights into the causality behind methodological choices to guide you in selecting the optimal route for your research and development needs.
Introduction: The Significance of the 5-Aryl-6-Nitro-1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in numerous natural products and synthetic compounds, often imparting significant biological activity. The addition of an aryl group at the 5-position and a nitro group at the 6-position creates a highly functionalized and electronically distinct scaffold. This substitution pattern allows for further chemical modifications, making these derivatives valuable intermediates for drug discovery programs, particularly in the development of novel therapeutic agents. The strategic challenge lies in the efficient and regioselective construction of this specific substitution pattern.
Retrosynthetic Overview: Two Competing Pathways
The synthesis of 5-aryl-6-nitro-1,3-benzodioxole can be logically approached from two distinct retrosynthetic directions. The choice between these routes depends critically on factors such as starting material availability, desired scale, and, most importantly, the control of regioselectivity.
Diagram: Core Retrosynthetic Strategies
Caption: High-level overview of the two primary synthetic pathways.
Route A: Arylation Followed by Nitration
This strategy prioritizes the formation of the C-C bond, installing the aryl substituent onto the 1,3-benzodioxole core before introducing the nitro group. The primary challenge in this route is controlling the regioselectivity of the final nitration step.
Step 1: Synthesis of 5-Aryl-1,3-Benzodioxole via Cross-Coupling
The formation of the 5-aryl C-C bond is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of method depends on the availability of starting materials, functional group tolerance, and concerns over reagent toxicity. The starting material is typically a 5-halo-1,3-benzodioxole (e.g., 5-bromo-1,3-benzodioxole).
Key Methodologies Comparison:
| Method | Nucleophile (Ar-M) | Catalyst/Ligand (Typical) | Pros | Cons |
| Suzuki-Miyaura Coupling | Arylboronic Acid / Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron byproducts.[1][2] | Base sensitive substrates may be problematic. |
| Stille Coupling | Organostannane (Ar-SnR₃) | Pd(PPh₃)₄ | Robust, tolerant of diverse functional groups, stable reagents.[3][4][5][6] | High toxicity of tin reagents and byproducts, purification can be difficult.[4][6] |
| Heck Coupling | Alkene (Aryl-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Uses readily available alkenes, avoids organometallic reagents.[7][8][9] | Limited to vinyl or aryl groups from alkenes, regioselectivity can be an issue. |
| Direct C-H Arylation | Arene (Ar-H) | Pd(OAc)₂ | High atom economy, avoids pre-functionalization of the arene.[10][11][12][13] | Often requires directing groups, regioselectivity can be poor, may require harsh conditions. |
Expert Insight: The Suzuki-Miyaura reaction is often the method of choice for both lab-scale and process chemistry due to its favorable balance of reactivity, functional group tolerance, and significantly lower toxicity profile compared to the Stille coupling.[1]
Diagram: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step 2: Nitration of 5-Aryl-1,3-Benzodioxole
This step is the crux of Route A. The regiochemical outcome is dictated by the combined directing effects of the electron-donating benzodioxole oxygens and the existing C-5 aryl substituent. Both are ortho-, para-directing, which can lead to a mixture of isomers, potentially including the desired 6-nitro product and the undesired 4-nitro product.
Experimental Protocol: Nitration
-
Dissolve 5-aryl-1,3-benzodioxole (1.0 eq) in glacial acetic acid at a low temperature (e.g., 15-25°C).[14]
-
Slowly add a solution of nitric acid (e.g., d=1.4, ~1.1 eq) in glacial acetic acid, maintaining the temperature.[14]
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to isolate the product isomers.
Causality & Control: The formation of isomeric products is a significant drawback. The ratio of 6-nitro to 4-nitro isomers is highly dependent on the steric bulk and electronic properties of the C-5 aryl group. Bulky aryl groups may sterically hinder attack at the C-4 position, favoring the formation of the desired 6-nitro isomer. However, separating these isomers can be challenging and significantly lowers the overall yield of the desired product.
Route B: Nitration Followed by Arylation
This approach reverses the sequence, introducing the nitro group first, which then serves as a directing group for subsequent functionalization. This route offers potentially superior control over regioselectivity.
Step 1: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole
This route begins with a readily available precursor, 5-bromo-1,3-benzodioxole. Nitration of this substrate is highly regioselective. The electron-donating dioxole group activates the ring, while the bromine atom is a deactivating ortho-, para-director. The combined electronic and steric effects strongly favor the introduction of the nitro group at the C-6 position, adjacent to the bromine.
Experimental Protocol: Regioselective Nitration
-
Add 5-bromo-1,3-benzodioxole (1.0 eq) dropwise to a solution of concentrated nitric acid in water at 60-65°C. A similar procedure for the parent 1,3-benzodioxole has been reported.[15]
-
Heat the mixture (e.g., to 90°C) and stir for 2-3 hours.[15]
-
Cool the reaction to room temperature and pour it into an ice/water slurry.
-
Filter the resulting precipitate, wash with water, and dry to yield 5-bromo-6-nitro-1,3-benzodioxole as a solid, which can often be used without further purification.
Expert Insight: This initial nitration step is highly efficient and regioselective, representing a key advantage of Route B. It produces a single, well-defined intermediate, avoiding the complex isomeric mixtures encountered in Route A.
Step 2: Suzuki-Miyaura Coupling of 5-Bromo-6-nitro-1,3-benzodioxole
The 5-bromo-6-nitro-1,3-benzodioxole intermediate is an ideal substrate for cross-coupling. The C-Br bond is activated by the adjacent electron-withdrawing nitro group, often facilitating a more efficient palladium-catalyzed reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of dimethoxyethane (DME) and water, add 5-bromo-6-nitro-1,3-benzodioxole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02-0.05 eq).[2]
-
Heat the mixture to reflux (e.g., 80-90°C) under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 5-aryl-6-nitro-1,3-benzodioxole.
Diagram: Route B Synthetic Workflow
Caption: Step-wise workflow for the regioselective Route B.
Comparative Analysis and Recommendation
| Feature | Route A (Arylation -> Nitration) | Route B (Nitration -> Arylation) |
| Regiocontrol | Poor. Final nitration step often yields a mixture of 4-nitro and 6-nitro isomers, requiring difficult separation. | Excellent. Initial nitration is highly selective for the 6-position, leading to a single major product pathway. |
| Overall Yield | Generally lower due to product loss during isomeric separation. | Generally higher due to clean, selective reactions at each step. |
| Purification | Can be very challenging, requiring extensive chromatography to separate structural isomers. | More straightforward; purification focuses on removing reagents and byproducts rather than isomers. |
| Starting Materials | Requires 5-halo-1,3-benzodioxole and various arylboronic acids. | Requires 5-halo-1,3-benzodioxole and various arylboronic acids. (Same) |
| Scalability | Poor, due to purification challenges and low yield of the desired isomer. | Good, the process is more robust and predictable, making it suitable for larger scale synthesis. |
| Predictability | Low. The isomer ratio in the nitration step can be unpredictable and substrate-dependent. | High. The reaction outcomes are well-defined and reliable. |
Senior Application Scientist's Recommendation
For the synthesis of well-defined 5-aryl-6-nitro-1,3-benzodioxole derivatives, Route B (Nitration followed by Arylation) is unequivocally the superior strategy.
Justification:
-
Control is Key: The primary advantage of Route B is its exceptional control over regioselectivity. The initial nitration of 5-bromo-1,3-benzodioxole provides the 6-nitro isomer cleanly and efficiently, which dictates the final structure of the product. This avoids the problematic isomeric mixtures and subsequent purification nightmares associated with Route A.
-
Efficiency and Yield: By eliminating the formation of major side products, the overall yield and process efficiency of Route B are significantly higher. This is a critical consideration for any synthetic campaign, especially when preparing a library of analogs or scaling up a lead compound.
-
Robustness: The intermediate in Route B, 5-bromo-6-nitro-1,3-benzodioxole, is an activated aryl halide, which often performs reliably in Suzuki-Miyaura cross-coupling reactions.
Route A should only be considered in specific exploratory cases where the 5-aryl-1,3-benzodioxole intermediate is already available, and the researcher is willing to undertake the significant challenge of isomer separation. For all practical purposes aimed at efficient and predictable synthesis, Route B provides a validated and authoritative pathway.
References
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- Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7313-7325.
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National Center for Biotechnology Information. (n.d.). 1,3-Benzodioxole, 5-nitro-. PubChem. Retrieved January 20, 2026, from [Link]
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(n.d.). Synthesis of 5-amino-6-nitro-1,3-benzodioxole. PrepChem.com. Retrieved January 20, 2026, from [Link]
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(n.d.). Synthesis of 5-nitro-1,3-benzodioxole. PrepChem.com. Retrieved January 20, 2026, from [Link]
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(n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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(n.d.). Stille Coupling. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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- Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
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- Gredic, T., & Gredic, Z. (2014). Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. The Journal of Organic Chemistry, 79(12), 5441-5450.
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(2023). Stille Coupling. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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(2023). Heck Reaction. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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(n.d.). Stille reaction. Wikipedia. Retrieved January 20, 2026, from [Link]
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Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[16][17]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(9), 3857-3866.
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The Ascending Profile of Benzodioxole Derivatives in Antidiabetic Research: A Comparative Analysis
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
The global prevalence of diabetes mellitus continues to present a formidable challenge to healthcare systems, necessitating the urgent development of novel and effective therapeutic agents. Within the landscape of medicinal chemistry, the benzodioxole scaffold has emerged as a promising pharmacophore for the design of new antidiabetic drugs. This guide offers a comparative analysis of various benzodioxole derivatives, synthesizing key experimental findings on their mechanisms of action, efficacy, and structure-activity relationships to inform future drug discovery efforts.
The Benzodioxole Scaffold: A Privileged Structure in Diabetes Research
The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a structural motif present in numerous naturally occurring and synthetic compounds with a wide range of biological activities.[1][2] Its unique electronic and conformational properties make it an attractive starting point for the design of molecules that can interact with biological targets relevant to diabetes. The primary focus of research into benzodioxole derivatives as antidiabetic agents has been on their ability to inhibit key digestive enzymes involved in carbohydrate metabolism, namely α-amylase and α-glucosidase.[1][3] By inhibiting these enzymes, these compounds can delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia, a hallmark of type 2 diabetes.
Mechanism of Action: Targeting Carbohydrate Digestion
The predominant mechanism through which the investigated benzodioxole derivatives exert their antidiabetic effects is the inhibition of α-amylase and α-glucosidase. These enzymes, located in the saliva, pancreas, and small intestine, are responsible for the hydrolysis of starch and other carbohydrates into absorbable monosaccharides.
Caption: Inhibition of α-amylase and α-glucosidase by benzodioxole derivatives.
While the inhibition of these digestive enzymes is the most extensively studied mechanism, the diverse biological activities of the benzodioxole scaffold suggest that other pathways may also contribute to their antidiabetic effects.[2] For instance, some heterocyclic compounds with structural similarities have been shown to influence insulin secretion from pancreatic β-cells or enhance glucose uptake in peripheral tissues like muscle and adipose tissue, often through the activation of AMP-activated protein kinase (AMPK).[4][5] However, specific investigations into these mechanisms for most of the benzodioxole derivatives discussed herein are limited, representing a key area for future research.
Comparative Efficacy of Benzodioxole Derivatives
A growing body of evidence from in vitro and in vivo studies underscores the potential of various benzodioxole derivatives as potent antidiabetic agents. The following tables summarize the experimental data, providing a comparative overview of their efficacy.
In Vitro α-Amylase and α-Glucosidase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different enzyme inhibitors. The lower the IC50 value, the more potent the compound.
| Compound | Derivative Type | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| Compound I | Benzoylbenzodioxole | 2.57 (µg/mL) | Not Reported | [1] |
| Compound II | Benzoylbenzodioxole | 4.12 (µg/mL) | Not Reported | [1] |
| Compound IIa | Benzodioxole Carboxamide | 0.85 | Not Reported | [2] |
| Compound IIc | Benzodioxole Carboxamide | 0.68 | Not Reported | [2] |
| Compound 6i | Spirooxindole Pyrrolidinyl | Potent Inhibition | Potent Inhibition | [3] |
| Acarbose (Standard) | - | ~2.59 | - | [2] |
Note: Some IC50 values were reported in µg/mL and have been noted accordingly. Direct comparison requires conversion based on molecular weight.
In Vivo Hypoglycemic Activity in Streptozotocin-Induced Diabetic Mice
The streptozotocin (STZ)-induced diabetic mouse is a widely used animal model that mimics type 1 diabetes, characterized by the destruction of pancreatic β-cells and subsequent hyperglycemia.[1]
| Compound | Dose | Route of Administration | Blood Glucose Reduction (%) | Duration of Study | Reference |
| Compound I | Not Specified | Not Specified | 32.4 | Not Specified | [1] |
| Compound II | Not Specified | Not Specified | 14.8 | Not Specified | [1] |
| Compound IIc | Not Specified | Not Specified | 31.1 (from 252.2 to 173.8 mg/dL) | 5 doses | [2][6] |
| Acarbose (Standard) | Not Specified | Not Specified | 22.9 | Not Specified | [1] |
Structure-Activity Relationship (SAR) Insights
The analysis of different benzodioxole derivatives has provided valuable insights into the structural features that govern their antidiabetic activity.
Caption: Key structural elements influencing the antidiabetic activity of benzodioxole derivatives.
Key SAR observations include:
-
The Benzodioxole Ring: This core structure appears to be essential for the observed α-amylase inhibitory activity.[1]
-
Substituents on the Phenyl Ring: The presence and position of substituents on the appended phenyl rings significantly impact potency. For instance, in some series, the presence of a bromophenyl ring was found to enhance inhibitory activity against α-amylase, likely due to favorable π-π interactions with key amino acid residues in the enzyme's active site.[1]
-
The Nature of the Linker: The chemical group connecting the benzodioxole moiety to other parts of the molecule plays a crucial role. Carboxamide and ester linkages have been successfully employed, with variations in these linkers and their substituents leading to differences in inhibitory potency.[2] The presence of a carboxylic acid group has also been identified as an important feature for anti-amylase activity in some derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the key assays are provided below.
In Vitro α-Amylase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of α-amylase, which breaks down starch into smaller sugars.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds and Acarbose (positive control)
Procedure:
-
Prepare a series of dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of starch solution to each well and incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol describes the induction of diabetes in mice using STZ and the subsequent evaluation of the hypoglycemic effects of test compounds.
Materials:
-
Male Swiss albino mice
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
-
Test compounds and a standard antidiabetic drug (e.g., Acarbose)
Procedure:
-
Induction of Diabetes:
-
Fast the mice overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Inject the mice with a single intraperitoneal dose of STZ (typically 40-60 mg/kg body weight).
-
After 72 hours, measure the fasting blood glucose levels. Mice with blood glucose levels above 200 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic mice into groups: a control group (vehicle), a standard drug group, and test compound groups.
-
Administer the test compounds and the standard drug orally or via the desired route for a specified period (e.g., daily for 15 days).
-
-
Blood Glucose Monitoring:
-
Measure fasting blood glucose levels at regular intervals throughout the study.
-
At the end of the study, collect blood samples for further biochemical analysis.
-
-
Data Analysis:
-
Calculate the percentage reduction in blood glucose levels for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Future Directions and Conclusion
Benzodioxole derivatives represent a promising class of compounds for the development of new antidiabetic agents. The existing research strongly supports their potential as inhibitors of α-amylase and α-glucosidase, with several derivatives demonstrating significant hypoglycemic effects in preclinical models.
Future research should focus on:
-
Expanding the Mechanistic Understanding: Investigating the effects of benzodioxole derivatives on other key pathways in diabetes, such as insulin secretion, glucose uptake in peripheral tissues, and AMPK activation, will provide a more comprehensive understanding of their therapeutic potential.
-
Optimizing the Scaffold: Further exploration of the structure-activity relationships through the synthesis and evaluation of a wider range of derivatives will enable the design of more potent and selective compounds.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to assess the drug-likeness and safety of the most promising candidates.
References
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Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. PubMed Central. Available at: [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. MDPI. Available at: [Link]
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Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed. Available at: [Link]
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Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing. Available at: [Link]
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Benzothiazole derivatives augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation. Chemical Communications (RSC Publishing). Available at: [Link]
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Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. PMC - PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. PMC - NIH. Available at: [Link]
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Towards multi-target antidiabetic agents: Discovery of biphenyl-benzimidazole conjugates as AMPK activators. PubMed. Available at: [Link]
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A Comparative Guide to 1,3-Benzodioxole Derivatives as Next-Generation Auxin Receptor Agonists
For researchers, scientists, and professionals in drug development, the quest for novel plant growth regulators with enhanced efficacy and specificity is a continuous endeavor. This guide provides an in-depth technical comparison of a promising class of synthetic auxin agonists, the 1,3-benzodioxole derivatives, against established alternatives like 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). We will delve into their structural activity relationships, comparative performance based on experimental data, and the underlying molecular mechanisms, providing a comprehensive resource for advancing auxin research and agricultural applications.
The Imperative for Novel Auxin Agonists
Natural auxins, such as Indole-3-acetic acid (IAA), are pivotal in nearly every aspect of plant growth and development. However, their inherent chemical instability limits their practical application in agriculture[1]. This has led to the widespread use of more stable synthetic auxins like NAA and 2,4-D[1]. While effective, these conventional synthetic auxins can have limitations in their root growth-promoting capabilities, particularly in elongating primary roots[1]. The emergence of 1,3-benzodioxole derivatives, identified through sophisticated computer-aided drug discovery approaches, presents a significant advancement in the field, offering the potential for superior performance[1][2][3][4].
Unveiling the Structural Activity Relationship of 1,3-Benzodioxole Derivatives
A series of N-(benzo[d][2][5]dioxol-5-yl)-2-(one-benzylthio) acetamides, designated as K-1 to K-22, have been synthesized and evaluated for their auxin-like activity[1][2][4]. This systematic investigation has provided critical insights into the structural features governing their efficacy.
The lead compound, HTS05309, served as the foundational scaffold for these derivatives[1][3]. The core structure consists of a 1,3-benzodioxole ring connected to an acetamide linker, which in turn is attached to a substituted benzylthio moiety. The key to their potent auxin activity lies in the specific substitutions on the benzyl ring.
Through extensive bioassays, it was determined that the position and nature of the substituent on the benzyl ring are critical. Among the 22 synthesized compounds, K-10 , which features a 3-methyl substitution on the benzyl ring, exhibited the most outstanding root growth-promoting activity[1][4]. This highlights the importance of steric and electronic properties of the substituent in optimizing the interaction with the auxin receptor. The structure-activity relationship (SAR) studies revealed that mono-substitution on the benzene ring was generally beneficial for improving the root-promoting activity[4].
Comparative Performance Analysis: 1,3-Benzodioxole Derivatives vs. Traditional Auxins
The true measure of a novel compound's potential lies in its performance relative to established standards. Experimental data consistently demonstrates the superior efficacy of the 1,3-benzodioxole derivative K-10 compared to the widely used synthetic auxin, NAA.
Quantitative Data Summary
| Compound | Target Receptor | Binding Energy (kJ mol⁻¹) | Primary Root Promotion (Arabidopsis, 0.1 µM) | Root Primordia Number (Arabidopsis) | Reference |
| K-10 | TIR1 | -36.07 | +37.1% | 3.2 | [1] |
| NAA | TIR1 | -32.09 | -36.9% | 2.6 | [1] |
| 2,4-D | TIR1 | Lower affinity than IAA | Not directly compared with K-10 | Not directly compared with K-10 | [6][7] |
Note: Binding energies have been converted to kJ/mol for consistency. The lower the binding energy, the stronger the interaction.
The data unequivocally shows that K-10 possesses a stronger binding affinity to the auxin receptor TIR1 than NAA[1][3]. This enhanced binding translates to a significant biological advantage. At a concentration of 0.1 µM, K-10 promoted a 37.1% increase in Arabidopsis primary root length, whereas NAA inhibited it by 36.9%[4]. Furthermore, K-10 was more effective in promoting the formation of root primordia[1]. While a direct comparison with 2,4-D is not available in the same study, it is known that 2,4-D generally exhibits a lower binding affinity to the TIR1 receptor compared to the natural auxin IAA, and its effects can differ from those of NAA[6][7].
The Molecular Mechanism: Agonism of the TIR1/AFB Signaling Pathway
Both traditional synthetic auxins and the novel 1,3-benzodioxole derivatives exert their effects through the canonical auxin signaling pathway. This pathway is initiated by the binding of the auxin agonist to the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its paralogs, the AUXIN SIGNALING F-BOX (AFB) proteins[1][2].
This binding event acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA transcriptional repressor proteins. The formation of this co-receptor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, thereby activating their transcription and initiating the downstream physiological responses, such as root growth and development[1].
The superior performance of K-10 can be attributed to its stronger binding to the TIR1 receptor, which leads to a more efficient degradation of Aux/IAA repressors and a more robust activation of auxin-responsive genes[1][3].
Signaling Pathway of 1,3-Benzodioxole Derivatives as Auxin Receptor Agonists
Caption: TIR1/AFB signaling pathway activated by 1,3-benzodioxole derivatives.
Experimental Protocols for Evaluating Auxin Agonist Activity
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to characterize and compare auxin receptor agonists.
Experimental Workflow Overview
Caption: Workflow for the evaluation of 1,3-benzodioxole derivatives.
DR5:GUS Reporter Gene Assay (Histochemical Staining)
This assay visualizes the transcriptional output of the auxin signaling pathway. The DR5 promoter contains multiple auxin response elements that drive the expression of the β-glucuronidase (GUS) reporter gene in response to auxin activity.
Materials:
-
Transgenic Arabidopsis thaliana DR5:GUS seedlings
-
GUS staining solution:
-
100 mM sodium phosphate buffer (pH 7.0)
-
10 mM EDTA
-
0.1% Triton X-100
-
1 mM Potassium Ferricyanide
-
1 mM Potassium Ferrocyanide
-
2 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)
-
-
70% Ethanol
-
12 or 24-well plates
Protocol:
-
Grow DR5:GUS seedlings on MS medium for 5-7 days.
-
Transfer seedlings to MS medium supplemented with the test compounds (e.g., K-10, NAA, 2,4-D) at desired concentrations or a mock control (DMSO).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Carefully place the seedlings into the wells of a multi-well plate containing freshly prepared GUS staining solution, ensuring the tissue is fully submerged.
-
Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.
-
Incubate the plate at 37°C in the dark for 4-16 hours, depending on the strength of the auxin response.
-
Remove the staining solution and replace it with 70% ethanol to destain the chlorophyll.
-
Replace the ethanol solution as needed until the tissues are clear.
-
Visualize the blue GUS staining pattern under a stereomicroscope and capture images for analysis.
Arabidopsis thaliana Root Growth Assay
This bioassay provides a quantitative measure of the physiological effect of auxin agonists on root development.
Materials:
-
Wild-type Arabidopsis thaliana (e.g., Col-0) seeds
-
Murashige and Skoog (MS) medium with 0.8% agar
-
Sterile petri dishes
-
Test compounds (1,3-benzodioxole derivatives, NAA, 2,4-D) and solvent (DMSO)
Protocol:
-
Surface sterilize Arabidopsis seeds and plate them on MS agar plates.
-
Stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Place the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
After 4-5 days, transfer seedlings of uniform size to fresh MS plates containing the test compounds at various concentrations or a mock control.
-
Continue to grow the seedlings vertically for another 5-7 days.
-
Scan the plates to capture high-resolution images of the roots.
-
Measure the primary root length and count the number of lateral roots using image analysis software (e.g., ImageJ).
-
Calculate the percentage of root growth promotion or inhibition relative to the mock control.
In Vitro Pull-Down Assay for TIR1-Aux/IAA Interaction
This biochemical assay directly assesses the ability of a compound to promote the interaction between the TIR1 receptor and its Aux/IAA substrate.
Materials:
-
Recombinant purified GST-tagged Aux/IAA protein (e.g., GST-IAA7)
-
Recombinant purified Myc-tagged TIR1 protein
-
Glutathione-Sepharose beads
-
Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Test compounds and solvent (DMSO)
-
SDS-PAGE and Western blotting reagents
-
Anti-Myc antibody
Protocol:
-
Incubate GST-Aux/IAA protein with Glutathione-Sepharose beads to allow for binding.
-
Wash the beads to remove unbound protein.
-
Prepare reaction mixtures containing the GST-Aux/IAA-bound beads, purified TIR1-Myc protein, and the test compound at various concentrations or a mock control in pull-down buffer.
-
Incubate the reactions with gentle rotation at 4°C for 1-2 hours.
-
Wash the beads several times with pull-down buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using an anti-Myc antibody to detect the amount of TIR1 protein that was pulled down with the GST-Aux/IAA.
-
Quantify the band intensities to determine the relative strength of the interaction promoted by each compound.
Conclusion and Future Perspectives
The development of 1,3-benzodioxole derivatives, exemplified by the potent agonist K-10, represents a significant step forward in the design of novel plant growth regulators. Their superior performance in promoting root growth compared to established synthetic auxins like NAA is supported by robust experimental data and a clear understanding of their mechanism of action at the molecular level. The detailed protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel auxin agonists.
Future research should focus on expanding the SAR studies to further optimize the 1,3-benzodioxole scaffold for even greater activity and specificity. Additionally, direct comparative studies of the most promising derivatives against a wider range of synthetic auxins, including 2,4-D and others, will be crucial for establishing their place in both fundamental research and agricultural applications. The continued integration of computational chemistry, molecular biology, and plant physiology will undoubtedly accelerate the discovery of next-generation auxin agonists with the potential to enhance crop productivity and resilience.
References
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Blázquez, M. (2007). Quantitative GUS Activity Assay in Intact Plant Tissue. Cold Spring Harbor Protocols, 2007(2), pdb-prot4688. [Link]
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Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [Link]
-
Chen, J., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9(3), 717-727. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 905837. [Link]
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Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. ResearchGate. [Link]
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Jefferson, R. A., et al. (1987). GUS fusions: beta-glucuronidase as a sensitive and versatile gene fusion marker in higher plants. The EMBO journal, 6(13), 3901–3907. [Link]
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Medford Lab. (n.d.). GUS Fluorometric Assay. University of Colorado Boulder. [Link]
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Purdue University. (n.d.). Arabidopsis Root Transformation Assays. Purdue University Biological Sciences. [Link]
-
Stockinger Lab. (2001). GUS: Histochemical Staining with X-Gluc. Michigan State University. [Link]
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The University of Rhode Island. (n.d.). Gus Assay Protocol. [Link]
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Grones, P., et al. (2018). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 74(10), 2260-2269. [Link]
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Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640–645. [Link]
-
Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 168(4), 1676–1687. [Link]
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A Comparative Guide to Palladium Catalyst Efficacy in Cross-Coupling Reactions of 5-Bromo-6-nitro-1,3-benzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of a Key Building Block
5-Bromo-6-nitro-1,3-benzodioxole is a highly functionalized aromatic compound that serves as a strategic building block in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling and a strongly electron-withdrawing nitro group on the benzodioxole core, provides multiple reaction sites for the construction of diverse and complex molecular frameworks.[1][2] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Br bond, making the choice of an appropriate palladium catalyst system paramount for achieving high efficacy in cross-coupling reactions.[3]
This guide provides a comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving 5-Bromo-6-nitro-1,3-benzodioxole. By examining experimental data from closely related substrates and established protocols, this document aims to equip researchers with the insights needed to make informed decisions for catalyst selection and reaction optimization.
Understanding the Catalytic Landscape: Key Palladium Systems
The success of a palladium-catalyzed cross-coupling reaction hinges on the careful selection of the palladium source and, crucially, the associated ligands. The ligand sphere around the palladium center dictates the catalyst's stability, solubility, and reactivity, profoundly impacting the rates of oxidative addition and reductive elimination—the key steps in the catalytic cycle. For an electron-deficient substrate like 5-Bromo-6-nitro-1,3-benzodioxole, catalysts that promote these steps are essential.
The three primary classes of palladium catalysts utilized for these transformations are:
-
Palladium-Phosphine Catalysts: This is the most traditional and widely used class. The electronic and steric properties of phosphine ligands can be finely tuned. For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands such as the Buchwald ligands (e.g., SPhos, XPhos) and ferrocene-based ligands (e.g., dppf) are often highly effective.[4]
-
Palladium-N-Heterocyclic Carbene (NHC) Catalysts: NHC ligands are strong σ-donors, forming highly stable bonds with the palladium center. This stability often translates to higher catalyst turnover numbers and efficacy, particularly for challenging substrates.[4][5]
-
Palladacycles: These are pre-activated catalyst systems that contain a stable palladium-carbon σ-bond. They are often air- and moisture-stable, offering high thermal stability and activity, which is advantageous for large-scale synthesis.[5]
Comparative Analysis of Catalyst Performance
While a direct head-to-head comparison of multiple catalysts for 5-Bromo-6-nitro-1,3-benzodioxole is not extensively documented in a single source, we can draw strong predictive insights from studies on structurally and electronically similar substrates, such as other electron-deficient bromopyridines and bromoindoles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The electron-deficient nature of 5-Bromo-6-nitro-1,3-benzodioxole makes the oxidative addition step generally favorable. The challenge often lies in achieving efficient transmetalation and reductive elimination.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & References |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | ~95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[6][7] A recommended starting point. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 | Buchwald ligands are highly effective for electron-deficient and sterically hindered substrates.[8] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~22-75 | A classic catalyst, but may show lower efficiency for this specific substrate class compared to more modern systems.[4][7] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | ~65 | A bulky, electron-rich phosphine showing moderate to good yields.[7][9] |
Expert Insight: For the Suzuki-Miyaura coupling of 5-Bromo-6-nitro-1,3-benzodioxole, starting with a system like Pd(dppf)Cl₂ is advisable due to its demonstrated high efficiency with similar N-containing heterocycles.[6] For potentially challenging coupling partners or to optimize yields, moving to a more advanced system with a Buchwald ligand like SPhos is a logical next step.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-6-nitro-1,3-benzodioxole with an arylboronic acid.
Generalized workflow for Suzuki-Miyaura coupling.
Materials:
-
5-Bromo-6-nitro-1,3-benzodioxole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethoxyethane (DME) (10 mL)
Procedure:
-
To a flame-dried round-bottom flask, add 5-Bromo-6-nitro-1,3-benzodioxole, the arylboronic acid, [Pd(dppf)Cl₂], and K₂CO₃.[6][8]
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Add anhydrous, degassed DME via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the desired 5-aryl-6-nitro-1,3-benzodioxole derivative.[1]
Heck Coupling: C(sp²)-C(sp²) Vinylation
The Heck reaction allows for the synthesis of substituted alkenes.[10] For electron-deficient aryl bromides, phosphine-free catalyst systems or those with specific ligands that favor migratory insertion are often employed.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & References |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 12-24 | Moderate | A standard, classical system. Yields can be variable. |
| Pd/C | Ligand-free | K₂CO₃ | Toluene | 120 | 24 | Good | Heterogeneous catalyst, advantageous for product purification.[11] |
| PEPPSI-IPr | IPr (NHC) | K₃PO₄ | Dioxane | 100 | 8-16 | High | NHC ligands often show high activity and stability.[5] |
Expert Insight: The strongly electron-withdrawing nitro group should facilitate the Heck reaction. A ligand-free system using Pd/C could be an efficient and cost-effective starting point. For higher yields and milder conditions, an NHC-based catalyst like PEPPSI-IPr would be a superior choice.
Sonogashira Coupling: C(sp²)-C(sp) Alkynylation
The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne.[12][13] This reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a key copper-acetylide intermediate.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes & References |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-50 | 16 | High | The classic and highly reliable Sonogashira system.[13][14] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25-80 | 4-12 | High | Another widely used and effective catalyst system.[15] |
| [DTBNpP]Pd(crotyl)Cl | Copper-free | TMP | DMSO | RT | 2-18 | High | An air-stable, modern precatalyst enabling copper-free conditions at room temperature. |
Expert Insight: For routine Sonogashira couplings of 5-Bromo-6-nitro-1,3-benzodioxole, the Pd(PPh₃)₄/CuI system is a robust and well-validated choice.[13] For substrates sensitive to copper or when seeking to simplify purification, exploring a modern, copper-free protocol is highly recommended.
Mechanistic Considerations: Why Ligand Choice Matters
The efficacy of these cross-coupling reactions is governed by the kinetics of a catalytic cycle. Understanding this cycle provides the rationale for catalyst and ligand selection.
The generalized catalytic cycle for cross-coupling reactions.
-
Oxidative Addition: The initial and often rate-limiting step where the aryl bromide (Ar-Br) adds to the Pd(0) center. Electron-rich, bulky ligands (like SPhos or NHCs) increase the electron density on the palladium, accelerating this step. The electron-withdrawing nitro group on the substrate also helps facilitate this process.[16]
-
Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki, alkyne in Sonogashira) is transferred to the palladium center. The choice of base and solvent is critical here.
-
Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the Pd(0) catalyst. Bulky ligands can promote this step by creating steric strain that is relieved upon product formation.
Conclusion and Recommendations
The palladium-catalyzed cross-coupling of 5-Bromo-6-nitro-1,3-benzodioxole is a highly effective strategy for generating molecular diversity. The presence of the electron-withdrawing nitro group makes this substrate particularly receptive to the initial oxidative addition step.
-
For Suzuki-Miyaura couplings , Pd(dppf)Cl₂ offers a reliable and high-yielding starting point, with catalyst systems based on Buchwald phosphine ligands providing an excellent alternative for optimization.
-
For Heck couplings , heterogeneous catalysis with Pd/C offers a practical and efficient method, while homogeneous Pd-NHC systems can provide higher activity.
-
For Sonogashira couplings , the traditional Pd(PPh₃)₄/CuI system remains a gold standard for its reliability and broad applicability.
Researchers should consider the cost, air-sensitivity, and functional group tolerance required for their specific application when selecting a catalyst system. The protocols and comparative data provided herein serve as a robust foundation for developing efficient and successful cross-coupling strategies with this versatile building block.
References
- BenchChem. (2025). Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for 5-Bromo-6-nitro-1,3-benzodioxole.
- BenchChem. (2025). The Strategic Role of 5-Bromo-6-nitro-1,3-benzodioxole in the Synthesis of Novel Heterocyclic Scaffolds.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- BenchChem. (2025).
- Wikipedia. (n.d.). Heck reaction.
- BenchChem. (2025). comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378–4390.
- de Vries, J. G. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 40(12), 1246–1255.
- ResearchGate. (n.d.). Table 1.
- ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
- RUA. (n.d.). FULL PAPER Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
- ResearchGate. (n.d.).
- SpringerLink. (2010). Palladium Nanoparticle–Graphene Hybrids as Active Catalysts for the Suzuki Reaction. Nano Research.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
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Validating the structure of synthesized benzoxazinone derivatives using spectroscopic tools
For researchers, medicinal chemists, and drug development professionals, the synthesis of novel benzoxazinone derivatives represents a gateway to new therapeutic agents and functional materials.[1][2] The biological activity of these compounds—ranging from anticancer to anti-inflammatory—is intrinsically linked to their precise molecular architecture.[1][3][4] Consequently, the unambiguous confirmation of a synthesized structure is not merely a procedural step but the foundational pillar upon which all subsequent research rests. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and irreproducible results.
This guide provides an in-depth comparison of the essential spectroscopic tools used to validate the structure of newly synthesized benzoxazinone derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, demonstrating how a synergistic, multi-faceted analytical approach forms a self-validating system for robust structural elucidation.[5][6][7][8][9]
The Spectroscopic Toolkit: A Multi-Pronged Approach
No single technique can provide a complete structural picture. True confidence in a synthesized molecule's identity is achieved by integrating complementary data from several spectroscopic methods. Each tool interrogates the molecule in a unique way, and when combined, the data converge to a single, validated structure.
Caption: Synergistic workflow for benzoxazinone validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is the undisputed cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[7][9][10] It operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) will align in an external magnetic field and can be excited by radiofrequency pulses, with their resonance frequency being highly sensitive to their local electronic environment.
Expertise & Causality: We turn to NMR not just to see protons and carbons, but to map their precise relationships. For benzoxazinones, NMR is essential for confirming the cyclization of the oxazinone ring, determining the substitution patterns on the aromatic ring, and verifying the structure of any appended side chains. 2D NMR techniques like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are indispensable for unambiguously connecting the molecular fragments.[9][11]
Key NMR Markers for the Benzoxazinone Core
| Nucleus | Functional Group | Typical Chemical Shift (δ) ppm | Rationale & Comments |
| ¹H | Aromatic Protons | 6.8 - 8.5 | The specific shifts and coupling patterns (J-coupling) are diagnostic of the substitution pattern on the benzene ring. Electron-withdrawing groups will shift protons downfield (higher ppm). |
| ¹H | O-CH-N or O-CH₂-N | ~4.5 - 5.5 | Protons on the oxazine ring are deshielded by the adjacent oxygen and nitrogen atoms.[12] The multiplicity reveals neighboring protons. |
| ¹H | N-H (if present) | 8.0 - 11.0 | Often a broad singlet, its presence/absence confirms the substitution on the ring nitrogen. |
| ¹³C | Carbonyl (C=O) | 160 - 175 | The lactone or lactam carbonyl is a key identifier of the benzoxazinone core. Its exact shift provides clues about conjugation and substituents.[13][14] |
| ¹³C | Aromatic Carbons | 110 - 150 | A set of signals confirming the benzene ring. Quaternary carbons often have lower intensity. |
| ¹³C | O-C H-N or O-C H₂-N | ~70 - 90 | The carbon atom situated between the oxygen and nitrogen heteroatoms.[15] |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified benzoxazinone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.
-
Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate the signals to determine proton ratios.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight of a compound, which is the most direct evidence of a successful synthesis.[8] High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the molecule with high accuracy, allowing for the confirmation of the molecular formula.
Expertise & Causality: Beyond molecular weight, the fragmentation pattern generated during MS analysis serves as a molecular fingerprint.[16] By analyzing the fragments, we can piece together the structure, corroborating the connectivity determined by NMR. The stability of the benzoxazinone ring often leads to characteristic fragmentation pathways that can be diagnostic for this class of compounds.[17][18]
Common Fragmentation Patterns for Benzoxazinones
| Ion Type | Fragmentation Event | Significance |
| [M+H]⁺ or [M]⁺˙ | Molecular Ion Peak | Confirms the molecular weight of the synthesized compound. Its presence is crucial. |
| [M-CO]⁺˙ | Loss of Carbon Monoxide | A common fragmentation for cyclic carbonyl compounds, indicating the presence of the lactone/lactam moiety. |
| [M-R]⁺ | Loss of a Substituent | Cleavage of bonds at the 2-position or on the aromatic ring can help identify and confirm substituents. |
| RDA Fragments | Retro-Diels-Alder reaction | Cleavage of the heterocyclic ring can provide fragments characteristic of the benzoxazinone core itself. |
Experimental Protocol: ESI-TOF MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid to promote protonation ([M+H]⁺).[17]
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high mass accuracy.
-
Fragmentation (MS/MS): To obtain fragmentation data, select the molecular ion peak and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
FTIR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[5][6]
Expertise & Causality: While FTIR does not provide the detailed connectivity of NMR, it serves as an invaluable and rapid first-pass validation.[9] Before committing to lengthy NMR experiments, a quick FTIR scan can confirm the successful incorporation of key functional groups and the disappearance of starting material signals. For benzoxazinone synthesis, we specifically look for the appearance of a strong carbonyl stretch from the newly formed ring and the characteristic C-O-C ether stretches.
Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Confirmation Value |
| 1750 - 1680 | C=O Stretch | Lactone/Lactam Carbonyl | Critical. Confirms the formation of the oxazinone ring.[19] |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Confirms the presence of the benzene ring. |
| 1250 - 1200 | C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | Critical. Diagnostic for the oxazine ring structure.[20][21] |
| ~3200 | N-H Stretch | Amine/Amide | Confirms the presence (or absence) of a proton on the ring nitrogen. |
UV-Visible (UV-Vis) Spectroscopy: The Electronic Signature
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[11] It provides information about the electronic structure, particularly the extent of conjugation.
Expertise & Causality: For benzoxazinone derivatives, the aromatic ring fused to the heterocyclic system creates a distinct chromophore. UV-Vis spectroscopy can confirm the integrity of this conjugated system.[22][23] While not a primary tool for structural elucidation, it is highly useful for quantitative analysis (e.g., determining concentration using the Beer-Lambert law) and for monitoring the progress of a reaction where the chromophore is being formed or modified.[24]
Typical UV-Vis Absorption
| Wavelength Range (nm) | Electronic Transition | Significance |
| 250 - 400 | π → π* | The absorption maxima (λmax) in this region are characteristic of the conjugated benzoxazinone system. Substituents on the aromatic ring can cause a bathochromic (to longer λ) or hypsochromic (to shorter λ) shift.[25] |
Comparative Guide to Spectroscopic Tools
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.[9] | Unambiguous structural elucidation; differentiates isomers. | Requires pure samples; can be time-consuming to analyze complex spectra. |
| MS | Molecular weight and elemental composition (HRMS); structural fragments.[9] | High sensitivity; confirms molecular formula; corroborates structure via fragmentation.[17][18] | Does not provide definitive connectivity; isomers can have identical mass spectra. |
| FTIR | Presence of functional groups (C=O, C-O-C, N-H, etc.).[9] | Rapid, non-destructive, provides a characteristic "fingerprint."[7] | Provides no information on overall molecular structure or connectivity. |
| UV-Vis | Information on the conjugated electronic system.[5] | Excellent for quantitative analysis; simple and rapid.[11] | Provides limited structural information; many different compounds can have similar spectra. |
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NMR [label="NMR\n(Connectivity)", pos="-2,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="MS\n(Formula)", pos="2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="FTIR\n(Functional Groups)", pos="-2,-1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; UV_Vis [label="UV-Vis\n(Conjugation)", pos="2,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"];
center -- NMR [label="Defines Skeleton"]; center -- MS [label="Confirms Mass"]; center -- FTIR [label="Identifies Bonds"]; center -- UV_Vis [label="Checks System"]; }
Caption: Interrelation of spectroscopic data points.
Conclusion
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- 23. Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. researchgate.net [researchgate.net]
Cross-referencing spectral data of 5-Bromo-6-nitro-1,3-benzodioxole with literature values
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and complex organic molecules, the unambiguous confirmation of a compound's structure is a critical, non-negotiable step. This guide provides a comprehensive framework for the cross-referencing and validation of the spectral data of 5-Bromo-6-nitro-1,3-benzodioxole, a versatile building block in medicinal chemistry.[1] Due to the limited availability of peer-reviewed, fully assigned experimental spectra for this specific compound in public databases, this guide will present a robust methodology for its structural confirmation. This will be achieved by comparing predicted spectral data with experimentally obtained values for closely related analogues, thereby providing a strong, evidence-based approach to its characterization.
The Importance of Spectroscopic Verification
5-Bromo-6-nitro-1,3-benzodioxole is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its unique substitution pattern, with both a bromine atom and a nitro group, offers multiple avenues for synthetic diversification.[1] However, the precise positioning of these functional groups is paramount, as even minor structural variations can lead to significant changes in biological activity. Therefore, rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound, ensuring the reliability and reproducibility of subsequent research.
Experimental Protocols for Spectral Acquisition
To ensure the acquisition of high-quality spectral data, the following experimental protocols are recommended. The rationale behind each step is provided to allow for a deeper understanding of the process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 5-Bromo-6-nitro-1,3-benzodioxole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for complete proton relaxation between pulses.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR Data Acquisition.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet. This involves grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. This method is ideal for solid samples and provides high-quality spectra.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the KBr pellet matrix should be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Caption: Workflow for IR Data Acquisition.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.
-
Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.
Caption: Workflow for Mass Spectrometry Data Acquisition.
Cross-Referencing Spectral Data
The following tables provide a comparison of the predicted spectral data for 5-Bromo-6-nitro-1,3-benzodioxole with the experimental data for the related compound 5-nitro-1,3-benzodioxole. The analysis of these comparisons will serve as a guide for the structural verification of the target compound.
¹H NMR Data Comparison
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| 5-Bromo-6-nitro-1,3-benzodioxole | H-4 | ~7.3 - 7.5 | s |
| H-7 | ~7.8 - 8.0 | s | |
| -OCH₂O- | ~6.1 - 6.2 | s | |
| 5-nitro-1,3-benzodioxole | H-4 | 7.89 | d |
| H-6 | 7.66 | dd | |
| H-7 | 6.87 | d | |
| -OCH₂O- | 6.15 | s |
Data for 5-nitro-1,3-benzodioxole is experimental, while data for 5-Bromo-6-nitro-1,3-benzodioxole is predicted.
Analysis: The most significant difference is the expected multiplicity of the aromatic protons. In 5-nitro-1,3-benzodioxole, the protons at positions 4, 6, and 7 are coupled to each other, resulting in doublet and doublet of doublets splitting patterns. In contrast, for 5-Bromo-6-nitro-1,3-benzodioxole, the protons at positions 4 and 7 are isolated and are therefore expected to appear as singlets. The downfield shift of the H-7 proton in the bromo-nitro compound is anticipated due to the deshielding effects of the adjacent nitro and bromo groups.
¹³C NMR Data Comparison
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| 5-Bromo-6-nitro-1,3-benzodioxole | C-4 | ~110 - 115 |
| C-5 (C-Br) | ~115 - 120 | |
| C-6 (C-NO₂) | ~145 - 150 | |
| C-7 | ~105 - 110 | |
| C-7a | ~148 - 152 | |
| C-3a | ~146 - 150 | |
| -OCH₂O- | ~102 - 104 | |
| 5-nitro-1,3-benzodioxole | Aromatic & Alkene C | 102.7, 106.1, 108.9, 118.8, 142.3, 148.5, 153.1 |
| -OCH₂O- | 102.7 |
Data for 5-nitro-1,3-benzodioxole is experimental, while data for 5-Bromo-6-nitro-1,3-benzodioxole is predicted.
Analysis: The presence of the bromine atom in 5-Bromo-6-nitro-1,3-benzodioxole is expected to influence the chemical shift of the carbon to which it is attached (C-5), typically in the range of 115-120 ppm. The electron-withdrawing nitro group will cause a significant downfield shift for the C-6 carbon. The remaining carbon signals are expected to be in similar regions for both compounds, with minor shifts due to the different substitution patterns.
IR Data Comparison
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| 5-Bromo-6-nitro-1,3-benzodioxole | NO₂ asymmetric stretch | 1520 - 1550 |
| NO₂ symmetric stretch | 1340 - 1360 | |
| Ar-H stretch | ~3100 - 3050 | |
| C-O stretch | ~1250, ~1040 | |
| C-Br stretch | 600 - 500 | |
| 5-nitro-1,3-benzodioxole | NO₂ asymmetric stretch | 1503 |
| NO₂ symmetric stretch | 1334 | |
| Ar-H stretch | ~3100 | |
| C-O stretch | ~1260, ~1040 |
Data for 5-nitro-1,3-benzodioxole is experimental, while data for 5-Bromo-6-nitro-1,3-benzodioxole is predicted.
Analysis: The key differentiating feature in the IR spectrum will be the presence of a C-Br stretching vibration in the 600-500 cm⁻¹ region for 5-Bromo-6-nitro-1,3-benzodioxole. The characteristic asymmetric and symmetric stretches of the nitro group are expected in both compounds, with slight shifts in their positions due to the electronic environment. The C-O stretches of the benzodioxole ring should be present in both spectra. A peer-reviewed study on 5-nitro-1,3-benzodioxole reported the NO₂ asymmetric and symmetric stretches at 1609 cm⁻¹ and 1437 cm⁻¹ respectively, which aligns with the expected ranges.
Mass Spectrometry Data Comparison
| Compound | Key Feature | Predicted/Experimental m/z Value |
| 5-Bromo-6-nitro-1,3-benzodioxole | Molecular Ion [M]⁺ | 245 & 247 (approx. 1:1 ratio) |
| [M-NO₂]⁺ | 199 & 201 | |
| [M-Br]⁺ | 166 | |
| 5-nitro-1,3-benzodioxole | Molecular Ion [M]⁺ | 167 |
| [M-NO₂]⁺ | 121 |
Data for 5-nitro-1,3-benzodioxole is experimental, while data for 5-Bromo-6-nitro-1,3-benzodioxole is predicted.
Analysis: The mass spectrum of 5-Bromo-6-nitro-1,3-benzodioxole will be characterized by the isotopic pattern of bromine. The molecular ion peak should appear as a pair of peaks of approximately equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the bromine atom, providing further structural confirmation. In contrast, 5-nitro-1,3-benzodioxole will show a single molecular ion peak at m/z 167.
Conclusion
References
- BenchChem. (2025). The Strategic Role of 5-Bromo-6-nitro-1,3-benzodioxole in the Synthesis of Novel Heterocyclic Scaffolds. BenchChem Technical Guide.
Sources
Safety Operating Guide
Safe Disposal of 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole: A Guide for Laboratory Professionals
Safe Disposal of 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole: A Guide for Laboratory Professionals
As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and compliant laboratory operations.
Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole is the foundation of its safe management. The molecule's structure incorporates three key functional groups that dictate its chemical behavior and hazard profile: a bromoethyl group, a nitro group, and a benzodioxole core.
-
Halogenated Organic Compound: The presence of the bromoethyl group classifies this compound as a halogenated organic. Halogenated wastes require specific disposal pathways, primarily incineration at high temperatures, to prevent the formation of toxic byproducts and to neutralize acidic gases (like hydrogen bromide) formed during combustion.[3][4][5] Co-mingling this waste with non-halogenated solvents can lead to regulatory non-compliance and significantly higher disposal costs.[3][5]
-
General Toxicity and Irritation: The available safety data indicates that 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole is an irritant, causing skin irritation (H315).[9] Due to its classification as a halogenated nitroaromatic, it should be handled as a toxic substance with potential for harm if inhaled, ingested, or absorbed through the skin.[10][11]
All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE must be based on a thorough risk assessment for the specific procedures being performed.[14][15]
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or equivalent standards are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves provide adequate protection for incidental contact.[16] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.[17] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. For tasks with a higher splash potential, a chemically resistant apron over the lab coat is recommended.[16] |
| Respiratory Protection | Respirator (if applicable) | All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[11][18] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges may be required.[14][17] |
Spill Management Protocol
Immediate and correct response to a spill is critical. All laboratories using this compound must have a spill kit readily available that is appropriate for halogenated and nitroaromatic compounds.[19]
For Minor Spills (Solid or Liquid):
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Contain and Absorb:
-
For solid spills , gently cover the material with a damp paper towel to prevent dust generation and carefully sweep it into a designated waste container.[20]
-
For liquid spills , contain the spill by creating a dike around the outer edge with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[7][21] Do not use combustible materials like paper towels to absorb the bulk of the spill.[21]
-
-
Clean the Area: Once the material is absorbed, decontaminate the spill surface according to your laboratory's established procedures.
-
Package Waste: Place all contaminated absorbent materials, gloves, and other debris into a heavy-duty, sealable plastic bag or a dedicated waste container.[20]
-
Label and Dispose: Label the container as "Hazardous Waste" with the full chemical name and "Spill Debris." Dispose of it through your institution's Environmental Health & Safety (EHS) office.[3][20]
For Major Spills:
-
Evacuate the immediate area and notify your supervisor.
-
If the spill poses a fire or inhalation hazard, activate the fire alarm to initiate a building evacuation.[10]
-
Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so.[19]
Waste Segregation and Containment
Proper segregation is the most critical step in the disposal process. This compound and any materials contaminated with it must be treated as Halogenated Organic Hazardous Waste .[4][5]
Waste Characterization and Segregation Workflow
The following diagram outlines the decision-making process for segregating waste containing 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole.
Caption: Waste Segregation Decision Flowchart
Step-by-Step Disposal Protocol
Adherence to this protocol ensures compliance with EPA's Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle to grave."[22][23]
-
Container Selection:
-
Use only designated, compatible hazardous waste containers provided by your EHS department.[2][24] These are typically high-density polyethylene (HDPE) for liquids or solids.
-
Ensure the container is in good condition with a secure, leak-proof screw cap.[2]
-
Do not use metal containers, as the compound or its breakdown products could be corrosive.[22]
-
-
Waste Collection:
-
Collect all waste containing 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole in a dedicated Halogenated Organic Waste container.[4][5]
-
This includes unused or expired reagent, reaction residues, contaminated labware (e.g., pipette tips, chromatography plates), and spill cleanup debris.
-
Crucially, do not mix this waste with non-halogenated organic waste streams. [3]
-
Avoid mixing with incompatible chemicals, such as strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases, which could initiate a reaction.[8][25]
-
-
Labeling:
-
Label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[3][24]
-
Clearly list all chemical constituents and their approximate percentages, including solvents. Vague descriptions are not permissible.[2]
-
Ensure the generator's name, lab location, and accumulation start date are clearly written.[3]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[2][24]
-
The container must be kept closed at all times except when adding waste.[2][3]
-
The SAA must provide secondary containment (e.g., a spill tray) to capture any potential leaks.[3]
-
Store away from heat sources and incompatible chemicals.[2][25]
-
-
Requesting Disposal:
-
Do not overfill containers; stop at 90% capacity to allow for expansion.[22]
-
Once the container is full or has been in the SAA for the maximum allowable time (per institutional policy, often up to one year), request a pickup from your certified EHS or hazardous waste contractor.[2][22]
-
All generators must have an EPA identification number to dispose of hazardous waste, which is typically managed by the institution.[1][22]
-
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]
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SPILL CLEANUP QUICK REFERENCE. Unknown Source. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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Learn the Basics of Hazardous Waste. US EPA. [Link]
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EPA Hazardous Waste Management. (2024). Axonator. [Link]
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Personal Protective Equipment. CHEMM. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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Personal Protective Equipment. US EPA. [Link]
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Chemical spill cleanup procedures. (2021). J&K Scientific LLC. [Link]
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Spill Kits and Spill Clean Up Procedures. Georgia Tech Environmental Health & Safety. [Link]
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Guidance for Hazardous Waste Spill Cleanup in Laboratories. Unknown Source. [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta. [Link]
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Hazardous Waste Segregation. Unknown Source. [Link]
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TABLE OF INCOMPATIBLE CHEMICALS. LSU. [Link]
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Examples of Incompatible Chemicals. Unknown Source. [Link]
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Halogenated Solvents in Laboratories. Campus Operations. [Link]
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Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI. [Link]
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Safe Handling and Personal Protective Equipment (PPE) for 5-(1-Bromoethyl)-6-nitrobenzo[d]dioxole
Safe Handling and Personal Protective Equipment (PPE) for 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole
Executive Summary: Immediate Safety Concerns
5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole should be treated as a hazardous substance with multiple potential routes of exposure and toxicity. Key hazards are derived from its structural components:
-
Nitroaromatic System: Nitroaromatic compounds are often toxic, mutagenic, and can be readily absorbed through the skin.[1][3] They may also possess energetic properties, making them thermally sensitive.[4][5]
-
Alkyl Bromide Group: This functional group classifies the molecule as a potential alkylating agent. Such agents are frequently irritants, carcinogenic, and can cause severe tissue damage upon contact.[6][7] The material is expected to be a lachrymator (a substance that irritates the eyes and causes tears).[8]
All operations involving this compound must be conducted in a designated area within a certified chemical fume hood by trained personnel. Direct contact with skin, eyes, and clothing, as well as inhalation, must be strictly avoided.
Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before any work begins. The primary hazards are summarized below:
| Hazard Class | Causality based on Chemical Structure | Potential Consequences |
| Acute Toxicity | Nitroaromatic Core & Alkyl Bromide: Both groups are associated with systemic toxicity. Nitroaromatics can be toxic and mutagenic, while alkylating agents can disrupt cellular function.[1][6] | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. |
| Skin Corrosion/Irritation | Alkyl Bromide: Alkylating agents are reactive and can cause chemical burns.[8] A supplier of the compound lists H315 (Causes skin irritation) as a hazard statement.[9] | Causes skin irritation or severe burns. Prolonged contact may lead to dermatitis. |
| Serious Eye Damage/Irritation | Alkyl Bromide: Alkyl bromides can be potent lachrymators and irritants.[10] | Causes serious eye irritation or permanent damage. Vapors are expected to be irritating. |
| Mutagenicity/Carcinogenicity | Nitroaromatic Core & Alkyl Bromide: Nitroaromatics are often mutagenic, and some are suspected carcinogens.[1] Alkylating agents are a well-established class of carcinogens.[6][7] | May cause genetic defects or cancer. |
| Thermal Instability | Nitroaromatic Core: The C-NO2 bond in nitroaromatic compounds can release massive amounts of heat and gas upon decomposition, which can be triggered at elevated temperatures.[4][5] | Risk of thermal runaway or explosion if heated under confinement.[2] |
Hierarchy of Controls
Before relying on PPE, which is the last line of defense, all preceding control measures must be implemented.
-
Engineering Controls: All handling of 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks. Ensure all personnel are trained on the specific hazards and emergency procedures. Work areas must be clearly demarcated.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling the compound. This selection is based on guidelines for handling hazardous drugs, alkylating agents, and nitroaromatics.[6][11][12]
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face | Chemical splash goggles and a full-face shield. | Goggles must provide a complete seal around the eyes to protect against dust, splashes, and vapors.[11] A face shield is required over the goggles during procedures with a high risk of splashing (e.g., transfers, solution preparation). |
| Hand Protection | Double gloving: Inner nitrile glove + outer neoprene or butyl rubber glove. | The inner nitrile glove provides splash protection during outer glove removal. The outer glove (neoprene/butyl) offers robust protection against organic compounds.[13][14] Crucially, inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected. |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight cuffs. A disposable chemical-resistant apron should be worn over the lab coat. | This provides a barrier against spills. Clothing worn in the lab must cover the legs and feet completely; open-toed shoes are strictly prohibited.[11] For significant spill potential, a disposable chemical-resistant coverall (e.g., Tychem) is recommended.[14] |
| Respiratory | Required if there is any risk of aerosol generation or if engineering controls fail. | A NIOSH-approved respirator with combination organic vapor/particulate cartridges (e.g., P100) is necessary.[15] All users must be medically cleared and fit-tested for respirator use. |
Safe Handling and Operational Protocols
Adherence to a strict, step-by-step protocol is critical for minimizing exposure.
Step-by-Step Methodology:
-
Preparation: Before retrieving the chemical, don all required PPE. Ensure the chemical fume hood is operational (check airflow monitor). Assemble all necessary glassware, reagents, and waste containers inside the hood.
-
Aliquotting/Weighing: To minimize contamination, do not weigh the compound directly on a balance pan. Weigh it into a disposable container (like a weighing boat) or directly into a tared reaction vessel inside the fume hood. Close the main container immediately after removing the required amount.
-
Transfers: When transferring the solid, use a dedicated spatula. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the transfer, immediately decontaminate any reusable equipment (e.g., spatula) and the work surface. Dispose of all contaminated disposable items in a clearly labeled, sealed hazardous waste container.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material using non-sparking tools into a designated hazardous waste container.
-
Decontaminate the area using a suitable solvent followed by soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Provide them with the name of the chemical and any available hazard information.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[16][17]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][16]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][18]
Decontamination and Waste Disposal
Proper disposal is essential to prevent environmental contamination and exposure to waste handlers.
-
Waste Streams: All materials contaminated with 5-(1-Bromoethyl)-6-nitrobenzo[d][1][2]dioxole, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Use dedicated, sealed, and clearly labeled containers for solid and liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Protocol: All waste must be disposed of through your institution's EH&S department in accordance with local, state, and federal regulations. Brominated organic compounds require specialized disposal procedures, often involving high-temperature incineration.[19][20] Do not attempt to neutralize the chemical waste in the lab.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
